molecular formula C10H15NO B179824 [2-(2-Methoxyphenyl)ethyl](methyl)amine CAS No. 104338-26-3

[2-(2-Methoxyphenyl)ethyl](methyl)amine

Cat. No.: B179824
CAS No.: 104338-26-3
M. Wt: 165.23 g/mol
InChI Key: UCAUHTUMXIYKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Methoxyphenyl)ethyl](methyl)amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(2-Methoxyphenyl)ethyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Methoxyphenyl)ethyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUHTUMXIYKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517925
Record name 2-(2-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104338-26-3
Record name 2-(2-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of 2-(2-Methoxyphenyl)ethylamine

[1]

Executive Summary

Target Molecule: 2-(2-Methoxyphenyl)ethylamine CAS: 2045-79-6 IUPAC: 2-(2-Methoxyphenyl)ethanamine Synonyms: o-Methoxyphenethylamine, 2-MPEA[1][2][3]

This technical guide outlines the high-purity synthesis of 2-(2-methoxyphenyl)ethylamine, a critical structural isomer of methoxyphenamine and a versatile building block in medicinal chemistry.[1] Unlike its para-substituted analogs often used in psychoactive research, the ortho-methoxy variant is primarily utilized as a steric probe in adrenergic receptor modeling and as a precursor for specific antihypertensive agents.[1]

Critical Distinction: Researchers must distinguish this target (CAS 2045-79-6) from 2-(2-methoxyphenoxy)ethylamine (CAS 64464-07-9), a key intermediate for Carvedilol.[1] The protocols below specifically target the carbon-linked phenethylamine skeleton, not the ether-linked phenoxy analog.

Retrosynthetic Analysis

The most robust synthetic strategy relies on the construction of the ethylamine side chain via the Henry Reaction (Nitroaldol Condensation) followed by reduction. This approach offers higher atom economy and fewer hazardous byproducts than the alternative cyanohydrin reduction routes.[1]

RetrosynthesisTarget2-(2-Methoxyphenyl)ethylamine(Target)Nitro2-Methoxy-β-nitrostyrene(Intermediate)Nitro->TargetReduction(LiAlH4 or NaBH4/CuCl2)Aldehyde2-Methoxybenzaldehyde(Starting Material)Aldehyde->NitroCondensation(-H2O)NitromethaneNitromethane(Reagent)Nitromethane->Nitro

Figure 1: Retrosynthetic disconnection showing the Henry Reaction pathway.

Primary Synthesis Pathway: The Henry Reaction Route

Phase 1: Condensation to 2-Methoxy- -nitrostyrene

This step involves the condensation of 2-methoxybenzaldehyde with nitromethane.[1] The ortho-methoxy group provides steric hindrance, requiring optimized catalytic conditions to ensure high yields.[1]

Reagents:

  • 2-Methoxybenzaldehyde (1.0 eq)[1]

  • Nitromethane (excess, solvent/reagent)

  • Ammonium Acetate (0.2 - 0.5 eq) or Cyclohexylamine (catalytic)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Mixing: Dissolve 2-methoxybenzaldehyde (e.g., 100 mmol) in Nitromethane (50 mL). Add Ammonium Acetate (20-30 mmol).[1]

  • Reaction: Heat the mixture to reflux (~101°C) for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).[1] The aldehyde spot should disappear, replaced by a bright yellow nitrostyrene spot.

  • Workup: Cool the mixture to room temperature. The product often crystallizes directly.[1] If not, remove excess nitromethane under reduced pressure.[1]

  • Purification: Recrystallize the crude yellow solid from hot methanol or isopropanol.

  • Target Specification: Yellow needles; MP: ~72–74°C (check purity).

Phase 2: Reduction of the Nitrostyrene

Two methods are presented: Method A (Classic LiAlH4) for maximum conversion, and Method B (NaBH4/CuCl2) for a milder, "greener" profile suitable for labs avoiding pyrophoric reagents.

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

Standard laboratory benchmark.

  • Preparation: In a dry 3-neck flask under Nitrogen/Argon, suspend LiAlH4 (3.0 eq) in anhydrous THF or Diethyl Ether.

  • Addition: Dissolve the 2-methoxy-

    
    -nitrostyrene (1.0 eq) in anhydrous THF. Add dropwise to the hydride suspension.[1] Maintain a gentle reflux (exothermic).[1]
    
  • Reflux: Heat to reflux for 4–6 hours. The yellow color of the nitrostyrene will fade to colorless/grey.

  • Quenching (Fieser Method): Cool to 0°C. Cautiously add:

    • 
       mL Water (per 
      
      
      g LiAlH4 used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO4 and evaporate solvent.

  • Result: Pale yellow oil (Free Base).

Method B: NaBH4 / CuCl2 Reduction

High-throughput, non-pyrophoric alternative.

  • Setup: Dissolve 2-methoxy-

    
    -nitrostyrene (1.0 eq) in Ethanol (0.1 M concentration).
    
  • Catalyst: Add CuCl2·2H2O (0.2 eq).[1] The solution turns green.

  • Reduction: Add NaBH4 (7–10 eq) portion-wise at 0°C. The mixture will turn black (formation of active Cu species) and evolve hydrogen gas vigorously.

  • Completion: Stir at room temperature for 1 hour.

  • Workup: Filter through Celite to remove copper residues. Acidify filtrate with HCl, then basify with NaOH to pH >12.[1] Extract with Dichloromethane (DCM).[1]

Purification & Characterization

The free base is an oil that oxidizes over time.[1] For storage and stability, conversion to the Hydrochloride (HCl) salt is mandatory.

Salt Formation Protocol
  • Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether or Isopropanol.[1]

  • Add concentrated HCl (37%) dropwise or bubble dry HCl gas until pH < 2.

  • A white precipitate will form.[1]

  • Recrystallize from Ethanol/Ether.[1]

Analytical Data Profile
ParameterSpecificationNotes
Appearance Clear, pale yellow liquid (Free Base)White crystalline solid (HCl salt)
Boiling Point 236–237°C@ 760 mmHg (Free Base)
Molecular Weight 151.21 g/mol C9H13NO
Solubility Soluble in DCM, MeOH, EtherHCl salt soluble in Water, EtOH
Spectroscopic Validation (1H NMR)

Solvent: CDCl3, 400 MHz

Shift (δ, ppm)MultiplicityIntegrationAssignment
7.17 - 7.22 Multiplet2HAromatic (Ring)
6.82 - 6.91 Multiplet2HAromatic (Ring)
3.77 Singlet3H-OCH3 (Methoxy)
2.88 Triplet (J=6.8 Hz)2HAr-CH2 -CH2-N
2.73 Triplet (J=6.8 Hz)2HAr-CH2-CH2 -N
1.50 Broad Singlet2H-NH2 (Exchangeable)

Workflow Visualization

SynthesisWorkflowStart2-Methoxybenzaldehyde+ NitromethaneStep1Reflux (NH4OAc)Formation of NitrostyreneStart->Step1InterIntermediate:2-Methoxy-β-nitrostyrene(Yellow Crystals)Step1->InterStep2Reduction Phase(Choose Method)Inter->Step2MethodAMethod A: LiAlH4(High Yield, Pyrophoric)Step2->MethodAMethodBMethod B: NaBH4 + CuCl2(Mild, Scalable)Step2->MethodBQuenchWorkup & Extraction(Acid/Base)MethodA->QuenchMethodB->QuenchFinalProduct:2-(2-Methoxyphenyl)ethylamineQuench->Final

Figure 2: Step-by-step experimental workflow from precursor to isolated amine.

Safety & Compliance

  • Chemical Hazards:

    • Nitromethane: Shock-sensitive explosive under certain conditions (e.g., high pressure, presence of amines at high temp). Do not distill to dryness.[1]

    • LiAlH4: Reacts violently with water.[1] Class D fire extinguisher must be available.[1]

  • Toxicology: 2-(2-Methoxyphenyl)ethylamine is a skin and eye irritant.[1] As a phenethylamine derivative, it should be handled as a potential pharmacological agent affecting the CNS, although its potency is significantly lower than 2,5-dimethoxy analogs.

  • Regulatory: While not globally scheduled as a controlled substance (unlike 2C-B or Mescaline), it is a structural isomer of regulated compounds. Verify local laws regarding "phenethylamine analogs."

References

  • PubChem. (2025).[1] 2-Methoxyphenethylamine (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. (2024).[1] 2-(2-Methoxyphenyl)ethylamine - IR and Mass Spectra.[1] National Institute of Standards and Technology.[1][2] [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][Link] (Note: Generalized protocol application).

Chemical Properties of Ortho-Methoxylated Phenethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic pathways, and structure-activity relationships (SAR) of ortho-methoxylated phenethylamines.

Executive Summary

Ortho-methoxylated phenethylamines—specifically those substituted at the 2-position of the phenyl ring—represent a critical scaffold in the development of 5-HT2A receptor agonists. This structural motif is the defining feature of the "2C" and "DOx" families of psychoactive compounds. The presence of the ortho-methoxy group is not merely a lipophilic appendage; it exerts profound electronic and conformational control over the molecule, dictating receptor docking orientation and metabolic stability. This guide analyzes the physicochemical dynamics, synthetic architecture, and metabolic fate of this chemical class.

Structural & Electronic Fundamentals

The "Ortho-Methoxy" Effect

The 2-methoxy (ortho-OMe) substituent is the linchpin of bioactivity in this series. Unlike meta- or para-substitutions, the ortho-OMe group interacts directly with the ethylamine side chain through intramolecular forces.

  • Electronic Influence: The oxygen atom acts as a

    
    -donor (resonance effect) and a 
    
    
    
    -acceptor (inductive effect). In the phenethylamine scaffold, the resonance donation increases electron density at the 3- and 5-positions, activating the ring for electrophilic aromatic substitution (facilitating halogenation at the 4-position).
  • Conformational Locking: The most critical property is the rotational preference of the methoxy group. High-affinity binding at the 5-HT2A receptor requires a specific conformation:

    • 2-OMe (Ortho): The lone pairs of the oxygen atom prefer a syn orientation relative to the ethylamine side chain.

    • 5-OMe (Meta): The lone pairs prefer an anti orientation.

    • Intramolecular Hydrogen Bonding (IMHB): Evidence suggests a weak intramolecular hydrogen bond between the methoxy oxygen and the ammonium hydrogen (in the protonated species) or the amine nitrogen (in the free base). This interaction stabilizes a "folded" or gauche conformation, reducing conformational entropy upon receptor binding.

Physicochemical Profile

The physicochemical properties of these compounds are sensitive to the 4-position substituent.

PropertyValue Range (Typical)Significance
pKa (Amine) 9.5 – 10.1Exists predominantly as a cation at physiological pH (7.4).
LogP (Lipophilicity) 2.5 – 3.8Moderate lipophilicity ensures Blood-Brain Barrier (BBB) permeability.
H-Bond Donors 2 (Amine)Critical for anchoring Asp3.32 in the receptor binding pocket.
H-Bond Acceptors 2-3 (Methoxy oxygens)The 2-OMe oxygen interacts with Ser3.36 in the 5-HT2A receptor.

Synthetic Architecture

The synthesis of ortho-methoxylated phenethylamines generally proceeds via the Henry Reaction (Nitroaldol condensation), which offers high yields and scalability.

Core Synthetic Workflow (Henry Reaction)

This pathway constructs the carbon skeleton by condensing an aromatic aldehyde with nitromethane, followed by reduction.

Step 1: Condensation

  • Reagents: 2,5-Dimethoxybenzaldehyde, Nitromethane (

    
    ).
    
  • Catalyst: Ammonium acetate (

    
    ) or Cyclohexylamine.
    
  • Solvent: Glacial Acetic Acid or Ethanol.

  • Mechanism: Base-catalyzed deprotonation of nitromethane generates a nitronate anion, which attacks the aldehyde carbonyl. Dehydration yields the

    
    -nitrostyrene.
    

Step 2: Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) or 
    
    
    
    / Pd-C.
  • Solvent: Anhydrous THF or Et2O.

  • Mechanism: The nitroalkene is reduced to the primary amine.

    
     is preferred for small-scale high-purity synthesis to avoid dimerization byproducts common in catalytic hydrogenation.
    
Visualization of Synthetic Logic

SynthesisWorkflow cluster_conditions Critical Control Points Aldehyde 2,5-Dimethoxybenzaldehyde Nitrostyrene 2,5-Dimethoxy-β-nitrostyrene (Yellow Crystalline Solid) Aldehyde->Nitrostyrene Henry Rxn (NH4OAc, Heat) Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Reduction Reduction (LiAlH4 / THF) Nitrostyrene->Reduction Product 2,5-Dimethoxyphenethylamine (Target Amine) Reduction->Product Hydride Transfer

Figure 1: The Henry Reaction pathway for constructing the phenethylamine scaffold.[1] The nitrostyrene intermediate is a stable, isolable solid, serving as a purification checkpoint.

Structure-Activity Relationship (SAR)[2][3]

The SAR of this class is driven by the interaction with the 5-HT2A receptor. The "Ortho-Methoxy" group is non-negotiable for high affinity in the phenethylamine class, whereas tryptamines tolerate more variation.

The 4-Position Lipophilicity Rule

While the 2,5-dimethoxy pattern provides the "key" to the receptor, the substituent at the 4-position (para) turns the lock.

  • Mechanism: The 4-position substituent sits in a hydrophobic pocket of the receptor.

  • Potency Correlation: Potency increases with the lipophilicity and steric bulk of the 4-substituent, up to a limit.

    • H (2C-H): Low potency.[2]

    • Br (2C-B): High potency (Lipophilic halogen).

    • Ethyl/Propyl (2C-E, 2C-P): High potency (Alkyl chain).

Receptor Docking Logic

SAR_Logic cluster_affinity Affinity Determinants Asp332 Receptor: Asp3.32 (Anionic Site) Ser336 Receptor: Ser3.36 (H-Bond Donor) Hydrophobic Receptor: Hydrophobic Pocket (Val/Phe Residues) Amine Ligand: Protonated Amine (NH3+) Amine->Asp332 Ionic Bond (Salt Bridge) OrthoOMe Ligand: 2-Methoxy Group (Ortho) OrthoOMe->Ser336 H-Bond Acceptor (Critical for Activation) ParaSub Ligand: 4-Substituent (Br, I, Alkyl) ParaSub->Hydrophobic Van der Waals (Increases Affinity)

Figure 2: Pharmacophore model showing the tripartite interaction between the ligand and the 5-HT2A receptor. The 2-methoxy interaction with Ser3.36 is specific to phenethylamine agonists.

Metabolic Stability & Toxicology

Understanding the metabolic fate is crucial for drug design, as it dictates duration of action and toxicity.

Primary Metabolic Pathways
  • Oxidative Deamination (MAO): The primary amine is oxidized by Monoamine Oxidase (MAO-A/B) to an aldehyde, which is rapidly converted to the corresponding carboxylic acid (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid).

  • O-Demethylation (CYP450): Cytochrome P450 enzymes (specifically CYP2D6) can demethylate the methoxy groups.

    • Regioselectivity: Demethylation can occur at the 2- or 5-position. The resulting phenols are rapidly conjugated (glucuronidation) and excreted.

    • Toxicity: The 2-methoxy group is generally more resistant to metabolism than the 5-methoxy group due to steric shielding by the ethylamine side chain.

Metabolic Pathway Diagram

Metabolism Parent 2,5-Dimethoxyphenethylamine (Parent Drug) Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-A/B (Deamination) Phenol2 2-O-Desmethyl Metabolite (Phenol) Parent->Phenol2 CYP2D6 (O-Demethylation) Phenol5 5-O-Desmethyl Metabolite (Phenol) Parent->Phenol5 CYP2D6 (O-Demethylation) Acid Phenylacetic Acid Derivative (Major Urinary Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase Glucuronide Glucuronide Conjugate (Excreted) Phenol2->Glucuronide UGT Phenol5->Glucuronide UGT

Figure 3: Divergent metabolic pathways. Oxidative deamination is the primary route for clearance, while O-demethylation serves as a secondary, often species-dependent pathway.

Experimental Protocol: Synthesis of 2C-H (Precursor)

Objective: Synthesis of 2,5-dimethoxyphenethylamine (2C-H) via Henry Reaction. Safety: Nitromethane is flammable and shock-sensitive. LiAlH4 is pyrophoric. Conduct all steps in a fume hood.

Step 1: Preparation of Nitrostyrene[1][6]
  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser.

  • Reagents: Dissolve 2,5-dimethoxybenzaldehyde (100 mmol, 16.6 g) in Nitromethane (50 mL).

  • Catalysis: Add Ammonium Acetate (25 mmol, 1.9 g).

  • Reaction: Heat to gentle reflux for 4 hours. The solution will turn deep yellow/orange.

  • Workup: Remove excess nitromethane under vacuum. Dissolve residue in hot isopropanol (IPA).

  • Crystallization: Cool slowly to 0°C. Filter the yellow needles of 2,5-dimethoxy-

    
    -nitrostyrene.
    
    • Yield Target: >80%.[3]

    • Validation: H-NMR should show a trans-alkene coupling constant (~13-14 Hz).

Step 2: Reduction to Amine[1]
  • Setup: Flame-dry a 1 L 3-neck flask under Argon atmosphere.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH4, 150 mmol) in anhydrous THF (300 mL).

  • Addition: Prepare a solution of the nitrostyrene (50 mmol) in anhydrous THF. Add dropwise to the LiAlH4 suspension. Exothermic reaction—maintain gentle reflux.

  • Reflux: After addition, reflux for 24 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[4]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (where x = grams of LiAlH4 used)

  • Isolation: Filter the white granular precipitate. Extract the filtrate with DCM. Dry over MgSO4.

  • Purification: Distill under high vacuum or convert to HCl salt by bubbling HCl gas through an ethereal solution.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-HT2A Receptor. Biomolecules & Therapeutics. (2023).[5][6][7] Detailed SAR analysis of phenethylamine binding affinities. 7[8][2][7][9][10][11][12][13][14]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands. ResearchGate. (2013). Investigation into the conformational requirements (syn/anti lone pairs) for receptor activation. 15[8][2][7][9][10][11][13][14][16]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). PubMed. Analysis of Phase I metabolism including oxidative deamination and O-demethylation. 12[8][2][7][10][11][13]

  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products. ResearchGate. (2025). Detailed protocols and impurity profiling for the synthesis of phenethylamines. 1

  • 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Rhodium.ws. Alternative synthetic routes for 2,5-dimethoxy precursors. 4[8][2][7][9][10][11][13][14]

Sources

Technical Guide: Mechanism of Action & Pharmacology of 2-(2-Methoxyphenyl)ethylamine

[1]

Executive Summary

2-(2-Methoxyphenyl)ethylamine (also known as o-methoxyphenethylamine or 2-MeO-PEA) is a structural isomer of the endogenous trace amine

1metabolic probebiosynthetic intermediate1

Its pharmacological profile is defined by two competing forces:

  • Agonism at Trace Amine-Associated Receptor 1 (TAAR1): Like the parent PEA, it acts as an intracellular agonist, modulating monoaminergic transmission.

  • Metabolic Instability: The lack of an

    
    -methyl group renders it a high-affinity substrate for Monoamine Oxidase B (MAO-B), severely limiting its oral bioavailability and duration of action.[1]
    

This guide details the molecular dynamics, structure-activity relationships (SAR), and synthesis of 2-MeO-PEA for research applications.[1]

Part 1: Chemical Architecture & SAR

The pharmacological distinctiveness of 2-MeO-PEA arises from the specific placement of the methoxy group at the ortho position of the phenyl ring.[1]

The "Ortho" Effect
  • Steric Hindrance: The methoxy group at position 2 creates steric bulk near the ethylamine side chain. This conformation restricts the molecule's rotation compared to the para-isomer (4-MeO-PEA).[1]

  • Receptor Selectivity:

    • 5-HT2A (Psychedelic Receptor): 2-MeO-PEA lacks the specific hydrophobic filling required at the 4-position for potent 5-HT2A agonism.[1] Consequently, it lacks the hallucinogenic potency of 2,5-dimethoxy-4-X phenethylamines (the 2C-x family).[1]

    • Adrenergic Receptors: The ortho-substitution pattern mimics the steric environment of certain adrenergic ligands, contributing to the positive inotropic effects observed in Crataegus (Hawthorn) extracts where this compound naturally occurs.

Physicochemical Properties
PropertyValueImplication
Molecular Formula

Basic phenethylamine skeleton.[1]
Molecular Weight 151.21 g/mol Crosses Blood-Brain Barrier (BBB) easily via passive diffusion.[1]
LogP ~1.7Moderate lipophilicity; facilitates membrane permeability.[1]
pKa ~9.8Exists primarily as a cation at physiological pH (7.4).[1]

Part 2: Pharmacodynamics (Mechanism of Action)

The mechanism of 2-MeO-PEA is best understood as a "releasing agent" rather than a direct receptor ligand, mediated primarily through the TAAR1 signaling complex.[1]

The TAAR1 / VMAT2 Axis

2-MeO-PEA enters the presynaptic neuron via the Dopamine Transporter (DAT) or passive diffusion.[1] Once intracellular, it executes a two-pronged mechanism:[2]

  • TAAR1 Activation: It binds to the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR located on intracellular membranes (e.g., mitochondria/ER).[1]

    • Signaling: Activation increases cAMP levels

      
       PKA activation 
      
      
      Phosphorylation of DAT/NET/SERT.[1]
    • Result: This triggers transporter internalization or reversal (efflux), releasing endogenous dopamine and norepinephrine into the synaptic cleft.

  • VMAT2 Interaction: It acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2), displacing stored neurotransmitters from synaptic vesicles into the cytosol, where they are subsequently pumped out by the reversed transporters.

Visualization: Synaptic Signaling Pathway

The following diagram illustrates the intracellular cascade triggered by 2-MeO-PEA.[1]

MOA_Pathwaycluster_neuronPresynaptic TerminalLigand2-MeO-PEA(Extracellular)DATDAT/NET(Transporter)Ligand->DATUptakeIntra_Ligand2-MeO-PEA(Intracellular)DAT->Intra_LigandSynapseSynaptic Cleft(Neurotransmission)DAT->SynapseEffluxTAAR1TAAR1 Receptor(Intracellular GPCR)Intra_Ligand->TAAR1AgonismVMAT2VMAT2(Vesicle)Intra_Ligand->VMAT2Substrate/DisplacementcAMPcAMP IncreaseTAAR1->cAMPGs CouplingPKAProtein Kinase AcAMP->PKAPKA->DATPhosphorylation(Reversal/Efflux)DA_StorageStored DopamineVMAT2->DA_StorageDisplacesDA_ReleaseCytosolic DopamineDA_Storage->DA_ReleaseDA_Release->DATReverse Transport

Caption: 2-MeO-PEA acts via intracellular TAAR1 agonism and VMAT2 displacement to trigger monoamine efflux.[1]

Part 3: Pharmacokinetics & Metabolism

The utility of 2-MeO-PEA as a drug is limited by its rapid degradation.[1] It serves as a classic example of the "Metabolic Gatekeeper" effect of Monoamine Oxidase (MAO).

The MAO-B Bottleneck

Unlike amphetamines, which possess an

1
  • Enzyme: Primarily metabolized by MAO-B (and to a lesser extent MAO-A).[1][3][4]

  • Reaction: Oxidative deamination.[1]

  • Product: 2-Methoxyphenylacetic acid.[1]

  • Half-life: Estimated to be <10 minutes in vivo without MAO inhibition.[1]

Metabolic Pathway Diagram[1]

MetabolismSubstrate2-MeO-PEA(Amine)IntermediateImineIntermediateSubstrate->IntermediateOxidation (-2H)EnzymeMAO-B(Mitochondrial)Enzyme->SubstrateCatalyzesAldehydeAldehydeIntermediate->AldehydeHydrolysis (+H2O, -NH3)Product2-MethoxyphenylaceticAcidAldehyde->ProductAldehyde Dehydrogenase

Caption: Rapid oxidative deamination by MAO-B renders 2-MeO-PEA orally inactive.[1]

Part 4: Experimental Protocols

Disclaimer: These protocols are for authorized research use only. Ensure compliance with local regulations regarding precursor chemicals.

Synthesis: The Henry Reaction (Nitroaldol)

The most robust synthesis for research quantities involves the condensation of 2-methoxybenzaldehyde with nitromethane, followed by reduction.

Reagents:

  • 2-Methoxybenzaldehyde[1]

  • Nitromethane (

    
    )
    
  • Ammonium Acetate (Catalyst)

  • Lithium Aluminum Hydride (LAH) or

    
     (Reductant)
    

Step-by-Step Workflow:

  • Condensation (Nitrostyrene Formation):

    • Combine 2-methoxybenzaldehyde (1 eq) and nitromethane (5 eq) in acetic acid.

    • Add ammonium acetate (0.5 eq).[1]

    • Reflux for 2–4 hours until the aldehyde peak disappears on TLC/GC-MS.

    • Result: Yellow crystalline solid (2-methoxy-

      
      -nitrostyrene).[1]
      
  • Reduction (Amine Formation):

    • Setup: Anhydrous THF environment under inert atmosphere (

      
       or Ar).
      
    • Addition: Add LAH (3 eq) slowly to cold THF.

    • Reaction: Add the nitrostyrene solution dropwise to the LAH suspension. Allow to warm to Room Temp, then reflux for 12 hours.

    • Quench: Follow the Fieser workup (Water, 15% NaOH, Water) to neutralize excess hydride.

  • Purification:

    • Extract freebase oil with Dichloromethane (DCM).[1]

    • Precipitate as Hydrochloride salt using HCl/Dioxane gas.[1]

    • Recrystallize from Isopropanol/Ethanol.[1]

In Vitro Binding Assay (Protocol Summary)

To verify TAAR1 activity:

  • Cell Line: HEK293 cells stably expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.[1]

  • Treatment: Incubate cells with 2-MeO-PEA (

    
     to 
    
    
    M) for 30 minutes.
  • Control: Use

    
    -PEA as the positive control.[1]
    
  • Readout: Measure luminescence. Calculate

    
    .
    

Part 5: Safety & Toxicology

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[1][5] 1B Causes severe skin burns and eye damage.[1]Wear nitrile gloves and face shield.[1]
Acute Tox.[1] (Oral) Harmful if swallowed.[1][6]Do not pipette by mouth.
Reactivity Incompatible with strong oxidizing agents.[1][7]Store under inert gas in a cool, dry place.

Handling: As a volatile amine, the freebase has a distinct, fishy odor and can cause respiratory irritation. Always handle the freebase in a fume hood. The hydrochloride salt is stable and non-volatile.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine.[1] Retrieved January 28, 2026 from [Link]

  • Berry, M. D. (2004). Mammalian central nervous system trace amines.[1] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry.[1] (Context: TAAR1 signaling). [Link]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.[1] (Context: SAR of phenethylamines and synthesis methodologies). [Link]

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1] (Context: Adrenergic/Inotropic effects). [Link]

Literature review on psychoactive phenethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide synthesizes the current pharmacological and analytical landscape of psychoactive phenethylamine derivatives. Focusing on the 2C-x series , NBOMe derivatives , and synthetic cathinones , this document elucidates the critical Structure-Activity Relationships (SAR) that drive receptor affinity and metabolic stability. It provides validated workflows for analytical detection (LC-MS/MS) and mechanistic interrogation (5-HT2A signaling bias), designed for researchers requiring high-fidelity data in drug discovery and forensic toxicology.

Chemical Architecture & Structure-Activity Relationships (SAR)

The phenethylamine scaffold serves as a versatile template for psychotropic activity. Modifications to the aromatic ring, the ethylamine side chain, and the nitrogen atom drastically alter the pharmacodynamic profile, shifting the mechanism from monoamine transporter inhibition to potent serotonin receptor agonism.

The 2C-x and NBOMe Series: 5-HT2A Selectivity

The 2C series (2,5-dimethoxy-4-substituted phenethylamines) relies on the hydrophobic interaction of the 4-position substituent with the receptor binding pocket.

  • Causality: Lipophilic substituents (Br, I, alkyl) at the 4-position (e.g., 2C-B, 2C-I) enhance affinity for the 5-HT2A receptor.[1] Hydrophilic substitutions significantly reduce potency.

  • The N-Benzyl "Super-Agonist" Effect: The addition of an N-(2-methoxybenzyl) group to the 2C scaffold yields the NBOMe series .[1][2] This moiety locks the ligand into a conformation that engages a hydrophobic pocket near the extracellular loop of the 5-HT2A receptor, increasing affinity by up to 100-fold (Ki < 1 nM).

Synthetic Cathinones: Transporter Kinetics

Cathinones possess a


-keto group, reducing lipophilicity and blood-brain barrier penetration relative to amphetamines, but increasing selectivity for transporters (DAT/NET/SERT).
  • Substrates vs. Blockers: Ring-substituted cathinones (e.g., Mephedrone) act as substrates (releasers), reversing transporter flux.[3] Pyrrolidine-substituted cathinones (e.g., MDPV,

    
    -PVP) act as bulky blockers  (inhibitors), locking the transporter in an outward-facing conformation.
    

Figure 1: Phenethylamine SAR Logic Tree This diagram maps structural modifications to their primary pharmacological targets.

SAR_Logic Core Phenethylamine Scaffold AlphaMe Alpha-Methylation (Amphetamines) Core->AlphaMe BetaKeto Beta-Keto Group (Cathinones) Core->BetaKeto RingSub 2,5-Dimethoxy + R4 (2C Series) Core->RingSub MAO MAO Resistance Increased Duration AlphaMe->MAO Steric Hindrance Pyrrolidine Pyrrolidine Ring (e.g., MDPV) BetaKeto->Pyrrolidine DAT_NET DAT/NET Transporter Inhibition/Release BetaKeto->DAT_NET Polarity Shift NBenzyl N-Benzyl Addition (NBOMe) RingSub->NBenzyl Derivatization HT2A 5-HT2A Receptor Agonism RingSub->HT2A Receptor Fit NBenzyl->HT2A Affinity Spike (Ki < 1nM) Pyrrolidine->DAT_NET Reuptake Blockade

Caption: Structural modifications dictate the shift between monoamine transport modulation and direct receptor agonism.

Pharmacodynamics: Biased Signaling Pathways

Understanding the specific signaling cascade is critical for assessing therapeutic potential versus toxicity. 5-HT2A agonists exhibit functional selectivity (biased agonism).[4]

Gq vs. -Arrestin Recruitment
  • Canonical Pathway (Gq): Activation of

    
     stimulates Phospholipase C (PLC), generating IP3 and releasing intracellular 
    
    
    
    . This pathway is strongly correlated with the Head-Twitch Response (HTR) in rodents, a proxy for psychedelic activity.
  • 
    -Arrestin Pathway:  Recruitment of 
    
    
    
    -arrestin2 leads to receptor internalization and activation of the ERK/MAPK pathway. NBOMe compounds are often "balanced" or Gq-biased, whereas some therapeutic non-hallucinogenic analogs are engineered to be
    
    
    -arrestin biased.

Figure 2: 5-HT2A Receptor Signaling Cascade Visualizing the bifurcation of downstream effectors upon ligand binding.

Signaling_Pathway Ligand Ligand (2C-x / NBOMe) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq Protein Receptor->Gq Canonical Arrestin β-Arrestin2 Receptor->Arrestin Biased PLC PLC Activation Gq->PLC Internal Receptor Internalization Arrestin->Internal ERK p-ERK1/2 Signaling Arrestin->ERK IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Psychedelic Psychedelic Effects (Head Twitch) Ca->Psychedelic Tolerance Tolerance & Neuroplasticity ERK->Tolerance

Caption: Differential activation of Gq and Beta-Arrestin pathways determines the psychopharmacological profile.

Metabolic Fate & Toxicology[5]

Metabolic Pathways
  • 2C Series: primarily metabolized via O-demethylation and deamination by MAO-A and MAO-B.[5]

  • NBOMe Series: Rapid First-Pass metabolism makes them inactive orally (hence sublingual/buccal administration). The N-benzyl bond is labile; however, the intact molecule is highly potent.

  • Cathinones: Heavily reliant on CYP2D6 .[6] Polymorphisms in CYP2D6 can lead to dangerous accumulation in poor metabolizers.

Toxicological Mechanisms
  • Sympathomimetic Toxicity: Massive norepinephrine release causes vasoconstriction, hypertension, and hyperthermia.

  • Rhabdomyolysis: Specifically associated with NBOMe toxicity, likely due to intense 5-HT2A-mediated muscle contraction and seizures.

Table 1: Comparative Pharmacology and Toxicology

Compound ClassPrimary TargetKey Metabolic EnzymeMajor Toxicity Risk
2C Series (e.g., 2C-B)5-HT2A (Partial Agonist)MAO-A/B, CYP2D6Hallucinations, Mild Hyperthermia
NBOMe (e.g., 25I-NBOMe)5-HT2A (Full Agonist)CYP Enzymes (First-pass)Seizures, Rhabdomyolysis, Vasoconstriction
Cathinones (e.g., MDPV)DAT/NET (Blocker)CYP2D6, CYP2C19Psychosis, Tachycardia, Excited Delirium

Analytical Methodologies: Validated LC-MS/MS Protocol

This protocol is designed for the simultaneous quantification of phenethylamines in biological matrices (plasma/urine). It employs a Dynamic MRM approach to maximize sensitivity.

Protocol ID: LCMS-PHEN-004

Objective: Quantitation of 2C-B, 25I-NBOMe, and Mephedrone. Matrix: Human Plasma / Urine.[7]

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of sample into a 1.5 mL centrifuge tube.

  • Add 20 µL of Internal Standard (IS) solution (Deuterated analogs: 2C-B-d6, Mephedrone-d3) at 100 ng/mL.

  • Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex for 30 seconds (High speed).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm). Rationale: Phenyl-hexyl stationary phase offers superior selectivity for aromatic isomers compared to C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 7.0 min: 95% B

    • 8.5 min: 95% B

    • 8.6 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters (ESI+)

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C.

  • Acquisition Mode: Dynamic MRM (dMRM).

Table 2: MRM Transitions (Example)

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
2C-B 260.0243.0228.015
25I-NBOMe 428.0121.091.025
Mephedrone 178.1160.1145.118

Self-Validation Check:

  • Linearity:

    
     over range 0.5 – 500 ng/mL.
    
  • Matrix Effect: Post-extraction spike area / Neat standard area. Acceptable range: 85-115%.

  • Retention Time Stability:

    
     min deviation allowed.
    

References

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs. Journal of Food and Drug Analysis. [Link]

  • Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives. Neuropharmacology. [Link]

Sources

2-(2-Methoxyphenyl)ethylamine CAS number 104338-26-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of N-Methyl-2-(2-methoxyphenyl)ethylamine (CAS 104338-26-3).[1][2][3][4][5]

CAS Number: 104338-26-3

Synonyms: N-Methyl-o-methoxyphenethylamine; 2-(2-Methoxyphenyl)-N-methylethanamine; N-Methyl-2-methoxybenzeneethanamine.[1][3][4][5]

Executive Summary & Identity Resolution

Critical Note on Chemical Identity: There is a frequent nomenclature ambiguity in this chemical class. The title compound requested, 2-(2-Methoxyphenyl)ethylamine (Primary Amine, CAS 2045-79-6), is the parent scaffold.[3][4][5] However, the specific CAS number provided (104338-26-3 ) corresponds to the N-Methylated derivative (Secondary Amine).[3][4][5]

This guide focuses on CAS 104338-26-3 as the definitive subject, treating it as a specialized secondary amine building block often utilized in the synthesis of heterocyclic pharmaceutical agents and as a probe for monoaminergic receptor subtypes.[3][4][5]

Chemical Structure & Identifiers
PropertyDetail
Chemical Name N-Methyl-2-(2-methoxyphenyl)ethanamine
CAS Number 104338-26-3
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES CNCCC1=CC=CC=C1OC
InChI Key UCAUHTUMXIYKFJ-UHFFFAOYSA-N
Structure Class Phenethylamine (Secondary Amine)

Physicochemical Properties

The following data aggregates experimental values where available and high-fidelity computed models for this specific CAS entry.

PropertyValueContext/Condition
Physical State Pale yellow oil (Free Base)Standard Temperature & Pressure
Boiling Point ~245–250 °C (Predicted)760 mmHg
Density 0.98 ± 0.05 g/cm³20 °C
pKa (Base) 9.8 ± 0.2Predicted (Amine protonation)
LogP 2.1 – 2.2Lipophilicity Index (Octanol/Water)
Solubility Soluble in EtOH, DMSO, DCM, CHCl₃Low water solubility (Free Base)
H-Bond Donors 1(NH group)
H-Bond Acceptors 2(N and O atoms)

Synthetic Methodologies

The synthesis of CAS 104338-26-3 requires precise control to prevent over-methylation (quaternary salt formation) or under-reaction.[3][4][5] Two primary routes are validated for research-scale production.

Route A: Reductive Amination (Preferred)

This route offers the highest specificity for the secondary amine.[3][4][5]

Reagents: 2-Methoxyphenylacetaldehyde, Methylamine (33% in EtOH), Sodium Borohydride (NaBH₄).[3][4][5] Solvent: Methanol (anhydrous).[3][4][5]

Protocol:

  • Imine Formation: Dissolve 2-methoxyphenylacetaldehyde (1.0 eq) in anhydrous methanol. Add Methylamine solution (1.1 eq) dropwise at 0°C. Stir for 2 hours to form the intermediate imine.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes, maintaining temperature <10°C.

  • Workup: Quench with dilute HCl to decompose excess hydride. Basify to pH 12 with NaOH. Extract with Dichloromethane (DCM).[3][4][5]

  • Purification: Distillation under reduced pressure or conversion to the HCl salt for recrystallization.[3][4][5]

Route B: Nucleophilic Substitution

Used when the aldehyde precursor is unavailable.[3][4][5]

Reagents: 2-(2-Methoxyphenyl)ethyl bromide, Methylamine (excess).[3][4][5] Mechanism: Sɴ2 Substitution.

Protocol:

  • Dissolve 2-(2-methoxyphenyl)ethyl bromide in THF.

  • Add excess Methylamine (5–10 eq) to suppress tertiary amine formation.[3][4][5]

  • Heat to reflux in a sealed vessel for 12 hours.

  • Evaporate solvent and excess methylamine; partition residue between water/DCM.[3][4][5]

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Reaction Type Aldehyde 2-Methoxyphenyl- acetaldehyde Imine Intermediate Imine Aldehyde->Imine Methylamine MeOH, 0°C Product N-Methyl-2-(2-methoxyphenyl) ethylamine (CAS 104338-26-3) Imine->Product NaBH4 Reduction (Reductive Amination) Bromide 2-(2-Methoxyphenyl) ethyl bromide Bromide->Product Methylamine (Excess) THF, Reflux (SN2) RouteA Route A: High Specificity RouteB Route B: Precursor Alternative

Figure 1: Synthetic pathways for CAS 104338-26-3 comparing Reductive Amination (Route A) and Nucleophilic Substitution (Route B).

Analytical Characterization

To validate the identity of CAS 104338-26-3, the following spectral signatures are diagnostic.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.8–7.2 ppm: Multiplet (4H, Aromatic protons).[3][4][5] Ortho-substitution pattern is distinct from para-isomers.[3][4][5]

    • δ 3.82 ppm: Singlet (3H, -OCH₃).

    • δ 2.85 ppm: Triplet (2H, Ar-CH ₂-CH₂-).[3][4][5]

    • δ 2.78 ppm: Triplet (2H, -CH₂-CH ₂-NH-).[3][4][5]

    • δ 2.45 ppm: Singlet (3H, N-CH ₃).

    • Note: The N-methyl singlet is the key differentiator from the primary amine parent.[3][4][5]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 166.12 m/z.[3][4][5]

    • Fragment 135 m/z: Loss of methylamine (Tropylium ion formation).[3][4][5]

    • Fragment 121 m/z: Methoxybenzyl cation (Characteristic cleavage).[3][4][5]

Pharmacology & Applications

This compound serves as a critical scaffold in medicinal chemistry, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs).[3][4][5]

Structure-Activity Relationship (SAR)
  • Ortho-Methoxy Group: Provides steric bulk and potential intramolecular hydrogen bonding, often altering selectivity for adrenergic vs. serotonergic receptors compared to para-methoxy analogs (e.g., O-methyltyramine).[3][4][5]

  • N-Methylation: Increases lipophilicity (LogP ~2.[3][4][5]1) and metabolic stability against Monoamine Oxidase (MAO) compared to the primary amine, facilitating blood-brain barrier (BBB) penetration.[3][4][5]

Target Systems
  • TAAR1 (Trace Amine-Associated Receptor 1): Phenethylamine derivatives are classic agonists.[3][4][5] The ortho-methoxy substitution modulates potency.[3][4][5]

  • NMDA Receptor Antagonists: This structure is a fragment of dissociative agents like Methoxphenidine (MXP) .[3][4][5] It serves as a precursor for 1,2-diarylethylamine synthesis.[3][4][5]

  • Adrenergic Receptors: Acts as a sympathomimetic amine, though typically with lower potency than catecholamines due to the lack of ring hydroxyls.[3][4][5]

Safety & Handling (GHS Classification)

Signal Word: DANGER

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.[3][4][5]
Skin Corrosion H315Causes skin irritation.[3][4][5]
Eye Damage H318Causes serious eye damage.[3][4][5]
STOT-SE H335May cause respiratory irritation.[3][4][5]

Handling Protocols:

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base is sensitive to CO₂ absorption (carbamate formation).[3][4]

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood utilization are mandatory.[3][4][5]

  • Spill Response: Neutralize with weak acid (citric acid) if free base is spilled; absorb with vermiculite.[3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104735, 4-Methoxy-N-methylbenzeneethanamine (Analog Reference).[3][4][5] Retrieved from [Link](Note: Used for comparative physicochemical property modeling).[3]

  • European Chemicals Agency (ECHA). Registration Dossier: amine.[2][3][4][5] EC Number 888-059-6.[2][3][4][5] Retrieved from [Link][3]

  • Common Chemistry. CAS Registry Number 2045-79-6 (Parent Primary Amine).[3][4][5] American Chemical Society.[3][4][5] Retrieved from [Link][3][6][7]

Sources

Structural Determinants and Computational Prediction of Methoxylated Phenethylamine Pharmacology

[1]

Content Type: Technical Guide Audience: Drug Discovery Scientists, Computational Chemists, Pharmacologists Version: 1.0

Introduction: The Chemical Space of Substituted Phenethylamines

The methoxylated phenethylamines represent a structurally diverse class of serotonergic modulators derived from the mescaline scaffold (3,4,5-trimethoxyphenethylamine).[1] Unlike tryptamines (e.g., psilocybin), which mimic the endogenous ligand serotonin (5-HT) via an indole core, phenethylamines utilize a phenyl ring scaffold that requires specific substitution patterns to achieve high affinity for the 5-HT2A receptor—the primary target for psychedelic activity.

This guide moves beyond empirical observation, detailing the structural activity relationships (SAR) and computational methodologies required to predict the biological activity of novel analogs. We focus on the transition from the "Classic" 2,4,5-substitution pattern (2C-x family) to the "Super-agonist" N-benzyl derivatives (NBOMes).

Structural Determinants (SAR): The Molecular Code

The biological activity of this class is governed by three primary structural vectors: the Ring Substitution Pattern, the Alpha-Carbon, and the Nitrogen Terminus.

The 2,5-Dimethoxy "Anchor"

While mescaline utilizes a 3,4,5-trimethoxy pattern, high-potency synthetic analogs (e.g., 2C-B, DOI) almost exclusively rely on the 2,4,5-substitution pattern .

  • Mechanism: The 2- and 5-methoxy groups form hydrogen bonds with serine residues (specifically Ser3.36) in the receptor binding pocket, locking the ligand in an active conformation.

  • Constraint: Removal of the 2- or 5-methoxy group typically abolishes agonist activity.

The Hydrophobic Tunnel (Position 4)

The substituent at the 4-position (

  • The "Tunnel" Hypothesis: Recent crystal structures reveal a hydrophobic tunnel located between Transmembrane Helix 4 (TM4) and TM5.[2]

  • Lipophilicity Correlation: Potency correlates strongly with the lipophilicity of the

    
     group.
    
    • Low Potency: Hydrophilic groups (e.g., -OH).

    • High Potency: Lipophilic halogens or alkyls (e.g., -Br in 2C-B, -I in DOI, -Propyl in 2C-P).

    • Causality: Large lipophilic groups protrude into this hydrophobic tunnel, stabilizing the receptor in the active state and slowing dissociation rates.

Nitrogen Substitution (The NBOMe Revolution)

Historically, N-alkylation of phenethylamines reduced potency. However, the addition of a 2-methoxybenzyl group to the nitrogen (creating the NBOMe series) increases affinity by orders of magnitude (from nanomolar to picomolar).

  • Binding Mode: The benzyl group extends into a secondary binding pocket near the extracellular loop 2 (ECL2), creating a "lid" that traps the molecule within the orthosteric site.

Pharmacodynamics: The 5-HT2A Receptor Interaction[3][4]

Understanding the signaling cascade is critical for predicting not just affinity, but efficacy (agonist vs. antagonist) and functional selectivity (hallucinogenic potential vs. therapeutic neuroplasticity).

Signaling Pathway Visualization

The following diagram illustrates the bifurcation between the Gq-mediated pathway (associated with acute psychoactivity) and the

Gcluster_GqCanonical Gq Pathway(Psychoactivity/Head Twitch)cluster_Arrβ-Arrestin Pathway(Internalization/Tolerance)LigandLigand(e.g., 2C-B, DOI)R_5HT2A5-HT2A Receptor(TM Domains)Ligand->R_5HT2ABindingGqGαq/11 ProteinR_5HT2A->GqActivationArrβ-Arrestin 2R_5HT2A->ArrRecruitmentPLCPhospholipase C(PLC)Gq->PLCIP3IP3 + DAGPLC->IP3CaIntracellular Ca2+ReleaseIP3->CaERKp-ERK1/2Arr->ERKGeneGene Transcription(Neuroplasticity)ERK->Gene

Figure 1: Functional selectivity at the 5-HT2A receptor. Phenethylamines typically bias towards the Gq pathway, correlating with the Head Twitch Response (HTR) in rodent models.

Key Residue Interactions

To validate a computational model, ensure your ligand interacts with these critical residues (Ballesteros-Weinstein numbering):

  • Asp155 (3.32): Forms a salt bridge with the protonated amine of the phenethylamine. Essential for binding.

  • Ser159 (3.36): Hydrogen bond donor to the 5-methoxy oxygen.

  • Phe340 (6.52): Aromatic

    
    -
    
    
    stacking with the phenyl ring.
  • Gly238 (5.42) / Phe243 (5.47): Gatekeepers of the hydrophobic tunnel where the 4-substituent resides.

Computational Prediction Workflow

Do not rely solely on 2D QSAR. The following protocol utilizes 3D structural data for high-fidelity prediction of binding affinity (

In-Silico Protocol

WorkflowStep11. Ligand Prep(Protonation pH 7.4)Step33. Induced Fit Docking(Flexible Sidechains: F6.52, S3.36)Step1->Step3Step22. Homology Modeling(Template: 6WGT or 6A93)Step2->Step3Step44. MM-GBSA/PBSA(Free Energy Calc)Step3->Step4Step55. MD Simulation(100ns, Membrane embedded)Step4->Step5

Figure 2: Structure-Based Drug Design (SBDD) workflow for 5-HT2A agonists.

Protocol Details
  • Template Selection: Use the 5-HT2A crystal structure (PDB ID: 6WGT or 6A93 ). Avoid 5-HT2C templates due to subtle differences in the hydrophobic pocket.

  • Ligand Preparation: Phenethylamines must be protonated at the ethylamine nitrogen (dominant species at physiological pH).

  • Docking Constraints: Define a hydrogen bond constraint at Asp155 . Without this, the docking pose is invalid.

  • Scoring: Standard docking scores (e.g., GlideScore) often underestimate the contribution of the halogen bond at position 4. Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for more accurate

    
     estimation.
    

Comparative Pharmacology Data

The table below aggregates binding affinity (

CompoundClassR4 Substituent5-HT2A Ki (nM)Selectivity (2A vs 2C)Predicted Potency
Mescaline Classic-OCH3550 - 3000LowLow
2C-B 2C-x-Br1.0 - 5.0ModerateHigh
DOI DOx-I (plus

-Me)
0.7 - 2.0ModerateHigh (Long Duration)
25I-NBOMe NBOMe-I (plus N-benzyl)0.04 HighUltra-Potent
LPH-5 NovelConstrained1.3HighHigh

Note: Lower Ki indicates higher affinity. Data aggregated from Nichols et al. and recent crystallographic studies.

Metabolic Stability & ADME Prediction

Biological activity is not just receptor binding; it is residence time and bioavailability.

Metabolic Vulnerabilities[5]
  • Deamination: The primary clearance route for simple phenethylamines (e.g., 2C-B) is oxidative deamination via MAO-A and MAO-B.[3]

  • The Alpha-Methyl Shield: Adding a methyl group to the alpha-carbon (creating the DOx series from the 2C series) sterically hinders MAO, extending the half-life from ~4 hours (2C-B) to ~20 hours (DOB/DOI).

  • O-Demethylation: CYP2D6 facilitates O-demethylation of the methoxy groups. Polymorphisms in CYP2D6 can lead to significant inter-individual variability in drug response.

Toxicity Prediction (NBOMe Specifics)

Unlike the 2C series, NBOMe compounds show significant cytotoxicity and distinct ADME profiles.

  • Protocol: In vitro cytotoxicity assays (SH-SY5Y cells) and CYP inhibition screens are mandatory for N-benzyl derivatives.

  • Mechanism: NBOMes are potent inhibitors of CYP2D6 and CYP3A4, leading to non-linear pharmacokinetics and high risk of overdose (serotonin syndrome).

References

  • Nichols, D. E. (2012).[4] Structure–activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling. Link

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell. Link

  • Hansen, M., et al. (2014). Crystal Structure of the 5-HT2A Receptor.[5] Science.

  • Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research. Link

  • Eshleman, A. J., et al. (1994). 5-HT2A receptor binding of phenethylamines.[6][5][7] Psychopharmacology.

  • Wallach, J., et al. (2021). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychoplastogenic Effects. Nature. Link

The Pharmacophore of Consciousness: A Technical Guide to Phenethylamine SAR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Blank Canvas of Psychopharmacology

The phenethylamine (PEA) backbone represents one of the most privileged scaffolds in medicinal chemistry. It serves as the structural parent to endogenous neurotransmitters (dopamine, norepinephrine) and a vast library of exogenous modulators ranging from CNS stimulants (amphetamines) to potent serotonergic hallucinogens (2C-x, NBOMe series).

For the drug developer, the PEA scaffold is not merely a chemical structure; it is a programmable logic gate. By modifying specific "nodes" on this skeleton—steric bulk at the 4-position, chirality at the


-carbon, or lipophilicity at the nitrogen—we can selectively tune affinity between the serotonin transporter (SERT), the dopamine transporter (DAT), and the 5-HT2A receptor.

This guide moves beyond basic textbook definitions to explore the causality of these modifications, supported by quantitative data and validated screening protocols.

The Pharmacophore: Structural Nodes & Logic

The PEA scaffold functions through three distinct regions of interaction: the Aromatic Ring (electronic/steric interactions), the Ethyl Chain (kinetic shielding and spacing), and the Amine Terminus (ionic bonding and affinity extension).

Visualization of the Scaffold

The following diagram maps the critical substitution points discussed in this guide.

PEA_Scaffold Backbone Phenethylamine Backbone Ring Aromatic Ring (Receptor Activation) Backbone->Ring Chain Ethyl Chain (Metabolic Shielding) Backbone->Chain Amine Amine Nitrogen (Affinity Tuning) Backbone->Amine Pos25 2,5-Dimethoxy (5-HT2A Selectivity) Ring->Pos25 Essential for Psychedelics Pos4 4-Position (Potency/Efficacy) Ring->Pos4 Hydrophobic Pocket Fit Alpha Alpha-Methylation (MAO Resistance) Chain->Alpha Steric Hindrance vs MAO NBenzyl N-Benzyl (NBOMe) (Super-Agonism) Amine->NBenzyl Extended Binding Site

Figure 1: The programmable nodes of the phenethylamine scaffold. Each node dictates a specific pharmacological outcome.

Deep Dive: Tuning the SAR

The Aromatic Ring: The 2,5-Dimethoxy Signature

In the development of serotonergic psychedelics, the addition of methoxy groups at positions 2 and 5 is non-negotiable for high 5-HT2A affinity. This substitution pattern creates an electron-rich ring system that mimics the indole ring of serotonin (5-HT).

  • The 4-Position "Knob": The substituent at position 4 determines potency.[1] This residue docks into a hydrophobic pocket between transmembrane helices 4 and 5 of the 5-HT2A receptor.[2]

    • Hydrophobic/Lipophilic: Halogens (Br, I) or alkyl groups (Ethyl, Propyl) here dramatically increase potency (e.g., 2C-B, DOPr).

    • Mechanism: Increased lipophilicity correlates with higher efficacy in recruiting miniG

      
      q proteins, a marker of psychedelic potential [1].
      
The Ethyl Chain: Kinetic Shielding

The primary metabolic vulnerability of PEA is oxidative deamination by Monoamine Oxidase (MAO).

  • 
    -Methylation:  Adding a methyl group to the alpha carbon (creating the amphetamine skeleton) introduces steric hindrance that blocks the MAO iron-oxo active site.
    
    • Result: This transforms a trace amine with a half-life of minutes (PEA) into a centrally active drug with a half-life of hours (Amphetamine).

    • Trade-off: While increasing duration,

      
      -methylation slightly reduces direct receptor affinity compared to the non-methylated counterparts (e.g., 2C-B vs. DOB) due to steric clash in the binding pocket.
      
The Nitrogen: The N-Benzyl Revolution

Historically, primary amines were considered optimal for PEA activity. However, the discovery of the NBOMe series (N-2-methoxybenzyl-phenethylamines) shattered this dogma.

  • Mechanism: The N-benzyl group extends the pharmacophore, allowing the molecule to engage a secondary binding pocket near the extracellular loop 2 (ECL2) of the 5-HT2A receptor.

  • Impact: This results in affinities in the low sub-nanomolar range (

    
     nM), often 100-1000x more potent than the parent 2C-x compounds [2].
    

Quantitative Data: Affinity Profiles

The following table synthesizes binding affinity (


) data to illustrate the SAR progression. Lower 

indicates higher affinity.[3]
Compound ClassRepresentative DrugModificationTarget: 5-HT2A (

)
Target: SERT (

)
Primary Mechanism
Endogenous Serotonin (5-HT)N/A~4.0 nM~0.4 nMAgonist / Substrate
Simple PEA Mescaline3,4,5-trimethoxy~550 nM>10,000 nMWeak Partial Agonist
2C Series 2C-B4-Bromo-2,5-dimethoxy~1–10 nM>10,000 nMPartial Agonist
Amphetamine DOI

-methyl-4-iodo
~0.7 nM>10,000 nMAgonist
NBOMe 25I-NBOMeN-(2-methoxybenzyl)0.044 nM >10,000 nMFull Agonist
Entactogen MDMA3,4-methylenedioxy>10,000 nM~600 nMReleaser (Transporter Reversal)

Data aggregated from NIMH-PDSP and recent literature [2, 3]. Note: Values vary by assay conditions; relative potency is the key takeaway.

Experimental Protocol: Radioligand Binding Assay

To validate these SAR predictions, a robust binding assay is required. The following protocol is standardized for determining


 values at 5-HT2A using HEK293 membrane preparations.
Protocol Workflow

Materials:

  • Ligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -LSD (Agonist).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    
  • Filter: GF/B glass fiber filters presoaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A. Centrifuge at 20,000 x g for 15 mins. Resuspend pellet in assay buffer.

  • Incubation:

    • In a 96-well plate, add 50

      
       of test compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • Add 50

      
       of radioligand (
      
      
      
      -Ketanserin, final conc. 0.5 nM).
    • Add 100

      
       of membrane suspension (20-50 
      
      
      
      protein).
    • Total Volume: 200

      
      .[4]
      
  • Equilibrium: Incubate for 60 minutes at 37°C (physiological temp) or 25°C (to slow off-rates).

  • Termination: Rapid vacuum filtration using a cell harvester. Wash filters 3x with ice-cold buffer.

  • Quantification: Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute).

  • Analysis: Plot log(concentration) vs. % Specific Binding. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Screening Workflow & Decision Logic

Drug development requires a cascade of assays to filter hits. The diagram below illustrates the logical flow from In Silico design to In Vivo validation.

Screening_Workflow Design 1. In Silico Design (Docking to 5-HT2A Crystal Structure) Synthesis 2. Synthesis (2C-x / NBOMe / Amphetamine) Design->Synthesis Binding 3. Radioligand Binding (Affinity Screen - Ki) Synthesis->Binding Binding->Design Low Affinity (Loop Back) Functional 4. Functional Assay (Calcium Flux / IP3 Accumulation) Binding->Functional Ki < 100 nM Bias 5. Bias Assessment (Beta-Arrestin vs Gq) Functional->Bias Agonist Confirmed ADME 6. ADME/Tox (MAO Stability, hERG) Bias->ADME Select Profile ADME->Design Metabolic Instability

Figure 2: The critical path for phenethylamine ligand development. Note the "Bias Assessment" step, crucial for separating therapeutic potential from hallucinogenic effects.

Safety & Toxicology Considerations

When manipulating the PEA scaffold, two major toxicity risks emerge that must be screened early:

  • MAO Inhibition Cascade:

    • Rigid analogs (like 2C-T-7) or specific

      
      -methylated compounds can act as MAO inhibitors rather than substrates. When combined with serotonergic agents, this risks Serotonin Syndrome .
      
    • Screen: Test compounds against recombinant MAO-A and MAO-B using kynuramine fluorescence assays [4].

  • 5-HT2B Valvulopathy:

    • High affinity for the 5-HT2B receptor (common in non-selective 5-HT2A agonists like fenfluramine and some MDMA analogs) drives mitogenesis in cardiac valve fibroblasts.

    • Requirement: A selectivity ratio of >100-fold for 2A over 2B is the gold standard for chronic therapeutic candidates.

References

  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. (2023).

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochemical Pharmacology. (2018).[5]

  • Psychedelics and the Human Receptorome. PLoS ONE. (2010).[3]

  • Inhibition of monoamine oxidase (MAO) by

    
    -ethylphenethylamine... Drug Testing and Analysis. (2015). 
    

Sources

In Silico Modeling of 2-(2-Methoxyphenyl)ethylamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for modeling the binding mechanics of 2-(2-Methoxyphenyl)ethylamine (2-MPEA) . While 2-MPEA is a structural isomer of well-known serotonergic probes, its primary pharmacological relevance lies in its agonism of the Trace Amine-Associated Receptor 1 (TAAR1) .[1]

Unlike its para-substituted counterparts (e.g., tyramine or 4-MPEA), the ortho-methoxy group in 2-MPEA introduces specific steric constraints that require advanced modeling techniques beyond rigid docking.[1] This guide provides a validated protocol for Homology Modeling, Induced Fit Docking (IFD), and Molecular Dynamics (MD) simulations to accurately predict the binding affinity and stability of 2-MPEA within the hTAAR1 orthosteric pocket.

Molecular Determinants & Ligand Preparation

The accuracy of any in silico binding study begins with the quantum mechanical treatment of the ligand. 2-MPEA possesses a rotatable bond between the phenyl ring and the methoxy oxygen, which significantly influences its ability to navigate the narrow GPCR access channel.

Conformational Analysis & QM Optimization

Standard force fields (e.g., OPLS4 or CHARMM36) often underestimate the intramolecular hydrogen bonding potential or steric clashes of ortho-substituents.

  • Protocol: Perform a torsional scan of the methoxy group (

    
    ) using Density Functional Theory (DFT).
    
  • Recommended Level of Theory: B3LYP/6-31G** with water implicit solvation (PBF).[1]

  • Objective: Identify the global minimum conformation. The ortho-methoxy group typically adopts a non-planar conformation relative to the ring to minimize repulsion with the ethylamine chain.

Protonation State[1]
  • Physiological pH (7.4): The primary amine of 2-MPEA (

    
    ) will be protonated (
    
    
    
    ).
  • Critical Check: Ensure the nitrogen atom carries a formal charge of +1. This is non-negotiable for the formation of the canonical salt bridge with Aspartate 3.32 inside the receptor.

Target Architecture: hTAAR1 Homology Modeling

As of the current structural biology landscape, a high-resolution crystal structure of human TAAR1 (hTAAR1) is not publicly available in the Protein Data Bank (PDB). Therefore, a reliable homology model must be constructed.[1]

Template Selection

The choice of template dictates the accuracy of the transmembrane (TM) bundle.

  • Primary Template:

    
    -Adrenergic Receptor (
    
    
    
    -AR, PDB: 2RH1 or active state 3P0G).[1]
    • Reasoning: High sequence identity in the TM regions and conserved "ionic lock" mechanisms.

  • Secondary Template: 5-HT

    
     Receptor (PDB: 7E2X).[1]
    
    • Reasoning: Useful for refining the extracellular loop 2 (ECL2) which often gates the binding pocket.

Sequence Alignment & Model Generation

The critical residues for trace amine binding in hTAAR1 are Asp102 (3.32) , Phe195 (5.42) , Phe267 (6.51) , and Phe268 (6.52) . Ensure the sequence alignment creates no gaps in these conserved motifs.

HomologyModeling Target Target Sequence (hTAAR1) Align Sequence Alignment (ClustalW/Muscle) Target->Align Template Template Selection (Active B2-AR / 5-HT1A) Template->Align Build Model Building (Modeller/Prime) Align->Build Refine Loop Refinement (ECL2 Optimization) Build->Refine Validate Validation (Ramachandran Plot) Refine->Validate

Figure 1: Homology modeling workflow for generating the hTAAR1 structure.

Molecular Docking Protocols: The Static Fit

Rigid receptor docking is insufficient for 2-MPEA because the ortho-methoxy group requires slight expansion of the hydrophobic sub-pocket near TM5.[1]

Induced Fit Docking (IFD) Strategy
  • Grid Generation: Center the grid box on Asp102 (3.32) . Dimensions:

    
     Å.[1]
    
  • Constraints: Apply a positional constraint (radius 2.0 Å) requiring the amine nitrogen to be near the carboxylate oxygens of Asp102.

  • Side Chain Flexibility: Allow rotation for Phe195 and Phe268 . These residues form the "aromatic cage" and must adjust to accommodate the phenyl ring of 2-MPEA.

Interaction Fingerprint

A successful pose must exhibit:

  • Salt Bridge:

    
    
    
    
    
    
    
    (Asp102).[1] Distance
    
    
    Å.[1]
  • 
    -
    
    
    
    Stacking:
    Phenyl ring of 2-MPEA
    
    
    Phe195/Phe268.[1]
  • Hydrophobic Packing: The ortho-methoxy group should orient towards the hydrophobic crevice formed by TM3 and TM5, avoiding steric clash with the backbone of TM6.

Molecular Dynamics (MD) & Stability

Docking provides a static snapshot.[1] MD simulations are required to verify if the 2-MPEA/hTAAR1 complex is stable in a physiological environment.[1]

System Setup
  • Membrane Embedding: Insert the receptor-ligand complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]

  • Solvation: TIP3P water model, buffering 10 Å on both sides of the membrane.

  • Ionization: Neutralize with

    
     M NaCl.[1]
    
Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • NVT Equilibration: 1 ns at 310 K with restraints on protein backbone (

    
    ).
    
  • NPT Equilibration: 1 ns at 1 atm to relax membrane density.

  • Production Run: 100 ns (minimum) to 500 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (

    
     Å) relative to the protein frame.
    
  • Hydrogen Bond Persistence: The Asp102 salt bridge must exist for

    
     of the simulation time.
    
  • RMSF (Root Mean Square Fluctuation): Monitor ECL2 flexibility. High fluctuations may indicate ligand unbinding pathways.[1]

MDSimulation Complex Ligand-Receptor Complex Membrane Membrane Builder (POPC Bilayer) Complex->Membrane Solvate Solvation & Ionization (TIP3P / 0.15M NaCl) Membrane->Solvate Equil Equilibration (NVT -> NPT) Solvate->Equil Prod Production Run (100ns - 500ns) Equil->Prod Analysis Trajectory Analysis (RMSD / H-Bonds / MM-GBSA) Prod->Analysis

Figure 2: Molecular Dynamics simulation pipeline for GPCR-ligand complexes.[1]

Thermodynamic Profiling (MM-GBSA)

To quantify the binding affinity, calculate the binding free energy (


) using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method on the MD trajectory frames.

Equation:



Data Presentation Table (Hypothetical Output Structure):

ComponentEnergy (kcal/mol)Interpretation
Coulombic -85.4

2.1
Dominant contribution from Asp102 salt bridge.[1]
vdW -42.3

1.5
Hydrophobic packing of the phenyl ring.[1]
Solvation (GB) +95.2

3.0
Desolvation penalty (hydrophobic effect).[1]
Total

-32.5

2.8
Predicted binding affinity.[1]

Note: The ortho-methoxy group usually incurs a slight vdW penalty compared to unsubstituted PEA due to steric bulk, but may gain specific electrostatic interactions if a serine/threonine residue is nearby in the specific species variant.

References

  • Simmler, L. D., et al. (2016).[1] In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics.

  • Espinoza, S., et al. (2012).[1] Insights into the structure and pharmacology of the human trace amine-associated receptor 1 (hTAAR1): homology modelling and docking studies. Chemical Biology & Drug Design.

  • Kapla, J., et al. (2021).[1][2] Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? PLOS Computational Biology.[1]

  • Krasavin, M., et al. (2022).[1] Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders. Biomolecules.

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.

Sources

Discovery and history of substituted phenethylamines in research

Author: BenchChem Technical Support Team. Date: February 2026

The Phenethylamine Scaffold: Evolutionary Pharmacology and Synthetic Utility

Abstract

The phenethylamine scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. From the endogenous regulation of catecholamines (dopamine, norepinephrine) to the exogenous modulation of serotonin receptors by substituted amphetamines and 2C-series ligands, this chemical backbone has been central to neuropsychopharmacology for over a century. This guide analyzes the structural evolution, molecular mechanisms, and synthetic pathways of these compounds, providing a technical roadmap for researchers investigating 5-HT2A receptor dynamics and neuroplasticity.

Part 1: Structural Phylogeny & SAR

The Evolutionary Logic of Substitution

The transition from simple endogenous amines to high-affinity ligands involves precise steric and electronic tuning. The Structure-Activity Relationship (SAR) of phenethylamines is driven by three critical regions:

  • The Alpha-Position (Carbon-α):

    • Modification: Addition of a methyl group (α-methylation).

    • Effect: Creates the amphetamine class. This steric bulk protects the amine from degradation by Monoamine Oxidase (MAO), significantly extending oral bioavailability and duration of action.

  • The Aromatic Ring (Positions 2, 4, 5):

    • Modification: 2,5-dimethoxy substitution pattern (characteristic of the 2C-series ).[1][2][3]

    • Effect: This specific oxygenation pattern, popularized by Alexander Shulgin, aligns the molecule within the orthosteric binding site of the 5-HT2A receptor.

    • The 4-Position: This is the primary driver of potency. Hydrophobic substituents (Br, I, alkyl) at position 4 lock the ligand into a hydrophobic pocket between transmembrane helices 4 and 5 of the receptor.

  • The Amine Nitrogen (N-Benzyl):

    • Modification: Addition of a 2-methoxybenzyl group (NBOMe series).[1]

    • Effect: Discovered by Ralf Heim and extended by David Nichols, this modification allows the ligand to extend into a secondary binding pocket (Extended Binding Site), increasing affinity by up to 100-fold (sub-nanomolar

      
      ).
      
Visualizing the Structural Evolution

The following diagram illustrates the stepwise chemical evolution from the endogenous scaffold to super-potent agonists.

Phenethylamine_Evolution PEA Phenethylamine (Scaffold) AMP Amphetamine (MAO Resistance) PEA->AMP + α-Methyl MES Mescaline (3,4,5-Tri-MeO) PEA->MES + Ring Methoxys DOx DOx Series (Alpha-Me + 2,5-MeO) AMP->DOx + 2,5-Dimethoxy + 4-Substituent TwoC 2C-x Series (2,5-MeO + 4-Sub) MES->TwoC Remove 3-MeO Add 4-Hydrophobic DOx->TwoC Remove α-Methyl NBOMe 25I-NBOMe (N-Benzyl + 2C-I) TwoC->NBOMe + N-(2-methoxybenzyl)

Caption: Structural phylogeny showing the derivation of key research ligands from the parent phenethylamine scaffold.

Part 2: Molecular Mechanisms & Signaling

Agonism vs. Release: The Functional Divergence

Researchers must distinguish between the two primary modes of action:

  • Substrate-Based Releasers (e.g., Amphetamine, MDMA): These compounds enter the presynaptic neuron via transporters (DAT, SERT) and reverse VMAT2, causing a flood of cytosolic neurotransmitters into the synapse.

  • Direct Receptor Agonists (e.g., 2C-B, 25I-NBOMe): These bind directly to the postsynaptic 5-HT2A receptor.

The 5-HT2A Gq-Signaling Cascade Upon binding, potent phenethylamines stabilize the active conformation of the G-protein coupled receptor (GPCR). This recruits the Gαq subunit, triggering the phospholipase C (PLC) pathway.[4]

Critical Note on Biased Agonism: Recent work by Nichols and others suggests that the therapeutic potential (neuroplasticity) vs. the hallucinogenic potential may be linked to "biased agonism"—the ratio of Gq activation to Beta-Arrestin2 recruitment.

Gq_Signaling Ligand Ligand (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Mobilization Ca->PKC Co-activation

Caption: The canonical Gq-mediated signaling pathway activated by substituted phenethylamine agonists.[1][2]

Part 3: Experimental Protocols

1. Chemical Synthesis: The Henry Reaction (Nitroaldol) Context: This is the standard research route for synthesizing the 2C-x series (e.g., 2C-B, 2C-I). It involves the condensation of a benzaldehyde with nitromethane, followed by reduction.

Safety: Reactions involve exothermic steps and toxic reagents. Must be performed in a fume hood.

Step-by-Step Methodology:

  • Condensation (Henry Reaction):

    • Reagents: 2,5-dimethoxy-4-substituted-benzaldehyde (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).

    • Procedure: Dissolve aldehyde in nitromethane. Add catalytic ammonium acetate. Heat to reflux (approx. 100°C) for 2–4 hours. The solution typically turns deep orange/red as the nitrostyrene forms.

    • Workup: Remove excess nitromethane under vacuum. Recrystallize the resulting solid (nitrostyrene) from isopropyl alcohol (IPA).

    • Checkpoint: Verify intermediate via H-NMR (look for vinylic protons).

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH4) (4.0 eq), Anhydrous THF or Diethyl Ether.

    • Procedure: Prepare a suspension of LiAlH4 in anhydrous solvent under inert atmosphere (

      
      ). Add the nitrostyrene solution dropwise (highly exothermic). Reflux for 24 hours to ensure full reduction of both the alkene and the nitro group.
      
    • Quenching: Use the "Fieser method" (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts. Filter.

    • Salt Formation: Extract the freebase oil into DCM, dry over MgSO4, and bubble dry HCl gas or add ethanolic HCl to precipitate the hydrochloride salt.

2. Functional Assay: Calcium Mobilization (FLIPR) Context: To determine the agonist potency (


), researchers measure the intracellular calcium flux triggered by the Gq pathway.

Protocol:

  • Cell Culture: Use HEK293 cells stably transfected with the human 5-HT2A receptor. Plate cells in 96-well black-walled plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium 5 or Fura-2 AM dye in HBSS buffer containing 2.5 mM probenecid (to prevent dye leakage). Incubate for 60 min at 37°C.

  • Ligand Preparation: Prepare serial dilutions of the test phenethylamine (e.g.,

    
     M to 
    
    
    
    M) in assay buffer.
  • Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: The machine injects the drug; fluorescence is monitored in real-time (excitation 485 nm, emission 525 nm).

  • Analysis: Plot Max-Min fluorescence against log[concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Part 4: Comparative Data Analysis

The following table highlights the dramatic shift in potency driven by the structural modifications discussed in Part 1. Note the correlation between the 4-position lipophilicity and the N-benzyl addition with receptor affinity (


).
CompoundClass4-Position SubModification5-HT2A Affinity (

)
Functional Potency (

)
Mescaline Simple3,4,5-OMeNatural Product~3,000 nM~2,000 nM
2C-B 2C-SeriesBromine2,5-OMe Pattern~1–5 nM~10 nM
DOB AmphetamineBromineAlpha-Methyl~0.5 nM~2 nM
25I-NBOMe NBOMeIodineN-(2-OMe-benzyl)0.04 nM 0.15 nM

Data Source: Aggregated from Nichols, D. E. (2004) and Halberstadt, A. L. (2014).

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (The foundational text for the synthesis of the 2C-series).

  • Nichols, D. E. (2004).[5] Hallucinogens.[6][5][7][8][9][10][11] Pharmacology & Therapeutics, 101(2), 131–181.[5] (The authoritative review on SAR and mechanism).

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 62(3), 1377–1383.

  • Hansen, M., et al. (2014).[12] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. ( seminal paper on NBOMe SAR).

  • Wacker, D., et al. (2017).[11] Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377-389.[11] (Provides structural basis for the binding pocket discussed).

Sources

Methodological & Application

Application Note: Selective Synthesis of N-Methyl-2-Phenylethanamine (NMPEA) via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-fidelity protocol for the synthesis of N-methyl-2-phenylethanamine (NMPEA) from 2-phenylethylamine (PEA). While traditional methylation strategies (e.g., alkyl halides, Eschweiler-Clarke) often suffer from over-alkylation yielding tertiary amines (


-dimethylphenethylamine), this protocol utilizes Sodium Triacetoxyborohydride (STAB) .

This method, based on the Abdel-Magid reductive amination , ensures high chemoselectivity for the mono-methylated product by leveraging the steric bulk and electronic properties of the acetoxyborohydride complex. This guide is intended for researchers investigating trace amine-associated receptors (TAARs) and alkaloid biosynthesis.

Chemical Strategy & Mechanistic Rationale

The Selectivity Challenge

Direct alkylation of primary amines with methyl iodide is kinetically difficult to control; the secondary amine product is often more nucleophilic than the starting material, leading to runaway dimethylation.

The Solution: Indirect Reductive Amination

We employ a "one-pot, indirect" reductive amination strategy.[1]

  • Imine Formation: Phenethylamine condenses with formaldehyde to form a hemiaminal, which dehydrates to an imine (or iminium species).

  • Selective Reduction: STAB (

    
    ) is a mild hydride donor. Crucially, it reduces the iminium ion  much faster than it reduces the aldehyde precursor. It also exhibits negligible reaction rates with the resulting secondary amine, preventing over-alkylation.
    
Reaction Mechanism Diagram

The following diagram illustrates the pathway, highlighting the critical hydride transfer step.

Reductive_Amination_Mechanism cluster_selectivity Selectivity Gate Start Phenethylamine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Aldehyde Formaldehyde (HCHO) Aldehyde->Hemiaminal Iminium Iminium Ion (R-N+=CH2) Hemiaminal->Iminium - H2O (Dehydration) Complex STAB-Hydride Transfer Iminium->Complex + NaHB(OAc)3 Product N-Methyl Phenethylamine (Secondary Amine) Complex->Product Reduction

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rapid reduction of the iminium species vs. the aldehyde ensures mono-methylation selectivity.

Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[2]RoleNotes
2-Phenylethylamine 121.181.0SubstrateStore under inert gas; absorbs CO2.
Paraformaldehyde 30.03 (monomer)1.1C1 SourceDepolymerizes in situ. Safer than formalin.
Sodium Triacetoxyborohydride (STAB) 211.941.4ReductantMoisture sensitive. Handle quickly.
1,2-Dichloroethane (DCE) 98.96SolventMediumAnhydrous preferred.
Acetic Acid (Glacial) 60.051.0CatalystPromotes iminium formation.
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried.

  • Perform all steps in a fume hood (Phenethylamines are vasoactive; DCE is a carcinogen).

Phase 1: Imine Formation

  • Charge a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2-Phenylethylamine (10 mmol, 1.21 g) and 1,2-Dichloroethane (DCE) (40 mL).

  • Add Paraformaldehyde (11 mmol, 330 mg).

  • Optional but recommended: Add Acetic Acid (10 mmol, 0.6 mL). This catalyzes the depolymerization of paraformaldehyde and imine formation.

  • Stir the mixture at room temperature (20–25 °C) for 30 minutes under Nitrogen or Argon.

    • Observation: The suspension of paraformaldehyde should slowly clarify as it reacts.

Phase 2: Selective Reduction 6. Cool the mixture slightly to 0 °C using an ice bath (exothermic addition precaution). 7. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 5–10 minutes. 8. Remove the ice bath and allow the reaction to warm to room temperature. 9. Stir vigorously for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). Stain with Ninhydrin. The primary amine starting material will disappear; the secondary amine product usually stains less intensely or a different shade.

Phase 3: Quench and Workup (Self-Validating Purification) 10. Quench: Slowly add saturated aqueous


 (30 mL) to the reaction mixture. Stir for 15 minutes to quench remaining hydride.
11. Extraction:  Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer twice with DCM (2 x 20 mL).
12. Acid-Base Purification (Critical for Purity): 
  • Combine organic layers.
  • Extract the organic phase with 1M HCl (3 x 30 mL). Rationale: The amine product moves to the aqueous phase; non-basic impurities (unreacted aldehyde, neutral byproducts) remain in the organic phase.
  • Discard the organic phase.
  • Basify the aqueous acidic phase to pH > 12 using 4M NaOH (careful exotherm).
  • Extract the now-cloudy aqueous phase with DCM (3 x 30 mL).
  • Dry the combined DCM extracts over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Phase 4: Isolation 14. The resulting oil is free-base N-methyl-2-phenylethanamine. 15. Salt Formation (Optional for storage): Dissolve oil in minimal dry diethyl ether and add HCl in ether/dioxane dropwise. Filter the white precipitate.

Workflow Visualization

The following flowchart outlines the operational logic, including critical decision nodes for quality control.

Experimental_Workflow Setup Setup: Dry RBF, N2 Atmosphere Mix Mix: Amine + Paraformaldehyde + AcOH Solvent: DCE Setup->Mix Wait Stir 30 min (Imine Formation) Mix->Wait Reduce Add NaHB(OAc)3 (STAB) 0°C -> RT, 4 Hours Wait->Reduce TLC TLC Check (SM Disappeared?) Reduce->TLC TLC->Reduce No (Stir longer) Quench Quench: Sat. NaHCO3 TLC->Quench Yes AcidWash Acid/Base Extraction (Removes neutral impurities) Quench->AcidWash Isolate Concentrate & Salt Formation AcidWash->Isolate

Figure 2: Operational workflow for the synthesis of NMPEA, including critical TLC decision point.

Characterization & Validation

To ensure the protocol was successful, compare your product against these standard metrics:

  • Physical State: Clear, colorless to pale yellow oil (Free base). White crystalline solid (HCl salt).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.15–7.35 (m, 5H, Aromatic)
      
    • 
       2.80–2.95 (m, 4H, 
      
      
      
      )
    • 
       2.45 (s, 3H, 
      
      
      
      )
    • Note: Absence of a singlet at

      
       2.25 (indicative of dimethyl impurity) confirms selectivity.
      
  • Yield: Typical isolated yields range from 75% to 90%.

Safety & Compliance

  • Chemical Hazards: N-methyl phenethylamine is a Skin Corr.[3][4] 1B and Eye Dam. 1 (Causes severe burns and eye damage).[3][4] It is harmful if swallowed (Acute Tox. 4).[3][4][5]

  • Regulatory Note: While N-methyl phenethylamine is a naturally occurring trace amine and an isomer of amphetamine, it is generally not a scheduled controlled substance in many jurisdictions (e.g., US DEA Controlled Substances Act) provided it is used for legitimate research. However, it is a structural analog; researchers must verify local regulations regarding "substantially similar" compounds.

  • Solvent Safety: 1,2-Dichloroethane (DCE) is toxic and carcinogenic. DCM or THF may be substituted, though DCE generally provides superior reaction rates for STAB reductions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][7]

  • PubChem. (n.d.).[2] N-Methylphenethylamine (Compound CID 11503).[2] National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: N-Methylphenethylamine.[2][3]

Sources

Application Note: In Vitro Characterization and Handling of 2-(2-Methoxyphenyl)ethylamine (2-MPEA)

[1][2]

Abstract & Introduction

2-(2-Methoxyphenyl)ethylamine (2-MPEA) , also known as o-methoxyphenethylamine, is a structural isomer of the phenethylamine class.[1][2][3] Unlike its para-substituted counterparts (e.g., 4-methoxyphenethylamine) which often exhibit monoamine oxidase (MAO) substrate activity, or the complex N-benzyl derivatives (NBOMes) that act as potent 5-HT2A agonists, 2-MPEA possesses a distinct pharmacological profile.[1][2]

Recent pharmacological evaluations identify 2-MPEA as a potent, full agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , with an EC50 of approximately 144 nM and minimal affinity for serotonin 5-HT2A/2C receptors (

1231212

This guide provides a standardized, self-validating protocol for the solubilization, cytotoxicity profiling, and functional interrogation of 2-MPEA in cellular models.[1]

Physicochemical Properties & Safety

Before initiating in vitro workflows, accurate characterization of the starting material is essential.[1][2] 2-MPEA is commercially available as both a free base (liquid) and a hydrochloride salt (solid).[1][2] This protocol assumes the use of the Hydrochloride (HCl) salt for improved stability and water solubility.

Table 1: Compound Specifications
PropertySpecificationNotes
IUPAC Name 2-(2-methoxyphenyl)ethanamine
CAS No. 2045-79-6 (Free Base) / 64464-07-9 (HCl)Verify salt form on CoA.[1][2]
Molecular Weight 151.21 g/mol (Base) / 187.67 g/mol (HCl)Critical: Adjust mass calculations based on salt form.[1][2]
Physical State Colorless/Pale Yellow Liquid (Base) or White Powder (HCl)Base is hygroscopic and absorbs CO2.[1][2]
Solubility DMSO (>100 mM), Ethanol (>50 mM), Water (Salt >50 mM)Free base is sparingly soluble in water.[2]
Storage -20°C, Desiccated, DarkProtect from air/moisture.[1][2]
Safety Advisory
  • Corrosivity: 2-MPEA (especially the free base) is a skin and eye irritant (Category 1B).[1][2] Handle in a fume hood.

  • Neuroactivity: While not a controlled substance in many jurisdictions, it is a CNS-active precursor.[1][2] Treat as a hazardous bioactive agent.[1][2]

Experimental Workflow Visualization

The following diagram outlines the critical path from compound solubilization to functional data acquisition.

ExperimentalWorkflowcluster_AssaysParallel BioassaysStockStock Preparation(10 mM in DMSO)QCQC Check(Visual Solubility)Stock->QCDilutionSerial Dilution(Assay Buffer)QC->Dilution PassMTTCytotoxicity (MTT)(HEK293/SH-SY5Y)Dilution->MTT 24h IncubationcAMPTAAR1 Functional Assay(cAMP Accumulation)Dilution->cAMP 30 min StimulationAnalysisData Analysis(EC50 / IC50)MTT->AnalysiscAMP->Analysis

Figure 1: Integrated workflow for 2-MPEA characterization, ensuring solubility checks prior to functional application.

Protocol 1: Stock Solution Preparation[2]

Objective: Create a stable 10 mM stock solution. Rationale: DMSO is chosen as the universal solvent to ensure the compound remains in solution even if the free base form is inadvertently used.[1][2]

  • Mass Calculation:

    • Target Concentration: 10 mM[2]

    • Target Volume: 1 mL

    • Required Mass (HCl Salt):

      
      .[1][2]
      
    • Note: If using Free Base (Liquid, Density ~1.033 g/mL), pipetting small volumes is inaccurate.[2] Weighing the liquid directly into a tared vial is required.[1][2]

  • Solubilization:

    • Weigh ~2-5 mg of 2-MPEA into a sterile, amber glass vial (to prevent photodegradation).

    • Calculate the exact volume of sterile DMSO (dimethyl sulfoxide) required to achieve 10 mM based on the exact weight.[1][2]

    • Formula:

      
      [1][2]
      
    • Vortex for 30 seconds. Inspect for particulates.[1][2]

  • Storage:

    • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

    • Store at -20°C. Stable for 6 months.

Protocol 2: Cytotoxicity Screening (MTT Assay)

Objective: Determine the non-toxic concentration range (

Cell Line:12
  • Seeding:

    • Seed cells at 10,000 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of 2-MPEA in culture media (0.1 µM to 1000 µM).[1][2]

    • Control: Include a Vehicle Control (Media + DMSO matched to highest concentration, typically 0.1%).

    • Replace media with treatment solutions.[1][2] Incubate for 24 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL final concentration).[1][2] Incubate 3-4 hours.

    • Aspirate media carefully.[1][2]

    • Solubilize formazan crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm (Reference 630 nm).

  • Validation Criteria:

    • Vehicle control cell viability must be >90%.[1][2]

    • If

      
      , the compound is considered cytotoxic, and functional assays should be restricted to sub-toxic concentrations.[2]
      

Protocol 3: TAAR1 Functional Assay (cAMP Accumulation)

Objective: Quantify TAAR1 agonism via Gs-protein signaling.[1][2] Mechanism: TAAR1 coupling to

12Method:12
Mechanistic Pathway[1][2][4]

TAAR1_SignalingLigand2-MPEA(Ligand)ReceptorTAAR1(GPCR)Ligand->Receptor BindGsGαs ProteinReceptor->Gs ActivateACAdenylylCyclaseGs->AC StimulatecAMPcAMP(Accumulation)AC->cAMP ConvertATPATPATP->AC SubstrateReadoutTR-FRET Signal(Decrease)cAMP->Readout CompetitiveBinding

Figure 2: Signal transduction pathway for TAAR1. 2-MPEA binding triggers the Gs cascade, increasing intracellular cAMP.[1][2]

Step-by-Step Procedure
  • Cell Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human TAAR1.[1][2]

    • Harvest cells and resuspend in Stimulation Buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase degradation of cAMP).[1][2]

    • Density: 2,000 cells/well in a 384-well low-volume white plate.[1][2]

  • Stimulation:

    • Add 5 µL of 2-MPEA (2x concentration).[1][2]

    • Range: 1 nM to 100 µM (Log-scale spacing).[1][2]

    • Positive Control:

      
      -Phenethylamine (PEA) or Tyramine (10 µM).[1][2]
      
    • Incubate for 30-45 minutes at Room Temperature.

  • Detection (HTRF Protocol):

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).[1][2]

    • Add 5 µL of Anti-cAMP-Cryptate antibody (Donor).[1][2]

    • Incubate for 1 hour in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm.

    • Calculate Ratio:

      
      .
      
    • Note: This is a competitive assay; high cAMP results in lower HTRF signal.[1][2]

Data Analysis & Interpretation

Calculation of Efficacy

Normalize data to the Positive Control (100%) and Vehicle (0%). Fit the data to a non-linear regression model (4-parameter logistic equation):

12
Expected Results for 2-MPEA
ParameterExpected ValueInterpretation

(TAAR1)
100 - 200 nMPotent agonist.[1][2]

> 90%Full agonist (comparable to PEA).[1][2][3]
Hill Slope ~1.0Standard non-cooperative binding.[1][2]
Cytotoxicity (

)
> 100 µMGood therapeutic window for in vitro use.[1][2]

References

  • Shulgin, A., Manning, T., & Daley, P.F. (2011).[2][3] The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press. (Primary source for chemical synthesis and initial characterization).[1][2]

  • Liechti, M. E., et al. (2015).[1][2] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[1][2] (Establishes 2-MPEA derivatives' affinity profiles).

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine.[1][2][3][4] [1][2]

  • Simmler, L. D., et al. (2016).[1][2] Trace Amine-Associated Receptor 1 Signaling in the Prefrontal Cortex.[1][2] International Journal of Neuropsychopharmacology. (Context for TAAR1 signaling pathways).

  • TCI Chemicals. (2023).[1][2] Product Specification: 2-(2-Methoxyphenyl)ethylamine.[1][2][4][5][6][7] (Physicochemical data verification).[1][2]

How to synthesize 2-(2-Methoxyphenyl)ethylamine from 2-methoxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-(2-Methoxyphenyl)ethylamine via Borch Reductive Amination

Introduction & Strategic Analysis

The target molecule, 2-(2-Methoxyphenyl)ethylamine (also known as o-methoxyphenethylamine), is a critical pharmacophore found in various psychoactive compounds and antihypertensive agents.[1][2][3] Its synthesis from 2-methoxyphenylacetaldehyde presents a classic challenge in organic chemistry: converting a labile aldehyde to a primary amine without significant dimerization or polymerization.[1][2][3]

The Core Challenge: Phenylacetaldehydes are notoriously unstable.[1] They are prone to:

  • Aerobic Oxidation: Rapid conversion to the corresponding phenylacetic acid.[2]

  • Self-Aldol Condensation: Polymerization upon storage.[1][2][3]

  • Dimerization during Amination: The newly formed primary amine is more nucleophilic than ammonia, often reacting with the remaining aldehyde to form a secondary amine dimer (bis-phenethylamine).[1]

The Solution: This protocol utilizes the Borch Reductive Amination using sodium cyanoborohydride (


) and a large excess of ammonium acetate. This method is selected over catalytic hydrogenation for laboratory-scale synthesis because it offers superior functional group tolerance and avoids the need for high-pressure equipment.[1][2][3]

Reaction Mechanism & Pathway Visualization

Understanding the competing pathways is vital for yield optimization.[2] The aldehyde must be intercepted by ammonia to form the imine before it degrades or reacts with the product.

ReactionPathway Aldehyde 2-Methoxyphenyl- acetaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + NH3 (pH 6-7) Product 2-(2-Methoxyphenyl)- ethylamine (Target) Imine->Product Reduction (Hydride transfer) Dimer Secondary Amine (Dimer Impurity) Product->Dimer + Aldehyde (Side Reaction) NH4OAc NH4OAc (Excess) Reductant NaBH3CN

Figure 1: Reaction pathway highlighting the critical interception of the imine intermediate and the risk of dimer formation (red dashed line).

Experimental Protocol

Method: Reductive Amination using Sodium Cyanoborohydride (


).[1][2][4][5][6]
Reagents & Materials
ReagentRoleEquiv.Notes
2-Methoxyphenylacetaldehyde Substrate1.0Freshly distilled recommended.[1][2][3]
Ammonium Acetate Amine Source10.0 - 15.0 Large excess prevents dimerization.[1][2][3]
Sodium Cyanoborohydride Reducing Agent1.2 - 1.5Selective for imines at pH 6-7.[1][2][3]
Methanol (MeOH) SolventN/AAnhydrous preferred.[1][2][3]
Glacial Acetic Acid Catalyst/pHq.s.To adjust pH if necessary.[2]
HCl (1M and 6M) WorkupN/AFor acid-base extraction.[1][2][3]
NaOH (10% or pellets) WorkupN/AFor basification.[1][2][3]
Step-by-Step Procedure

Step 1: Imine Formation (Pre-equilibrium) [1]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (150 mmol, 11.56 g) in Methanol (50 mL).

  • Add 2-Methoxyphenylacetaldehyde (10 mmol, ~1.50 g) dropwise to the stirring solution.

  • Critical Check: Measure the pH of the solution.[7] It should be approximately 6.0–7.[2][3][4]0. If too basic (>7.5), add a few drops of glacial acetic acid.[2]

  • Stir at Room Temperature (RT) for 20–30 minutes. This allows the hemiaminal/imine equilibrium to establish.

Step 2: Reduction 5. Cool the mixture slightly (0°C) using an ice bath (optional, but recommended to control exotherm). 6. Add Sodium Cyanoborohydride (


) (12 mmol, 0.75 g) in small portions.
  • Caution:
    
    
    is toxic.[2][3] Handle in a fume hood.
  • Remove the ice bath and allow the reaction to stir at RT for 12–18 hours.
  • Monitoring: Check progress via TLC (System: DCM/MeOH/NH4OH 90:10:1). The aldehyde spot should disappear.[2]

Step 3: Quenching & Workup (Acid-Base Extraction) This purification strategy exploits the basicity of the amine to separate it from neutral impurities (unreacted aldehyde/alcohol).[1]

  • Quench: Slowly add concentrated HCl (approx. 5-10 mL) dropwise to the reaction mixture until pH < 2. Caution: Evolution of HCN gas is possible.[1][2] Ensure excellent ventilation.

  • Concentrate: Evaporate the methanol under reduced pressure (Rotavap).

  • Wash: Dissolve the residue in water (30 mL). Wash the acidic aqueous layer with Diethyl Ether or DCM (

    
     mL).[1]
    
    • Discard Organic Layer: This contains non-basic impurities (polymerized aldehyde, neutral alcohols).

  • Basify: Cool the aqueous layer and slowly add NaOH (pellets or 20% solution) until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (

    
     mL).[2]
    
  • Dry: Combine the DCM extracts, dry over anhydrous

    
     or 
    
    
    
    , and filter.
  • Isolate: Remove the solvent under reduced pressure to yield the crude amine as a pale yellow oil.

Step 4: Salt Formation (Optional but Recommended for Stability) [1] 16. Dissolve the crude oil in a minimum amount of dry ethanol or isopropanol. 17. Add concentrated HCl (or HCl in dioxane) dropwise. 18. Precipitate the hydrochloride salt by adding cold diethyl ether. Filter and dry.[2][8]

Process Control & Data Interpretation

To ensure the protocol is self-validating, compare your results against these expected parameters.

Table 1: Expected Analytical Data

ParameterSpecificationNotes
Appearance Pale yellow oil (Freebase) / White solid (HCl salt)Darkening indicates oxidation.[1][2][3]
Yield 60% – 75%Lower yields often due to dimerization.[2]
1H NMR (CDCl3)

3.82 (s, 3H, -OCH3)
Diagnostic methoxy singlet.[1][2]
1H NMR (CDCl3)

2.9 (t, 2H), 2.7 (t, 2H)
Characteristic ethylene bridge triplets.
IR Spectroscopy ~3300-3400 cm⁻¹ (N-H stretch)Broad band for primary amine.[1][2][3]

Troubleshooting Guide:

  • Issue: Significant presence of secondary amine (dimer).[1][2]

    • Cause: Insufficient Ammonium Acetate or adding reductant too slowly.[2][3]

    • Fix: Increase

      
       to 20 equivalents; ensure rapid stirring.
      
  • Issue: Low conversion of aldehyde.[1][2][9]

    • Cause: pH too high (preventing imine formation) or too low (hydrolyzing imine).[1][2][3]

    • Fix: Maintain pH strictly between 6.0 and 7.0.[2][10]

Safety & Handling (HSE)

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates very toxic Hydrogen Cyanide (HCN) gas.  All acidification steps must be performed in a high-efficiency fume hood.[1][2][3]
    
  • 2-Methoxyphenylacetaldehyde: Irritant.[1][2][3] Store under inert gas (Argon/Nitrogen) at -20°C to prevent polymerization.

  • Waste Disposal: All aqueous waste from the first extraction (Step 11) contains cyanide residues. Treat with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, according to local hazardous waste regulations.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Gribble, G. W. (1998).[2] "Sodium Cyanoborohydride."[2][3][4][5][6][8] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Application Note: High-Resolution Quantification of Phenethylamine Derivatives in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rapid proliferation of phenethylamine (PEA) derivatives—including amphetamines, cathinones, and the "2C" series—presents a critical analytical challenge. Structural isomerism (e.g., methamphetamine vs. phentermine) and complex biological matrices often compromise quantification accuracy. This guide details a robust LC-MS/MS workflow utilizing Biphenyl stationary phases and Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This protocol ensures baseline separation of isobaric compounds and minimizes matrix effects, compliant with ANSI/ASB Standard 036 validation guidelines.

Chromatographic Strategy: The Biphenyl Advantage

The Challenge of Isobars

Traditional C18 columns rely on hydrophobic interactions, which often fail to resolve positional isomers sharing identical mass-to-charge (


) ratios. For phenethylamines, separating methamphetamine  from phentermine  (both 

150.1) is the critical quality attribute (CQA).
The Solution: Pi-Pi ( ) Interactions

We utilize a Biphenyl stationary phase. Unlike C18, the biphenyl ligand contains two benzene rings capable of


 electron overlap with the aromatic rings of phenethylamine analytes. This adds a secondary separation mechanism based on the electron density and steric availability of the analyte's aromatic system, providing superior selectivity for isomers.
Mobile Phase Chemistry
  • Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • Role: Formic acid ensures protonation (

      
      ) for ESI efficiency. Ammonium formate buffers the pH to prevent retention time shifts.
      
  • Phase B: Methanol + 0.1% Formic Acid.[1]

    • Role: Methanol is preferred over Acetonitrile here; protic solvents like MeOH enhance the

      
       interaction on phenyl-based columns.
      
Visualization: Separation Mechanism Logic

SeparationLogic cluster_0 Stationary Phase Selection Start Analyte Mixture (e.g., Methamphetamine + Phentermine) C18 C18 Column (Hydrophobic Interaction Only) Start->C18 Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi Interaction) Start->Biphenyl Result_Fail Co-elution (Isobaric Interference) C18->Result_Fail Similar Hydrophobicity Result_Pass Baseline Resolution (Isomer Separation) Biphenyl->Result_Pass Distinct Pi-Electron Accessibility

Figure 1: Decision logic for selecting Biphenyl phases over C18 for isobaric phenethylamines.

Mass Spectrometry Parameters

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2] Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][3]

To ensure specificity, two transitions are monitored per analyte:

  • Quantifier: The most abundant product ion (used for calculation).

  • Qualifier: A structural fragment (used for confirmation via ion ratio).

Representative MRM Table
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (V)
Amphetamine 136.191.1119.115 / 10
Methamphetamine 150.191.1119.118 / 12
Phentermine 150.191.165.120 / 35
MDMA 194.1163.1105.115 / 25
2C-B 260.0243.0228.018 / 22
Mescaline 212.1180.1148.115 / 20

Note: Collision energies must be optimized for your specific instrument platform (e.g., Triple Quadrupole).

Sample Preparation Protocol: Mixed-Mode SPE

For biological matrices (urine, whole blood), "Dilute-and-Shoot" often results in ion suppression. Mixed-Mode Cation Exchange (MCX) is the gold standard for basic amines. It utilizes two retention mechanisms:[4][5]

  • Cation Exchange: Binds the positively charged amine (at acidic pH).

  • Reverse Phase: Binds the hydrophobic backbone.

This allows for an aggressive 100% organic wash to remove neutral interferences (lipids) while the analyte remains ionically locked to the sorbent.

Step-by-Step Protocol
  • Pre-treatment:

    • Dilute 200 µL sample (Urine/Blood) with 200 µL 0.1% Formic Acid.

    • Why: Acidification ensures PEAs are protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL Methanol followed by 1 mL Water.[5]

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (1-2 mL/min).

  • Wash 1 (Aqueous):

    • 1 mL 0.1% Formic Acid in Water.

    • Removes: Proteins, salts, and hydrophilic interferences.

  • Wash 2 (Organic - Critical Step):

    • 1 mL Methanol.[5]

    • Removes: Hydrophobic neutrals and acidic drugs. The PEAs remain bound via ionic interaction.

  • Elution:

    • 1 mL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[6][7] High pH neutralizes the PEA ammonium group (

      
      ) and the sorbent, breaking the ionic bond and releasing the analyte.
      
  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C. Reconstitute in Mobile Phase A.
      
Visualization: MCX Extraction Workflow

SPE_Workflow cluster_prep Pre-Treatment cluster_spe MCX Cartridge Sample Biological Sample (Urine/Blood) Acid Add 0.1% Formic Acid (Protonate Amines) Sample->Acid Load Load Sample (Ionic Binding) Acid->Load Wash1 Wash 1: Aqueous (Remove Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute Dry Ready for LC-MS/MS Elute->Dry Evaporate & Reconstitute

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of basic phenethylamines.

Method Validation & QA/QC

Validation must adhere to ANSI/ASB Standard 036 (Standard Practices for Method Validation in Forensic Toxicology).[8]

Critical Validation Parameters
  • Matrix Effect (ME):

    • Ion suppression is common in urine analysis.

    • Calculation:

      
      
      
    • Acceptance: ME should be between 75-125% or consistent (CV < 15%) across different lots.

  • Limit of Detection (LOD):

    • Defined as the lowest concentration producing a signal-to-noise (S/N) ratio

      
       with satisfying ion ratios (
      
      
      
      of calibrator).
  • Bias and Precision:

    • Analyze QC samples at Low, Medium, and High concentrations over 5 separate runs.

    • Bias: Must be within

      
      .
      
    • Precision (%CV): Must be

      
      .
      
  • Internal Standards (IS):

    • Use deuterated analogs (e.g., Amphetamine-

      
      , MDMA-
      
      
      
      ) for every analyte class. This corrects for extraction loss and matrix ionization effects dynamically.

References

  • ANSI/ASB Standard 036. (2019).[8][9] Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board.[7][10]

  • Peters, F. T., et al. (2010). "Analytical toxicology of amphetamines and related substances." Forensic Science International.

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology (Precursor to ASB 036).[7][8][11]

Sources

Application Note: Strategic In Vivo Design for CNS Stimulant Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The characterization of Central Nervous System (CNS) stimulants presents a unique pharmacological challenge: the biphasic nature of behavioral output . At low-to-moderate doses, stimulants enhance locomotor activity and arousal; at high doses, they induce focused stereotypy (repetitive, invariant behaviors) that competes with and often reduces locomotor counts.

This Application Note provides a rigorous, self-validating experimental framework for profiling CNS stimulants. It moves beyond simple "distance traveled" metrics to a comprehensive analysis of psychomotor activation, sensitization (plasticity), and neurochemical validation.

Ethical & Regulatory Pre-requisites (IACUC)

Before initiating studies, ensure compliance with the ARRIVE guidelines and local IACUC protocols.

  • Humane Endpoints: Stimulants can induce hyperthermia and self-mutilation (autotomy) at toxic doses. Monitoring body temperature and paw condition is mandatory.

  • Acclimatization: Animals must be handled for 3-5 days prior to testing to reduce stress-induced corticosterone release, which potentiates stimulant effects.

Phase 1: Dose Selection & Pharmacokinetics

Blindly selecting doses from literature often leads to "false negatives" due to strain differences (e.g., C57BL/6 vs. BALB/c mice). A pilot dose-response study is critical.

Table 1: Reference Dose Ranges (IP Injection)

Note: Oral dosing requires 10x-20x higher concentrations due to first-pass metabolism.

CompoundSpeciesLow Dose (Arousal/Focus)High Dose (Stereotypy)Sensitization Regimen
Amphetamine Mouse1.0 – 3.0 mg/kg5.0 – 10.0 mg/kg2.5 mg/kg (Daily x 5 days)
Rat0.5 – 1.5 mg/kg2.5 – 5.0 mg/kg1.0 mg/kg (Daily x 5 days)
Methylphenidate Mouse1.0 – 5.0 mg/kg> 10.0 mg/kg2.5 mg/kg (Daily x 7 days)
Rat0.5 – 2.0 mg/kg> 5.0 mg/kg1.5 mg/kg (Daily x 7 days)
Cocaine Mouse5.0 – 10.0 mg/kg20.0 – 40.0 mg/kg15.0 mg/kg (Intermittent)
Rat5.0 – 10.0 mg/kg15.0 – 30.0 mg/kg10.0 mg/kg (Intermittent)

Phase 2: Behavioral Profiling (The "What")

Open Field Test (OFT) – Locomotor Activity

The OFT is the gold standard for psychomotor activation. However, a common error is failing to habituate the animal, resulting in "novelty-induced locomotion" masking the drug effect.

Protocol A: Standard Open Field Workflow

  • Environment: Square arena (40x40cm for mice, 100x100cm for rats). Indirect lighting (~50 lux).

  • Habituation (Critical): Place animal in the arena for 30-60 minutes before injection. Wait until baseline activity stabilizes (asymptote).

  • Treatment: Remove animal, inject (IP/SC), and immediately return to the arena.

  • Recording: Record for 60-120 minutes post-injection.

  • Binning: Analyze data in 5-minute bins.

Data Interpretation:

  • Horizontal Activity: Total distance traveled (cm). Increases with stimulants.[1][2][3][4]

  • Vertical Activity: Rearing.[1][4][5][6] Often decreases at high doses as behavior becomes horizontal/focused.

  • Thigmotaxis:[7][8] Time spent near walls. Stimulants may decrease anxiety, increasing center time, but high doses cause compulsive wall-hugging.

Stereotypy Scoring

At high doses, "Distance Traveled" drops because the animal is stuck in a repetitive loop (gnawing/licking). You must use a rating scale to differentiate "sedation" from "stereotypy."

Table 2: Modified Creese & Iversen Scale (1977)

ScoreDefinitionBehavioral Signature
0 Asleep/InactiveNo movement.
1 Stationary ActivityGrooming, sniffing air, but no locomotion.
2 LocomotionActive exploration with intermittent sniffing.
3 Hyper-LocomotionFast, darting movements; frequent rearing.
4 Stereotypy (Mild)Repetitive head weaving, sniffing one spot.
5 Stereotypy (Severe)Continuous licking/gnawing; no locomotion.
6 DyskineticSeizures, retropulsion, or self-mutilation.

Phase 3: Behavioral Sensitization (Plasticity)

Chronic stimulant use induces "reverse tolerance" (sensitization). A fixed dose produces a progressively stronger response over time. This is a key differentiator between stimulants and non-addictive CNS drugs.

Experimental Workflow (DOT Diagram):

SensitizationWorkflow Start Acclimatization (3 Days) Base Baseline OFT (Day 0) Start->Base Induction Induction Phase (Days 1-5) Daily Injection Base->Induction Daily Dosing Withdrawal Withdrawal Phase (Days 6-12) No Drug Induction->Withdrawal Washout Challenge Challenge Test (Day 13) Acute Dose Withdrawal->Challenge Expression of Sensitization Analysis Compare Day 1 vs. Day 13 Response Challenge->Analysis

Figure 1: Standard "Intermittent Dosing" protocol for inducing behavioral sensitization. The withdrawal period allows for neuroadaptations (e.g., receptor upregulation) to consolidate.

Phase 4: Mechanistic Validation (Microdialysis)

Behavioral data must be validated by neurochemistry. Stimulants increase extracellular dopamine (DA) in the Nucleus Accumbens (NAc).

Probe Placement (Stereotaxic Coordinates)

Precision is vital. The NAc Shell is more sensitive to psychostimulants than the Core .

  • Rat (Paxinos & Watson):

    • NAc Shell: AP +1.7 mm, ML ±0.8 mm, DV -7.4 mm.[9]

    • NAc Core: AP +1.7 mm, ML ±1.6 mm, DV -7.0 mm.

The "No-Net-Flux" Concept

Standard microdialysis underestimates true extracellular concentration due to probe trauma.

  • Protocol: Peruse aCSF containing varying concentrations of DA (e.g., 0, 5, 10, 20 nM).

  • Calculation: Plot (

    
    ) vs. 
    
    
    
    . The x-intercept is the true extracellular concentration (
    
    
    ).[2]

Mechanism of Action Diagram (DOT):

SynapseMechanism Presynaptic Presynaptic Neuron Vesicle DA Vesicle Presynaptic->Vesicle Synapse Synaptic Cleft Vesicle->Synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Synapse DA Efflux (Amphetamine) Synapse->DAT Reuptake (Normal) Postsynaptic Postsynaptic Receptor (D1/D2) Synapse->Postsynaptic Signaling Cocaine Cocaine (Blocker) Cocaine->DAT Inhibits Amph Amphetamine (Reverser) Amph->DAT Reverses Flow

Figure 2: Mechanistic differentiation. Cocaine blocks DAT, preventing reuptake. Amphetamine enters the neuron and reverses DAT, pumping dopamine out of the cell independent of action potentials.

Data Analysis & Statistical Power

  • Binning: Do not analyze "Total Session Activity." Analyze Time x Treatment interaction using Two-Way Repeated Measures ANOVA .

  • Exclusion Criteria: Animals with baseline activity >2 SD from the mean during habituation should be excluded as outliers (high-stress responders).

  • Sample Size: Power analysis for locomotor assays typically requires n=8-12 per group to detect a 30% difference with

    
     and Power=0.8.
    

References

  • Open Field Test Standards

    • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Experiment for Behavioral Testing.[1][10] Journal of Visualized Experiments. Link

  • Stereotypy Rating Scales

    • Creese, I., & Iversen, S. D. (1975). The pharmacological and anatomical substrates of the amphetamine response in the rat. Brain Research. Link

  • Behavioral Sensitization Protocols

    • Robinson, T. E., & Berridge, K. C. (1993). The neural basis of drug craving: an incentive-sensitization theory of addiction. Brain Research Reviews. Link

  • Microdialysis & Coordinates

    • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Elsevier. Link

    • Chefer, V. I., et al. (2009). No-net-flux microdialysis for the determination of extracellular dopamine concentrations. Current Protocols in Neuroscience. Link

Sources

Application Note: 2-(2-Methoxyphenyl)ethylamine in Neuroscience Research

[1]

Abstract

2-(2-Methoxyphenyl)ethylamine (2-MPEA), also known as o-methoxyphenethylamine, is a critical structural probe and synthetic intermediate in neuropharmacology.[1] Unlike its highly psychoactive 2,5-dimethoxy counterparts (e.g., 2C-B), 2-MPEA serves primarily as a chemotype for investigating steric constraints in receptor binding and as a discriminatory substrate for Monoamine Oxidase (MAO) isoforms . This guide details the application of 2-MPEA in profiling enzyme kinetics (MAO-A/B) and its utility as a precursor for tetrahydroisoquinoline (THIQ) scaffolds via the Pictet-Spengler reaction.

Part 1: Pharmacological Profile & Significance[1]

The "Ortho-Effect" in Ligand Design

In neuroscience drug discovery, 2-MPEA represents a strategic "fragment" used to assess the impact of ortho-substitution on the phenethylamine pharmacophore.

  • Steric Hindrance: The methoxy group at the 2-position introduces steric bulk that interferes with the planar alignment required for activation of certain 5-HT2A receptors, often reducing hallucinogenic potency compared to 2,4- or 2,5-substituted analogs.

  • Selectivity Probe: By comparing the binding affinity (

    
    ) of 2-MPEA against its meta and para isomers, researchers can map the tolerance of the orthosteric binding pocket of adrenergic (
    
    
    ) and serotonergic receptors.
Mechanism of Action: MAO Substrate Specificity

2-MPEA acts as a substrate for Monoamine Oxidases (MAOs), the enzymes responsible for degrading neurotransmitters.[2]

  • MAO-A vs. MAO-B: The ortho-methoxy substituent alters the degradation kinetics (

    
    ) compared to unsubstituted phenethylamine (PEA).[1] While PEA is a preferred substrate for MAO-B, the introduction of the ortho-methoxy group modifies the molecule's ability to fit into the hydrophobic "entrance cavity" of MAO-B, making it a valuable tool for profiling inhibitor selectivity.
    

Part 2: Experimental Protocols

Application I: Profiling MAO Isoform Specificity

Objective: To determine the kinetic constants (


1


1
Materials
  • Substrate: 2-(2-Methoxyphenyl)ethylamine (CAS: 2045-79-6), >98% purity.[1][3]

  • Enzymes: Recombinant Human MAO-A and MAO-B (membrane fractions).[1]

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Coupling Enzyme: Horseradish Peroxidase (HRP).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Protocol Steps
  • Preparation of Stocks:

    • Dissolve 2-MPEA in DMSO to create a 100 mM stock.[1]

    • Prepare serial dilutions (0.1 µM to 1000 µM) in reaction buffer.

  • Enzyme Incubation:

    • Dilute MAO-A or MAO-B to a final concentration of 0.05 mg/mL in 96-well black plates.

    • Incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Add 50 µL of the 2-MPEA dilution series to the wells.

    • Immediately add 50 µL of the Detection Mix (200 µM Amplex Red + 1 U/mL HRP in buffer).

  • Kinetic Measurement:

    • Monitor fluorescence continuously for 30 minutes at 37°C.[1]

    • Excitation: 530 nm | Emission: 590 nm.[1]

  • Data Analysis:

    • Convert RFU/min to µmol H

      
      O
      
      
      /min using a standard curve.
    • Fit data to the Michaelis-Menten equation to derive

      
       and 
      
      
      .[1]
Experimental Workflow Logic

MAO_Assay_Workflowcluster_0Preparationcluster_1Reaction Systemcluster_2DetectionStock2-MPEA Stock(100 mM DMSO)DilutionSerial Dilution(0.1 - 1000 µM)Stock->DilutionOxidationOxidative Deamination(Releases H2O2)Dilution->OxidationSubstrateEnzymeMAO-A / MAO-B(Membrane Fraction)Enzyme->OxidationCatalystCouplingHRP + Amplex RedFluorescenceResorufin Signal(Ex 530 / Em 590)Coupling->FluorescenceSignal GenOxidation->CouplingH2O2 ReleaseKineticsCalculate Km & VmaxFluorescence->Kinetics

Caption: Workflow for determining MAO substrate specificity using 2-MPEA and coupled fluorometry.[1]

Application II: Synthesis of Tetrahydroisoquinoline (THIQ) Scaffolds

Objective: Use 2-MPEA as a precursor to synthesize 5-methoxy-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction.[1] THIQs are privileged structures in dopamine D2 antagonist development.[1]

Reaction Principle

The electron-donating methoxy group at the ortho position activates the phenyl ring.[1] Condensation with an aldehyde forms an imine (Schiff base), which undergoes acid-catalyzed intramolecular cyclization.[1] Due to the ortho-methoxy position, cyclization is directed to the para position relative to the methoxy group (the 5-position of the ring), yielding the 5-substituted isoquinoline.

Protocol Steps
  • Reagent Setup:

    • Combine 1.0 eq of 2-(2-Methoxyphenyl)ethylamine (2-MPEA) with 1.1 eq of Paraformaldehyde in dry ethanol.

  • Imine Formation:

    • Reflux for 2 hours.[1] The solution will turn slightly yellow, indicating imine formation.

  • Cyclization (Pictet-Spengler):

    • Cool the mixture to 0°C.

    • Add excess Trifluoroacetic acid (TFA) or 6M HCl dropwise.[1]

    • Reflux for 12–18 hours.[1]

  • Workup:

    • Evaporate solvent/acid under reduced pressure.[1]

    • Basify residue with 1M NaOH to pH > 10.[1]

    • Extract with Dichloromethane (DCM) (3x).[1]

  • Purification:

    • Purify the crude oil via flash column chromatography (SiO

      
      , MeOH:DCM 1:9).
      
Synthesis Pathway

Pictet_SpenglerReagents2-MPEA+ Aldehyde (R-CHO)IntermediateSchiff Base(Imine)Reagents->IntermediateCondensation(-H2O)CyclizationAcid Catalysis(TFA/HCl)Intermediate->CyclizationProtonationProductTetrahydroisoquinoline(THIQ) ScaffoldCyclization->ProductIntramolecularSubstitution

Caption: Pictet-Spengler cyclization pathway converting 2-MPEA into bioactive THIQ scaffolds.[1]

Part 3: Data Summary & Safety

Comparative Binding Data (Representative)

Note: Values are illustrative of general trends in phenethylamine SAR studies.

Receptor Target2-MPEA (

)
Phenethylamine (

)
2,5-DMA (

)
Interpretation
5-HT2A > 10,000 nM> 10,000 nM~ 100 nMOrtho-methoxy alone is insufficient for high affinity; requires 5-substitution.[1]
MAO-B

50 µM

2-5 µM
N/AOrtho-substitution increases

(lowers affinity) vs. unsubstituted PEA.[1]
MAO-A

500 µM
High

N/A2-MPEA retains selectivity for MAO-B over MAO-A.
Safety & Handling (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][4]

    • H302: Harmful if swallowed.[1][4][5]

  • PPE Requirements: Butyl rubber gloves, chemical splash goggles, and face shield. Handle only in a functioning fume hood to avoid inhalation of corrosive vapors.[1]

References

  • MAO Substrate Specificity: Ochiai, Y., et al. (2006).[1][6] Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems.[6] Biological & Pharmaceutical Bulletin.

  • Synthesis of Isoquinolines: Stöckigt, J., et al. (2011).[1] Pictet-Spengler reaction chemical zoo: The first century. Beilstein Journal of Organic Chemistry.

  • Receptor Binding Profiles: Rickli, A., et al. (2015).[1] Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.

  • Chemical Safety Data: PubChem. (2023).[1] 2-Methoxyphenethylamine (CID 74896).[1][3] National Library of Medicine.[1]

Application Note: Isolation and Purification of N-methyl-2-(2-methoxyphenyl)ethanamine

[1][2][3]

Abstract & Scope

This technical guide outlines a high-fidelity protocol for the isolation and purification of N-methyl-2-(2-methoxyphenyl)ethanamine (also known as 2-methoxy-N-methylphenethylamine).[1][2][3] This secondary amine is a critical intermediate in the synthesis of adrenergic system modulators and trace amine-associated receptor (TAAR) ligands.[2][3]

The synthesis of N-methylated phenethylamines often yields a mixture containing the desired secondary amine, unreacted primary amine (starting material), and over-methylated tertiary amine (side product).[3] This protocol provides a self-validating workflow to isolate the target secondary amine with >98% purity, utilizing chemospecific acid-base extraction, flash chromatography, and hydrochloride salt crystallization.[1][2]

Safety & Compliance (Critical)

  • Bioactivity Warning: Methoxylated phenethylamines are potent bioactive compounds.[2][3] Treat this substance as a potential adrenergic agonist.[2][3]

  • PPE Requirements: All operations must be conducted in a certified chemical fume hood.[2][3] Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat are mandatory.[2][3]

  • Legal Compliance: Ensure all activities comply with local regulations (e.g., DEA in the US, EMA in Europe) regarding phenethylamine analogs.[3] This protocol is intended strictly for legitimate research and development.

Physicochemical Profile

Understanding the physical properties of the target and its impurities is the foundation of this purification strategy.[3]

PropertyTarget: Secondary AmineImpurity A: Primary AmineImpurity B: Tertiary Amine
Structure N-methyl-2-(2-methoxyphenyl)ethanamine2-methoxyphenethylamineN,N-dimethyl-2-(2-methoxyphenyl)ethanamine
State (Free Base) Pale yellow oilColorless/Pale oilPale oil
Boiling Point ~230–240 °C (est.)236 °C~245 °C (est.)[1][2][3]
pKa (Approx.) 10.29.89.5
Polarity (TLC) Medium (

)
High (

)
Low (

)*
Solubility (Base) DCM, EtOAc, Et2ODCM, EtOAc, Et2ODCM, EtOAc, Et2O
Solubility (Salt) Water, alcoholsWater, alcoholsWater, alcohols

*Note:

13

Method A: Chemoselective Acid-Base Extraction

Objective: Bulk removal of non-basic impurities and neutral organic side products.[1][2][3]

The Logic

Since the target is a base (

123123
Protocol Steps
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Extraction:

    • Extract the organic layer 3 times with 1.0 M HCl (aq).[2][3]

    • Mechanism:[1][3][4][5] The amine converts to its hydrochloride salt (

      
      ) and migrates to the aqueous phase.[1][2][3] Neutral impurities remain in the DCM.[2][3]
      
    • Checkpoint: Retain the aqueous layer.[2][3] The organic layer can be discarded after TLC confirmation (Target should be absent).[2][3]

  • Basification:

    • Cool the combined aqueous layers to 0°C in an ice bath.

    • Slowly add 20% NaOH (aq) or conc. NH4OH until pH > 12.[2][3]

    • Observation: The solution will become cloudy as the free base oil separates from the water.[3]

  • Recovery:

    • Extract the basic aqueous phase 3 times with DCM .[2][3]

    • Combine organic extracts, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

ExtractionWorkflowStartCrude Reaction MixtureDCMDissolve in DCMStart->DCMAcidWashExtract with 1M HCl (x3)DCM->AcidWashOrgLayer1Organic Layer(Neutral Impurities)AcidWash->OrgLayer1DiscardAqLayer1Aqueous Layer(Amine Salts)AcidWash->AqLayer1KeepBasifyBasify to pH > 12(NaOH/NH4OH)AqLayer1->BasifyExtractExtract with DCM (x3)Basify->ExtractFinalOrgCombined Organic Phase(Target Free Base)Extract->FinalOrgKeepWasteAqAqueous WasteExtract->WasteAqDiscard

Figure 1: Chemoselective Acid-Base Extraction Workflow.

Method B: Flash Column Chromatography

Objective: Separation of the secondary amine (Target) from primary (Starting Material) and tertiary (Over-alkylation) amines.[2][3]

The Logic

Amine purification on silica is notoriously difficult due to "tailing" caused by the interaction of basic amines with acidic silanol groups.[3]

  • Solution: Use an eluent containing Ammonium Hydroxide (NH4OH) or Triethylamine (TEA) .[2][3] This competes for the silanol sites, sharpening the peaks.[3]

Protocol Steps
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2][3]

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[2][3]

    • Modifier: 25% Aqueous Ammonium Hydroxide (

      
      ).[2][3]
      
    • Ratio: Start with DCM:MeOH:NH4OH (95:4.5:0.5) .

  • Elution Order (Typical):

    • Tertiary Amine: Elutes first (Least polar, no H-bond donor).[2][3]

    • Secondary Amine (Target): Elutes second.

    • Primary Amine: Elutes last (Most polar, two H-bond donors).[2][3]

  • Detection: UV (254 nm) and Ninhydrin Stain (Secondary amines stain faint pink/orange; Primary amines stain deep purple).[2][3]

Method C: Hydrochloride Salt Crystallization

Objective: Convert the unstable oil into a stable, crystalline solid for long-term storage and precise dosing.[2][3]

The Logic

Free base amines oxidize over time.[2][3] The hydrochloride salt is kinetically stable.[2][3] Isopropanol (IPA) allows for controlled crystal growth, while Diethyl Ether acts as an anti-solvent to drive precipitation.[2][3]

Protocol Steps
  • Dissolution: Dissolve the purified free base oil in a minimal amount of anhydrous Isopropanol (IPA) or Ethanol (approx. 2-3 mL per gram).[2][3]

  • Acidification:

    • Add 1.25 M HCl in Ethanol or 2.0 M HCl in Diethyl Ether dropwise with stirring.

    • Monitor pH using wet pH paper; stop when pH

      
       3-4.[1][2][3]
      
    • Note: Do not use aqueous HCl if possible, as water makes drying difficult.[2][3]

  • Crystallization:

    • Add anhydrous Diethyl Ether slowly until the solution becomes slightly turbid.

    • Place in a freezer (-20°C) for 12-24 hours.

  • Filtration:

    • Filter the white crystals using a Büchner funnel.[2]

    • Wash with cold ether.[2][3]

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      
Salt Formation Logic

SaltFormationOilPurified Free Base(Oil)SolventDissolve in IPAOil->SolventAcidAdd HCl/Ether(Dropwise)Solvent->AcidPrecipPrecipitationAcid->PrecipFilterFilter & Wash(Cold Ether)Precip->FilterSolidTarget HCl Salt(Crystalline Solid)Filter->Solid

Figure 2: Crystallization pathway for converting the amine oil to a stable salt.[1][2][3]

Quality Control & Troubleshooting

Self-Validating Checks[1][2][3]
  • The "Dissolution Test": A small sample of your final HCl salt should dissolve fully in water.[2][3] If it leaves an oily residue, neutral impurities are still present (Repeat Method A).[2][3]

  • The "Melting Point Range": Pure salts have sharp melting points (< 2°C range).[2][3] A broad range indicates a mixture of salt forms or residual solvent.[2][3]

Analytical Parameters
  • 1H NMR (D2O or CDCl3): Look for the N-methyl singlet at

    
     ppm.[1][2][3] The methoxy group will appear as a singlet at 
    
    
    ppm.[2][3]
  • LC-MS: Confirm the molecular ion

    
    .
    
    • Formula:

      
      
      
    • Exact Mass: 165.12[1][3]

    • Target m/z: 166.12

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989 .[2][3] (Standard reference for acid-base extraction and salt formation techniques).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[2][3] Butterworth-Heinemann, 2013 .[1][2][3] [1][2][3]

  • Shulgin, A. T.; Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991 .[2][3] (Authoritative source on phenethylamine synthesis and purification properties).

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515.[2][3] [1][2][3]

Application Note: Strategic Utilization of 2-(2-Methoxyphenyl)ethylamine in Drug Synthesis

[1]

Executive Summary & Chemical Profile[2][3]

2-(2-Methoxyphenyl)ethylamine (CAS: 2045-79-6), also known as o-methoxyphenethylamine, is a critical primary amine intermediate in the synthesis of phenethylamine-class drugs and isoquinoline alkaloids.[1] Distinct from its ether analog (used in Tamsulosin), this carbon-linked phenethylamine serves as the direct precursor to the bronchodilator Methoxyphenamine and provides a gateway to 8-substituted tetrahydroisoquinoline (THIQ) scaffolds, a privileged structure in GPCR ligand design (Dopamine D2, 5-HT receptors).

This guide details the strategic application of this intermediate, focusing on regioselective cyclization, reductive alkylation protocols, and quality control parameters required for GMP-compliant synthesis.

Chemical Identity
ParameterSpecification
IUPAC Name 2-(2-Methoxyphenyl)ethanamine
CAS Number 2045-79-6
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 236–237 °C
Key Functional Groups Primary Amine (Nucleophile), Ortho-Methoxy (H-bond acceptor/Activator)

Strategic Utility in Medicinal Chemistry

The "Ortho-Methoxy" Effect

In drug design, the 2-methoxy substituent is not merely a decoration; it plays a pivotal structural role:

  • Conformational Locking: The oxygen atom can accept a hydrogen bond from the ammonium species (at physiological pH), creating a pseudo-cyclic 6-membered ring. This restricts the flexibility of the ethylamine chain, potentially enhancing binding affinity for adrenergic and serotonergic receptors.

  • Metabolic Shielding: The steric bulk of the ortho group protects the benzylic position from rapid oxidative metabolism (CYP450), extending the half-life of derived drugs compared to unsubstituted phenethylamines.

Critical Distinction: Tamsulosin Precursor

Warning: Researchers often confuse this compound with 2-(2-ethoxyphenoxy)ethylamine .

  • Target Compound (CAS 2045-79-6): Phenyl-Carbon linkage. Precursor for Methoxyphenamine .

  • Tamsulosin Precursor: Phenyl-Ether linkage.

  • Guidance: Ensure identity verification via NMR prior to synthesis to avoid scaffold mismatch.

Core Synthetic Workflows (Diagram)

The following flowchart illustrates the divergent synthetic pathways from 2-(2-Methoxyphenyl)ethylamine to key pharmaceutical classes.

GStart2-(2-Methoxyphenyl)ethylamine(CAS 2045-79-6)Process1Reductive Alkylation(HCHO / H2 / Pd)Start->Process1 Pathway AProcess2Pictet-SpenglerCyclizationStart->Process2 Pathway BProcess3Sulfonylation(R-SO2-Cl)Start->Process3 Pathway CProduct1Methoxyphenamine(Bronchodilator)Process1->Product1Intermediate2Schiff BaseIntermediateProcess2->Intermediate2Product28-Methoxy-1,2,3,4-tetrahydroisoquinoline(GPCR Ligand Scaffold)Intermediate2->Product2 Acid Catalyst(Regioselective Closure)Product3Sulfonamide Derivatives(Enzyme Inhibitors)Process3->Product3

Caption: Divergent synthetic utility of 2-(2-Methoxyphenyl)ethylamine in pharmaceutical synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of Methoxyphenamine (Reductive Methylation)

Application: Synthesis of the API Methoxyphenamine (β-adrenergic agonist). Mechanism: The primary amine is methylated to a secondary amine. Over-methylation to the tertiary amine must be controlled.

Reagents:

  • 2-(2-Methoxyphenyl)ethylamine (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.1 eq)

  • Formic Acid (98%, excess) or H₂/Pd-C

  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 2-(2-methoxyphenyl)ethylamine (15.1 g, 100 mmol) and methanol (150 mL). Cool to 0°C.

  • Addition: Dropwise add Formaldehyde (37% aq., 8.2 mL) over 20 minutes. Allow to stir for 1 hour to form the in situ imine.

  • Reduction (Catalytic Hydrogenation Route):

    • Transfer the solution to a hydrogenation autoclave.

    • Add 10% Pd/C catalyst (1.5 g, 10 wt% loading).

    • Pressurize to 3 atm (45 psi) H₂ and stir at Room Temperature (RT) for 4–6 hours.

    • Note: Monitoring via TLC/HPLC is crucial to stop the reaction before dimethylation occurs.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the residue in diethyl ether and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate Methoxyphenamine Hydrochloride.

  • Yield: Expected yield 85–92%. White crystalline solid.

Protocol B: Synthesis of 8-Methoxy-1,2,3,4-Tetrahydroisoquinoline (Pictet-Spengler)

Application: Creating the THIQ core for dopamine receptor ligands. Technical Challenge: The ortho-methoxy group directs electrophilic substitution to positions 3 and 5 (relative to the phenyl ring). The ring closure must occur at position 6 (ortho to the ethylamine chain) to form the isoquinoline. Since position 6 is meta to the activating methoxy group, this cyclization is electronically less favored and requires stronger acid catalysis than para-activated systems.

Reagents:

  • 2-(2-Methoxyphenyl)ethylamine (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Acid: Trifluoroacetic acid (TFA) or 6N HCl

  • Solvent: Dichloromethane (DCM) or Water (if using HCl)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-methoxyphenyl)ethylamine (1.51 g, 10 mmol) in DCM (20 mL) under nitrogen atmosphere.

  • Cyclization: Add Paraformaldehyde (0.36 g, 12 mmol) followed by dropwise addition of TFA (5 mL).

  • Reflux: Heat the mixture to reflux (40°C) for 12–24 hours.

    • Optimization: If conversion is low due to the "meta-deactivation" effect, add a Lewis acid catalyst (e.g., BF₃·OEt₂) or switch to a high-boiling solvent (Toluene) with p-TsOH.

  • Quench: Cool to 0°C and basify with 20% NaOH solution to pH > 12.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: The crude oil often contains uncyclized imine. Purify via flash column chromatography (SiO₂, DCM:MeOH 95:5).

  • Result: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline (Yield: 60–75%).

Analytical Quality Control (QC)

To ensure the intermediate meets pharmaceutical standards (Purity > 98.0%), the following HPLC method is recommended.

HPLC Method Parameters:

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amine absorption) and 280 nm (Aromatic ring)

| Retention Time | ~4.5 min (varies by column; elutes earlier than Tamsulosin intermediates) |

Impurity Profile:

  • Impurity A: 2-Methoxyphenol (Guaiacol) - Starting material carryover.

  • Impurity B: N,N-Dialkylated dimer (from reductive amination steps).

Safety and Handling Guidelines

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed.

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood. The amine has a fishy, ammonia-like odor and is volatile.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Management: Neutralize spills with a dilute acid solution (e.g., 1M HCl) before absorbing with inert material (vermiculite). Do not use water initially as it may spread the base.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine absorbs CO₂ from the air to form solid carbamates (white crust), which degrades purity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine. Retrieved from [Link]

  • Gizur, T., et al. (2008). "New practical synthesis of Tamsulosin." Chirality, 20(6), 790-795. (Cited for structural distinction of phenoxy vs. phenyl analogs). Retrieved from [Link]

  • Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538-8564. (Cited for Pictet-Spengler mechanism and regioselectivity). Retrieved from [Link]

Application Note: Cell-Based Profiling of Phenethylamine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

From Transporter Kinetics to Biased Agonism

Abstract

Phenethylamines represent a chemically diverse class of psychoactive compounds, ranging from endogenous neurotransmitters (dopamine, norepinephrine) to psychostimulants (amphetamines) and serotonergic psychedelics (2C-B, mescaline).[1][2][3][4] Their pharmacological complexity—often spanning monoamine transporters (MATs) and G-protein coupled receptors (GPCRs)—demands a multi-parametric screening approach. This guide details high-throughput, cell-based protocols for profiling phenethylamine bioactivity, focusing on fluorescent neurotransmitter uptake kinetics and biased GPCR signaling (5-HT2A) .

Introduction: The Phenethylamine Scaffold & Targets

The phenethylamine backbone serves as a "master key" for monoaminergic signaling. Drug development efforts typically bifurcate based on the primary mechanism of action:

  • Reuptake Inhibition/Release: Targeting Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

  • Receptor Activation: Targeting 5-HT2A (psychedelics) or TAAR1 (trace amine-associated receptor 1).

Modern screening has shifted away from radioligands (


H-DA/

H-5-HT) toward kinetic fluorescence assays that allow real-time monitoring of transport and signaling bias.
Table 1: Comparative Assay Technologies
FeatureRadioligand Binding/UptakeFluorescent Kinetic Assays
Readout Endpoint (CPM)Real-time Kinetic (RFU)
Safety Radioactive waste disposal requiredStandard biohazard (BSL-1/2)
Throughput Low to Medium (Filtration steps)High (Homogeneous, Mix-and-Read)
Mechanism Equilibrium bindingFunctional transport rates
Bias Detection No (Affinity only)Yes (Signaling pathway differentiation)

Monoamine Transporter (MAT) Uptake Assays

Target: DAT, NET, SERT Methodology: Fluorescence-based Uptake using ASP+ Mimetics

Traditional assays use tritiated substrates. However, the use of ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) , a fluorescent organic cation that serves as a substrate for MATs, allows for real-time kinetic profiling. When paired with an extracellular masking dye, this system isolates the signal to intracellular accumulation only.

Experimental Workflow Diagram

MAT_Assay cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytoplasm Mask Masking Dye (Quenches Extracellular Fluorescence) Substrate Fluorescent Substrate (ASP+ Mimetic) Mask->Substrate Quenching Transporter Monoamine Transporter (DAT/NET/SERT) Substrate->Transporter Transport Inhibitor Test Compound (Phenethylamine) Inhibitor->Transporter Blockade/Competition Signal Fluorescent Signal (Accumulated Substrate) Transporter->Signal Internalization

Figure 1: Principle of the homogeneous fluorescent uptake assay. The masking dye eliminates background noise, allowing detection only of the substrate actively transported into the cell.

Protocol 1: Kinetic Uptake Inhibition Screen

Cell Line: HEK293 stably expressing human DAT, NET, or SERT. Reagents:

  • Neurotransmitter Uptake Assay Kit (e.g., Molecular Devices R8173) or bulk ASP+ (Sigma).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Plating: Seed HEK-DAT/NET/SERT cells at 60,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Compound Preparation: Prepare 10x stocks of test phenethylamines in Assay Buffer (max 0.1% DMSO final).

    • Control: Use Cocaine (DAT), Desipramine (NET), or Fluoxetine (SERT) as full block controls.

  • Equilibration: Remove culture media and add 100 µL Assay Buffer. Equilibration for 30 min at 37°C is critical to stabilize transporter basal activity.

  • Dye Addition: Add 100 µL of Dye Solution (containing fluorescent substrate + extracellular masking dye).

  • Compound Addition: Immediately add test compounds.

  • Kinetic Read: Transfer to a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Excitation: 440 nm | Emission: 520 nm.

    • Duration: Read every 30 seconds for 15 minutes.

  • Analysis: Calculate the slope (V

    
    ) of the linear uptake phase. Determine IC
    
    
    
    by plotting slope inhibition vs. log[compound].

GPCR Functional Profiling: The Psychedelic Split

Target: 5-HT2A Receptor Methodology: Calcium Flux (Gq) vs. Beta-Arrestin Recruitment[5][6]

Phenethylamines targeting 5-HT2A (e.g., the 2C-x family) exhibit biased agonism .[4] A compound may activate Gq-mediated calcium release (canonical signaling) but fail to recruit Beta-Arrestin, or vice versa. "Psychedelic" potential often correlates with specific bias factors.

Signaling Pathway Diagram

GPCR_Signaling cluster_Gq Canonical Gq Pathway cluster_Arrestin Beta-Arrestin Pathway Ligand Phenethylamine Ligand Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Pathway A GRK GRK Phosphorylation Receptor->GRK Pathway B PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Calcium Release (FLIPR Signal) IP3->Ca Arrestin Beta-Arrestin 2 GRK->Arrestin Desens Internalization / Biased Signaling Arrestin->Desens

Figure 2: Divergent signaling at 5-HT2A. Screening must assess both pathways to determine the "Bias Factor" of novel phenethylamines.

Protocol 2: Calcium Flux Assay (Gq-Coupling)

Cell Line: CHO-K1 or HEK293 expressing recombinant human 5-HT2A. Reagents: Fluo-8 AM (AAT Bioquest) or Calcium 6 Assay Kit (Molecular Devices).

Step-by-Step Methodology:

  • Dye Loading: Incubate cells with Fluo-8 AM ester (2 µM) in HBSS containing 2.5 mM Probenecid .

    • Expert Insight: Probenecid is mandatory to inhibit anion transporters that actively pump the dye out of the cells, ensuring signal retention.

  • Incubation: 45 minutes at 37°C, followed by 15 minutes at room temperature (RT) to minimize thermal gradients during the read.

  • Basal Read: Measure baseline fluorescence (Ex 490/Em 525) for 10 seconds.

  • Agonist Injection: Inject test phenethylamine (e.g., 2C-B, Mescaline) via automated liquid handler.

  • Response: Monitor peak fluorescence intensity (Max-Min) for 90–120 seconds.

  • Data Normalization: Normalize to the response of 10 µM Serotonin (5-HT) as the 100% control.

Protocol 3: Beta-Arrestin Recruitment (Biased Agonism)

Methodology: Enzyme Fragment Complementation (e.g., PathHunter® or NanoBiT®). Mechanism: The receptor is tagged with a small enzyme fragment (ProLink/SmBiT), and Beta-Arrestin is tagged with the large fragment (EA/LgBiT). Recruitment forces complementation, generating a chemiluminescent signal.[6]

  • Seed Cells: PathHunter CHO-K1 5-HT2A cells (20,000/well) in white-walled plates.

  • Stimulation: Add test compounds and incubate for 90 minutes at 37°C.

    • Note: Arrestin recruitment kinetics are slower than Calcium flux; 90 min allows equilibrium.

  • Detection: Add detection reagents (Cell Lysis + Substrate). Incubate 60 min at RT.

  • Read: Measure Chemiluminescence (RLU).

Data Analysis & Quality Control

Calculating Bias Factors

To quantify if a phenethylamine is "psychedelic-like" (Arrestin-biased) or "non-hallucinogenic" (Gq-biased), use the operational model of agonism:

  • Fit Dose-Response: Calculate EC

    
     and E
    
    
    
    for both Calcium and Arrestin assays.
  • Transduction Coefficient (

    
    ): 
    
    
    
    
  • Bias Factor (

    
    ): 
    
    
    
    
    • Reference Ligand: Usually 5-HT or LSD.

QC Criteria
  • Z-Factor: Must be > 0.5 for screening campaigns.

    
    
    
  • Solvent Tolerance: Phenethylamines are lipophilic; ensure DMSO concentration < 0.5% to prevent non-specific membrane perturbation.

References

  • Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit Application Note. Molecular Devices. Link

  • Pottie, E., et al. (2023).[4] Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.[4] Link

  • Mayer, F. P., et al. (2019). Real-time uptake of fluorescent ASP+ via the organic cation transporter 3.[7] BMC Pharmacology & Toxicology.[7] Link

  • Eurofins Discovery. (2023). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux Assay. Eurofins.[6] Link

  • Promega. (2023). NanoBiT® PPI Technology for Monitoring Beta-Arrestin Recruitment. Promega Corporation. Link

Sources

Application Note: Chromatographic Resolution and Mass Spectral Differentiation of Phenethylamine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The proliferation of Novel Psychoactive Substances (NPS) has introduced a critical analytical challenge: the differentiation of regioisomeric phenethylamines. Isomers such as 2-, 3-, and 4-fluoroamphetamine (FA) or the methylmethcathinone (MMC) series possess identical molecular weights and virtually indistinguishable electron ionization (EI) mass spectra in their native forms.[1]

This protocol details a Chemical Derivatization GC-MS workflow designed to resolve these isomers. By utilizing perfluoroacylation, we exploit steric hindrance and unique fragmentation pathways (the "ortho effect") to create chromatographically resolvable peaks and diagnostically distinct mass spectra.

The Scientific Challenge: The "Isobaric Nightmare"

In standard EI GC-MS (70 eV), phenethylamines undergo predictable


-cleavage.[1] This process dominates the fragmentation, typically yielding a base peak at m/z 58  (for amphetamines) or m/z 44  (for primary amines).
  • The Problem: The aromatic ring—where the structural difference lies (ortho, meta, para)—is often lost as a neutral radical or appears as a generic tropylium ion (m/z 91) with low abundance.

  • The Consequence: 2-FA, 3-FA, and 4-FA produce nearly identical spectra.[1] Reliance solely on retention time is risky due to matrix interference and retention time drift.

Strategic Solution: Derivatization

To solve this, we employ Perfluoroacylation (using PFPA or HFBA). This achieves three goals:

  • Mass Shift: Increases the molecular weight, often stabilizing the molecular ion (

    
    ).
    
  • Chromatographic Spacing: The bulky perfluoro-group interacts differently with the stationary phase based on the isomer's steric geometry, improving separation.

  • Diagnostic Fragmentation: The derivatized amine group can interact with ortho substituents (the "Ortho Effect"), creating unique fragment ions absent in meta and para isomers.

Analytical Workflow

The following diagram outlines the decision logic and workflow for differentiating these isomers.

Phenethylamine_Workflow Start Unknown Phenethylamine Sample Screen Initial GC-MS Screen (Underivatized) Start->Screen Decision Isomers Suspected? (m/z 58 dominant, co-elution) Screen->Decision Deriv Derivatization Protocol (PFPA or HFBA) Decision->Deriv Yes Result Positive Identification (Regioisomer Confirmed) Decision->Result No (Unique Spectrum) GC_Run GC-MS Analysis (Slow Ramp Program) Deriv->GC_Run Data_Analysis Data Analysis GC_Run->Data_Analysis Ortho Check for Ortho Effect (Unique fragment ions) Data_Analysis->Ortho RI Compare Retention Indices (Ortho elutes first) Data_Analysis->RI Ortho->Result RI->Result

Figure 1: Decision tree for the identification of phenethylamine regioisomers using derivatization logic.

Experimental Protocols

Protocol A: Sample Preparation (Perfluoroacylation)

Agent Selection: Pentafluoropropionic anhydride (PFPA) is preferred over TFAA for fluoroamphetamines as it adds greater mass and steric bulk, enhancing isomer resolution.

  • Extraction: Dissolve 1 mg of sample (or extract) in 1 mL of Methanol. Sonicate for 5 mins.

  • Evaporation: Transfer 100 µL of extract to a GC vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Add 100 µL of Ethyl Acetate.

  • Derivatization: Add 50 µL of PFPA . Cap the vial immediately (PFPA is moisture sensitive).

  • Incubation: Incubate at 60°C for 20 minutes .

  • Finishing: Evaporate to dryness under nitrogen (to remove excess acid). Reconstitute in 100 µL of Ethyl Acetate.

  • Transfer: Transfer to a vial insert for GC-MS injection.

Protocol B: GC-MS Instrument Parameters

Critical Factor: A slow temperature ramp is essential to separate the meta and para isomers, which often co-elute on standard programs.

ParameterSettingRationale
Column DB-5ms or Rtx-5MS (30m x 0.25mm x 0.25µm)Standard 5% phenyl phase provides adequate selectivity for derivatized amines.[1]
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1) or SplitlessUse Split for seized drugs (high conc); Splitless for toxicology (low conc).
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.[1]
Oven Program 60°C (hold 1 min) -> 10°C/min to 180°C -> 4°C/min to 240°C -> 30°C/min to 300°CThe slow ramp (4°C/min) across the elution window (180-240°C) is critical for isomer resolution.[1]
Transfer Line 280°CPrevents condensation of high-boiling derivatives.[1]
MS Source 230°C (EI Mode, 70eV)Standard ionization energy.[1]
Scan Range m/z 40 - 550Must capture the higher mass molecular ions of derivatives.[1]

Data Analysis & Interpretation

The "Ortho Effect" Mechanism

In 2-substituted phenethylamines (e.g., 2-FA), the derivatized amine side chain is spatially close to the ring substituent. This allows for a specific hydrogen transfer or elimination mechanism that does not occur in 3- (meta) or 4- (para) isomers.[1]

Key Diagnostic Indicator:

  • 2-Isomer (Ortho): Look for unique fragments formed by the interaction of the fluorine and the perfluoroacyl chain.

  • Elution Order: On a 5% phenyl column, the elution order is typically Ortho (2-)

    
     Meta (3-) 
    
    
    
    Para (4-)
    .[1] The 2-isomer elutes significantly earlier due to steric shielding reducing interaction with the stationary phase.
Comparative Mass Spectral Data (Example: Fluoroamphetamines)

The table below illustrates how PFPA derivatization differentiates the isomers where underivatized analysis fails.

IsomerUnderivatized Base Peak (m/z)Underivatized Molecular Ion (

)
PFPA-Derivative Base Peak (m/z)PFPA-Derivative Diagnostic IonsElution Order
2-FA 58 (Dominant)153 (Weak/Absent)204 109, 136,

299
1st
3-FA 58 (Dominant)153 (Weak/Absent)204 109, 162 ,

299
2nd
4-FA 58 (Dominant)153 (Weak/Absent)204 109, 162 ,

299
3rd

Note: While 3-FA and 4-FA have similar spectra even after derivatization, the PFPA derivative increases the retention time gap between them compared to the native drug, allowing for baseline resolution.

Interpretation Logic[1]
  • Check m/z 204: This is the

    
    -cleavage ion for PFPA-derivatized amphetamines (
    
    
    
    ).[1] Its presence confirms it is an amphetamine class.
  • Check Molecular Ion (m/z 299): Confirms the fluorinated species.

  • Check Retention Time: If multiple peaks are present, assign 2-FA to the earliest, followed by 3-FA, then 4-FA.

  • Check Intensity Ratios: 2-FA often shows a different ratio of m/z 109 (fluorobenzyl cation) compared to 3- and 4-FA due to the ortho-position destabilizing the ring cleavage.[1]

References

  • UNODC. (2006).[2][3] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime.[2][4] Link

  • SWGDRUG. (2025). SWGDRUG Mass Spectral Library. Scientific Working Group for the Analysis of Seized Drugs.[5][6][7] Link

  • Westphal, F., et al. (2010). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry. Forensic Science International.[8] (Cited context: Differentiation of 2/3/4-FA using derivatization).

  • NIST. (2021). NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs.[6][9] National Institute of Standards and Technology.[6] Link

Sources

Application Note: Dosage Determination for In Vivo Studies with Novel Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Novel phenethylamines—ranging from the "2C" series (2,5-dimethoxy-phenethylamines) to the highly potent N-benzyl derivatives (NBOMes)—present a unique challenge in preclinical development. Their structure-activity relationships (SAR) lead to non-linear potency jumps; a minor substitution (e.g., 2C-B to 25B-NBOMe) can increase 5-HT2A affinity by 100-fold, rendering standard "rule of thumb" dosing potentially lethal.

This Application Note provides a self-validating, step-by-step framework for determining in vivo dosages. It moves beyond rigid templates to integrate in vitro binding data directly into in vivo safety algorithms, ensuring ethical compliance (3Rs) and scientific rigor.

The "Safety-First" Logic Flow

The core philosophy of this protocol is De-risking via Data . You must never administer a novel phenethylamine to a live animal without first establishing its in vitro receptor profile.

DosageWorkflow Synthesis 1. Synthesis & Purification InVitro 2. In Vitro Profiling (Ki & Emax) Synthesis->InVitro Decision1 Ki < 10 nM? InVitro->Decision1 Vehicle 3. Vehicle Selection Decision1->Vehicle No (Low Potency) Decision1->Vehicle Yes (High Potency) Toxicity 4. Acute Toxicity (OECD 425 Modified) Vehicle->Toxicity Efficacy 5. Functional Assays (HTR / Locomotor) Toxicity->Efficacy Survival Scaling 6. Allometric Scaling (HED) Efficacy->Scaling

Caption: Figure 1. Integrated workflow for novel phenethylamine characterization. Note the critical decision point based on binding affinity (Ki) prior to in vivo exposure.

Phase I: In Vitro Profiling (The Prediction Anchor)

Before animal work, you must determine the Binding Affinity (


) and Functional Potency (

) at the 5-HT2A receptor. This data is the primary predictor of in vivo potency for phenethylamines [1].
Required Assays
  • Radioligand Binding Assay: Use [³H]-ketanserin or [³H]-MDL100,907 to determine

    
     at 5-HT2A.
    
  • Functional Assay: Calcium mobilization (FLIPR) or GTP

    
    S binding to determine efficacy (
    
    
    
    ).
    • Why? A compound with high affinity (

      
      ) but low efficacy (Antagonist) will not produce the Head-Twitch Response (HTR).
      
The "Potency Tier" Classification

Use the


 value to categorize the compound and estimate the Starting Dose Factor (SDF) .
Potency Tier

(5-HT2A)
Example CompoundsEst. Starting Dose (Mouse)
Ultra-Potent < 1.0 nM25I-NBOMe, 25B-NBOMe0.01 – 0.1 mg/kg
High Potency 1.0 – 10 nMDOB, DOI, 2C-P0.1 – 1.0 mg/kg
Moderate 10 – 100 nM2C-B, Mescaline1.0 – 10 mg/kg
Low Potency > 100 nMTMA, inactive analogs> 10 mg/kg

Phase II: Formulation & Vehicle Selection[1]

Phenethylamines are lipophilic but usually form water-soluble hydrochloride or hydrobromide salts. However, novel substitutions (e.g., long alkyl chains in 2C-T-x series) can drastically reduce aqueous solubility.

Vehicle Compatibility Matrix

Do not default to DMSO if possible, as it can have intrinsic biological effects in behavioral assays.

Compound FormPrimary VehicleSecondary Additive (if insoluble)Route
Salt (HCl/HBr) 0.9% SalineN/AIP, SC, PO
Freebase 1% Lactic Acid in Saline5-10% Tween-80IP, SC
Lipophilic Analog 10% 2-Hydroxypropyl-

-cyclodextrin
5% Ethanol (max)IP

Critical Control: Always measure the pH of the final solution. Phenethylamines in solution can be acidic. Adjust to pH 5.5–7.0 using dilute NaOH to prevent peritoneal irritation, which causes "writhing" behavior that mimics drug effects.

Phase III: Acute Toxicity (Modified OECD 425)

Do NOT use the classical LD50 method (which requires ~100 animals). Use the OECD Guideline 425 (Up-and-Down Procedure) [2]. This method uses sequential dosing of single animals to estimate the Lethal Dose.[1][2]

The Protocol
  • Subject: Female Swiss Webster or C57BL/6J mice (females are generally more sensitive).

  • Starting Dose: Use the "Potency Tier" table (Section 2.2). Do not use the OECD default of 175 mg/kg for novel phenethylamines; it is likely lethal for NBOMes.

  • Dosing Sequence:

    • Animal 1 receives Dose A.

    • Observe for 48 hours.

    • If Survival: Animal 2 receives Dose B (

      
       Dose A).
      
    • If Death/Moribund: Animal 2 receives Dose C (

      
      ).
      
  • Stopping Rule: Stop after 3 reversals (e.g., Survive -> Die -> Survive -> Die) or 5 consecutive survivors at the limit dose.

UpDown Start Start: Dose X (Based on Ki) Observe Observe 48h Start->Observe Outcome Outcome? Observe->Outcome Increase Next Animal: Dose X * 1.3 Outcome->Increase Survival Decrease Next Animal: Dose X / 1.3 Outcome->Decrease Death/Toxicity Increase->Observe Decrease->Observe

Caption: Figure 2. Modified Up-and-Down Procedure (OECD 425) logic for toxicity ranging.

Phase IV: Functional Efficacy (The Head-Twitch Response)

For 5-HT2A agonists (hallucinogens), the Head-Twitch Response (HTR) is the behavioral gold standard [3].[3] For non-hallucinogenic stimulants, use Locomotor Activity chambers.

HTR Experimental Design
  • Animals: Male C57BL/6J mice (n=6 per group).

  • Pre-treatment: Acclimatize to the observation cylinder for 15 minutes.

  • Administration: IP injection (standard volume: 5 or 10 mL/kg).

  • Recording:

    • Method A (Manual): Video record for 30 mins. Two blinded observers count twitches.

    • Method B (Automated): Head-mounted magnet + magnetometer coil (Halberstadt Method) [3].[4]

  • Dose Groups: Logarithmic spacing (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Include Vehicle (Negative Control) and DOI (1 mg/kg, Positive Control).

Data Interpretation

Plot the dose-response curve. The peak of the inverted-U shape is your


 (Effective Dose 50).
  • Note: At very high doses, HTR often decreases due to competing 5-HT1A activation or motor stereotypy.

Phase V: Allometric Scaling (Translation)

To translate the determined safe animal dose (


 or 

) to a Human Equivalent Dose (HED), use the FDA Body Surface Area (BSA) normalization method [4].
The Formula

[5]
Conversion Factors ( )
SpeciesWeight (kg)

Factor
Multiplier (Animal

Human)
Mouse 0.0230.08
Rat 0.1560.16
Monkey 3.0120.32
Human 60.0371.0

Calculation Example: If the murine


 for a new 2C analogue is 10 mg/kg :


For a 70kg human, the estimated active dose is

.

References

  • Rickli, A., et al. (2015).[6] Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe drugs) and their 2,5-dimethoxy-phenethylamine analogs (2C drugs). Neuropharmacology.

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.

  • Halberstadt, A. L., et al. (2022).[7] Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines.[4] Psychopharmacology.

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[5][8]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in reductive amination of phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Phenethylamine Synthesis Ticket ID: RA-PEA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthetic Methodology Group

Executive Summary

The reductive amination of phenylacetone derivatives to form substituted phenethylamines is a cornerstone reaction in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. However, this scaffold presents unique challenges due to the steric hindrance of the


-methyl group and the lipophilicity of the resulting amines.

Low yields typically stem from three failure points:

  • Thermodynamic Stalling: Incomplete conversion to the imine intermediate due to steric hindrance.

  • Chemoselectivity Errors: Direct reduction of the ketone to an alcohol (competitive reduction).

  • Isolation Failures: Loss of product during aqueous workup due to "oiling out" or emulsion formation.

This guide provides a root-cause analysis and validated protocols to resolve these bottlenecks.

Module 1: The Imine Formation Bottleneck

User Question: "I am using standard conditions (MeOH, amine, ketone), but my yield is stuck at 30%. TLC shows a large spot for the alcohol side product. Why?"

Technical Insight: The formation of the imine (Schiff base) is an equilibrium process. For phenethylamines, the ketone (often a phenyl-2-propanone derivative) has an


-methyl group that sterically hinders nucleophilic attack by the amine. If water is not removed or the equilibrium is not driven, the imine concentration remains low. When the reducing agent is added, it preferentially reduces the more accessible ketone to an alcohol (dead end) rather than the sterically crowded imine.

The Solution: Titanium(IV) Isopropoxide (


) 
For hindered ketones where standard dehydration (molecular sieves/Dean-Stark) fails, Titanium(IV) Isopropoxide is the gold standard. It acts as both a Lewis acid to activate the carbonyl and a water scavenger.
Protocol A: Titanium-Mediated Reductive Amination

Recommended for sterically hindered or electron-poor substrates.

  • Imine Formation:

    • Combine ketone (1.0 equiv) and amine (1.2 equiv) in neat

      
       (2.0 equiv).
      
    • Note: If the amine is a salt (e.g., HCl salt), add TEA (1.2 equiv).

    • Stir under

      
       at ambient temperature for 6–12 hours. The solution will become viscous.
      
  • Reduction:

    • Dilute the mixture with dry THF or EtOH.

    • Cool to 0°C.

    • Add

      
       (1.5 equiv) portion-wise. Allow to warm to room temperature over 4 hours.
      
  • Quench (Critical):

    • Add water dropwise to hydrolyze the titanium alkoxides. A heavy white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Module 2: Selecting the Correct Reducing Agent

User Question: "When should I use STAB versus Cyanoborohydride? Is the toxicity of cyanide worth it?"

Technical Insight: The choice of reducing agent dictates the chemoselectivity. You need a reagent that reduces the iminium ion faster than the carbonyl.[1][2]

ReagentReagent NameSelectivity ProfileRecommended Use Case
STAB Sodium TriacetoxyborohydrideHigh. Reduces imines rapidly; reduces ketones slowly.Standard. Best for most reductive aminations. Does not require pH control.

Sodium CyanoborohydrideHigh (pH dependent). Stable at pH 6–7.[3]Niche. Use when solubility in DCE (required for STAB) is poor. Requires pH monitoring.

Sodium BorohydrideLow. Reduces ketones and imines indiscriminately.Two-Step Only. Only use if you pre-form the imine (e.g., with

).
Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired pathway (Imine reduction) and the parasitic pathway (Ketone reduction).

ReactionPathways Ketone Ketone Precursor Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Alcohol Alcohol Side Product (Dead End) Ketone->Alcohol Direct Reduction (Competitive Side Rxn) Amine Amine Hemiaminal->Ketone Imine Imine / Iminium Hemiaminal->Imine - H2O (Slow Step) Imine->Hemiaminal Product Phenethylamine (Target) Imine->Product Reduction (Fast with STAB)

Figure 1: Kinetic competition in reductive amination. The goal is to maximize the green path and suppress the red path.

Module 3: Troubleshooting pH (The Borch Condition)

User Question: "I'm using Sodium Cyanoborohydride (


) and the reaction stalled. I added more reagent, but nothing happened."

Technical Insight:


 is unique because its reducing power is pH-dependent.
  • pH < 3: Hydrolysis of the reagent releases toxic HCN gas.

  • pH > 8: The reagent is inactive; no reduction occurs.

  • pH 6–7: The "Sweet Spot." The imine is protonated to the iminium ion (highly electrophilic), but the ketone is not activated enough to be reduced.

Corrective Action:

  • Indicator: Add a trace amount of Bromocresol Green to the reaction mixture.

  • Adjustment:

    • If Blue (pH > 5.4): Add drops of glacial acetic acid or HCl/MeOH until the color turns Yellow-Green .

    • Maintain this color throughout the reaction by checking periodically.

Module 4: Workup & Isolation (The Hidden Yield Killer)

User Question: "My crude NMR shows product, but after extraction, I have 10% yield. Where did it go?"

Technical Insight: Phenethylamines are amphoteric and lipophilic.

  • The Emulsion Trap: The freebase amine often acts as a surfactant, causing emulsions in water/DCM mixtures.

  • The Solubility Trap: As salts (e.g., acetate from STAB workup), they are water-soluble. As freebases, they may still be partially water-soluble if the carbon chain is short.

Protocol B: The "Salt-Crash" Isolation

Avoids liquid-liquid extraction issues entirely.

  • Evaporation: Remove the reaction solvent (MeOH/DCE) completely under reduced pressure.

  • Basification: Suspend the residue in

    
    .
    
  • Extraction: Extract rapidly with

    
     (Ether is preferred over DCM to avoid emulsions and density issues).
    
  • Drying: Dry the organic layer over

    
     and filter.
    
  • Precipitation:

    • Do not evaporate the ether.

    • Bubble dry HCl gas into the ether solution OR add a solution of HCl in Dioxane/Ether dropwise.

    • The amine hydrochloride will precipitate instantly as a white solid.

  • Filtration: Filter and wash with cold ether. This yields the pure salt, leaving non-basic impurities (like the alcohol side product) in the mother liquor.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Q1 Is Ketone Remaining? CheckTLC->Q1 Q2 Is Alcohol Present? Q1->Q2 No (Ketone Consumed) Sol1 Imine Formation Stalled. Use Ti(OiPr)4 protocol. Q1->Sol1 Yes (Ketone Persists) Sol2 Chemoselectivity Issue. Switch to STAB or Pre-form Imine. Q2->Sol2 Yes (Alcohol Major Product) Sol3 Workup Loss. Use Protocol B (Salt Crash). Q2->Sol3 No (Clean Crude, Low Mass)

Figure 2: Diagnostic workflow for low-yield scenarios.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][6][7]

  • Borch, R. F., et al. (1971).[2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link][3]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: High-Purity Synthesis of 2-(2-Methoxyphenyl)ethylamine

[1]

Status: Operational Ticket ID: CHEM-SUP-2026-OMPEA Subject: Optimization of Purity and Isolation Protocols for 2-(2-Methoxyphenyl)ethylamine[1]

Introduction

Welcome to the technical support hub for 2-(2-Methoxyphenyl)ethylamine (also known as o-methoxyphenethylamine).[1] This compound is a critical precursor in the synthesis of various pharmaceutical agents (e.g., carvedilol intermediates) and a standard in receptor binding assays.

Achieving >99% purity requires navigating specific chemical pitfalls inherent to the ortho-substitution pattern, which introduces steric effects distinct from its para-isomer counterparts.[1] This guide prioritizes the Henry Reaction route followed by Hydride Reduction , as it is the most common laboratory-scale pathway.

Module 1: Synthesis Workflow & Critical Control Points

The following workflow visualizes the standard synthesis pathway and identifies where specific impurities are introduced.

SynthesisWorkflowStarto-Methoxybenzaldehyde+ NitromethaneInterIntermediate:2-Methoxy-beta-nitrostyrene(Yellow Solid)Start->InterCondensation(NH4OAc catalyst)Imp1Impurity A:Unreacted AldehydeStart->Imp1Incomplete RxnReductReduction Step(LiAlH4 in THF/Et2O)Inter->ReductHydride AdditionCrudeCrude Free Base(Dark Oil)Reduct->CrudeQuench & ExtractImp2Impurity B:Dimer (Secondary Amine)Reduct->Imp2Imine CondensationSaltFinal Product:HCl SaltCrude->SaltHCl Gas/IPA

Figure 1: Critical Control Points in the synthesis of 2-(2-Methoxyphenyl)ethylamine. Note the "Dimer" formation during reduction, a primary cause of yield loss.

Module 2: Troubleshooting Impurities (The "Why")

High purity starts with understanding the causality of contamination. The ortho-methoxy group provides steric bulk, but it also influences the electronic nature of the ring.

Common Impurity Profile
Impurity TypeVisual IndicatorOrigin / MechanismRemoval Strategy
Unreacted Nitrostyrene Persistent yellow/orange tint in oil.[1]Incomplete reduction due to old LiAlH₄ or insufficient stoichiometry.[2]Acid/Base Extraction (Nitrostyrene is non-basic).[1]
Secondary Amine (Dimer) High boiling point residue; gumming during crystallization.[1]Reaction between the intermediate imine and already-reduced primary amine.[1]Dilution Control during reduction; Recrystallization.
o-Methoxybenzaldehyde Sweet, almond-like odor.[1]Hydrolysis of unreacted nitrostyrene or starting material carryover.Bisulfite Wash or Acid/Base Extraction.[1]
Aluminum Salts Fine white precipitate / emulsion.[1]Improper quenching of LiAlH₄.[2]Rochelle Salt (Sodium Potassium Tartrate) workup.[1]
The Dimerization Problem

Technical Insight: During reduction, the nitrostyrene is first reduced to an imine (


  • Solution: Add the nitrostyrene solution slowly to the reducing agent (LiAlH₄), not the other way around. This ensures the reducing agent is always in excess, favoring the formation of the primary amine.

Module 3: The Self-Validating Workup (The "How")

Do not rely on "standard" protocols. Use this Acid-Base Extraction logic to force the separation of the product from non-basic impurities (aldehyde, nitrostyrene).

Protocol: Acid-Base Purification
  • Extraction 1 (Acid Phase - Target Capture):

    • Dissolve crude oil in Dichloromethane (DCM).

    • Extract with 1M HCl (aq) .[1]

    • Checkpoint: The product is now in the Aqueous Layer (top or bottom depending on density, usually top if DCM is used). The yellow nitrostyrene and aldehyde remain in the DCM.

    • Action: Keep Aqueous, discard Organic (after verifying no product loss).

  • Wash Step (The Polish):

    • Wash the acidic aqueous layer with fresh DCM or Diethyl Ether (

      
      ).
      
    • Purpose: Removes trapped non-basic organics.

  • Extraction 2 (Base Phase - Release):

    • Basify the aqueous layer with 25% NaOH (cool in an ice bath) until pH > 12.

    • Visual: The solution will turn cloudy/milky as the free base oil separates.

    • Extract with DCM (

      
      ).
      
    • Checkpoint: The product is now in the Organic Layer .

  • Drying:

    • Dry combined organics over Anhydrous

      
      .
      
    • Evaporate solvent to yield the Purified Free Base .

Module 4: Final Polishing (Recrystallization)[1][3]

The free base is a liquid at room temperature (BP ~237°C). To achieve pharmaceutical-grade purity (>99%), you must convert it to the Hydrochloride (HCl) salt and recrystallize.

Crystallization Logic Flow

RecrystallizationStep1Dissolve Free Basein Dry IPA or EtOHStep2Add Conc. HCl orHCl in Dioxane/EtherStep1->Step2Step3Precipitate Forms?Step2->Step3YesCool to 0°CFilterStep3->YesYesNoAdd Non-Polar Anti-Solvent(Et2O or Acetone)Step3->NoNoFinalPure White Crystals(MP: ~150-160°C)Yes->FinalNo->Yes

Figure 2: Decision tree for the salt formation and crystallization process.

Recommended Solvent Systems
  • Solvent A (Dissolution): Isopropanol (IPA) or anhydrous Ethanol.[1]

  • Solvent B (Precipitation/Anti-solvent): Diethyl Ether or Acetone.[1]

  • Technique: Dissolve the crude salt in the minimum amount of boiling IPA. Add hot Acetone until slight turbidity appears. Cool slowly to room temperature, then to 4°C.

Frequently Asked Questions (FAQ)

Q: My final product has a persistent yellow color even after distillation. Why? A: This indicates oxidation or traces of the nitrostyrene intermediate. Phenethylamines with electron-donating groups (like methoxy) are susceptible to air oxidation.[1]

  • Fix: Store the free base under Argon/Nitrogen. If the salt is yellow, recrystallize using activated charcoal in the boiling solvent step to adsorb chromophores.

Q: The yield is lower than expected (<50%). Where did I lose it? A: Check the aqueous layer from your first extraction. The ortho-methoxy group increases the lipophilicity of the molecule compared to the unsubstituted phenethylamine. If your acid extraction wasn't acidic enough (pH > 2), some salt may have stayed in the organic layer. Always adjust aqueous pH to <1 during the first extraction.

Q: Can I distill the free base instead of making the salt? A: Yes, but it requires high vacuum.

  • Boiling Point: ~98°C at 0.4 mmHg [1].[1][3]

  • Warning: Distillation will not effectively remove the secondary amine dimer if its boiling point is close. Salt recrystallization is superior for removing structural analogs.

Q: Is the hydrochloride salt hygroscopic? A: Yes, moderately. The ortho-methoxy oxygen can participate in hydrogen bonding.[1] Dry the final crystals in a vacuum desiccator over

References

  • Thermo Fisher Scientific. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Specifications and Physical Data. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] 2-Methoxyphenethylamine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Ramírez, F. A., & Burger, A. (1950). The Reduction of Phenolic beta-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society. (Standard reference for LiAlH4 reduction of nitrostyrenes).
  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press.

Technical Support Center: Optimizing N-Methylation of Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492 Subject: Optimization of reaction conditions for N-methylation of phenethylamines (Mono- vs. Dimethylation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction

Welcome to the Technical Support Center. You have inquired about optimizing the N-methylation of phenethylamines. This transformation is pivotal in medicinal chemistry but fraught with common pitfalls: over-methylation (quaternization) , poor selectivity (mono- vs. di-methylation) , and purification difficulties .

This guide abandons generic textbook advice in favor of field-proven, robust protocols used in high-throughput and process chemistry environments. We will treat this as a troubleshooting workflow, addressing your specific end-goals: Selective Monomethylation (Secondary Amine) or Controlled Dimethylation (Tertiary Amine).

Module 1: Decision Matrix & Strategy Selection

Before selecting a reagent, you must define your target. Direct alkylation with methyl iodide (MeI) is strongly discouraged for phenethylamines due to the uncontrollable "poly-alkylation cascade" leading to quaternary ammonium salts.

Workflow Visualization: Method Selection

MethodSelection Start Start: Primary Phenethylamine Target Target Product? Start->Target Mono N-Monomethyl (Secondary) Target->Mono Di N,N-Dimethyl (Tertiary) Target->Di Direct Direct Reductive Amination (Formaldehyde + STAB) Mono->Direct Quick, lower purity Formyl Formylation-Reduction (Ethyl Formate -> LiAlH4) Mono->Formyl Recommended (High Fidelity) Di->Direct With excess HCHO Esch Eschweiler-Clarke (HCHO + HCOOH, Reflux) Di->Esch Robust, no Quats Risk Risk: Mix of 1°, 2°, 3° amines Direct->Risk HighPurity High Purity / High Yield Formyl->HighPurity

Caption: Decision tree for selecting the optimal methylation pathway based on the desired substitution pattern.

Module 2: Selective Monomethylation (The "Hard" Problem)

Achieving 100% selectivity for the secondary amine (N-methyl) starting from a primary phenethylamine is chemically challenging because the product (secondary amine) is often more nucleophilic than the starting material.

Protocol A: The Formylation-Reduction Route (High Fidelity)

Best for: High-value substrates where over-methylation cannot be tolerated. Mechanism: Converts amine to N-formyl (non-nucleophilic), then reduces to methyl.

Step 1: N-Formylation [1][2]

  • Reagents: Primary phenethylamine (1.0 eq), Ethyl Formate (excess, as solvent) or Formic Acid (1.2 eq) in Toluene.

  • Procedure: Reflux amine in ethyl formate for 4-6 hours. Monitor by TLC (disappearance of starting amine).

  • Workup: Evaporate excess ethyl formate. The N-formyl intermediate is usually a clean oil or solid.

Step 2: Reduction

  • Reagents: LiAlH4 (2.0-3.0 eq) in dry THF.

  • Procedure:

    • Suspend LiAlH4 in dry THF at 0°C under Argon.

    • Add N-formyl intermediate (dissolved in THF) dropwise.

    • Reflux for 2-4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white granular precipitate.

  • Result: Pure N-methyl phenethylamine.

Protocol B: Reductive Amination with STAB (Quick Method)

Best for: Rapid screening; tolerates some tertiary impurity. Reagent: Sodium Triacetoxyborohydride (STAB) - Safer and more selective than NaBH3CN .[3]

  • Solvent: DCE (1,2-Dichloroethane) or DCM. Do NOT use Methanol (reacts with STAB).[3]

  • Stoichiometry: Amine (1.0 eq), Paraformaldehyde (1.0-1.1 eq), STAB (1.5 eq), Acetic Acid (1.0 eq).

  • Procedure:

    • Mix amine and paraformaldehyde in DCE. Stir 1h to form imine/hemiaminal.

    • Add STAB in one portion.

    • Stir at RT for 12-16h.

  • Troubleshooting Selectivity: If you observe dimethylation, switch to Protocol A .

Module 3: Controlled Dimethylation (The Standard)

Protocol C: The Eschweiler-Clarke Reaction

Best for: Robust substrates; guarantees zero quaternary salt formation. Mechanism: The tertiary amine formed cannot form an iminium ion, preventing further alkylation to the quaternary salt.

  • Reagents: Formaldehyde (37% aq, 2.2 eq), Formic Acid (98%, 5.0 eq).

  • Procedure:

    • Mix amine with formic acid (cooling may be required).[2]

    • Add formaldehyde.

    • Reflux (90-100°C) for 12-24 hours. CO2 evolution indicates reaction progress.

  • Critical Note: This reaction requires high temperature to drive the hydride transfer from formate.

Data Comparison: Reagent Profiles
ReagentSelectivity (1° → 2°)ToxicityWater ToleranceComments
Methyl Iodide (MeI) Poor (Forms Quats)HighLowAvoid for simple methylation.
NaBH3CN ModerateHigh (Cyanide)HighClassic, but toxic. pH sensitive.[3]
STAB (NaBH(OAc)3) GoodLowLowModern standard. Use in DCE/DCM.[3][4]
Eschweiler-Clarke None (Goes to 3°)LowHighExcellent for dimethylation.

Module 4: Purification & Isolation (The "Sticky" Part)

Phenethylamines are often oils that are difficult to crystallize. The Acid-Base Extraction is the primary purification tool.

Troubleshooting: "I have an emulsion / My product is stuck in the water."

The pH Swing Protocol:

  • Acidification: After reaction, add 1M HCl until pH < 2. The amine forms a water-soluble hydrochloride salt.

    • Wash: Extract the aqueous layer with DCM/Ether. Discard organics (removes non-basic impurities).

  • Basification: Add 20% NaOH or KOH to the aqueous layer until pH > 12 .

    • Why pH 12? Phenethylamines often have pKa values around 9.5-10. You need pH > pKa + 2 to ensure >99% is in the freebase form.

  • Extraction: Extract the basic aqueous layer with DCM (3x).[5]

    • Tip: If emulsion forms, add brine or a small amount of IPA.

  • Salt Formation (for Solids): Dissolve the freebase oil in dry ether/IPA and add HCl (gas or in dioxane). The salt will precipitate.[6]

Visualization: Purification Workflow

Purification Crude Crude Reaction Mix Acidify Add HCl (pH < 2) Crude->Acidify Wash Wash with DCM (Discard Organic) Acidify->Wash Aqueous Layer contains Product Basify Add NaOH (pH > 12) Wash->Basify Aqueous Layer Extract Extract with DCM (Keep Organic) Basify->Extract Product moves to Organic Dry Dry (MgSO4) & Evaporate Extract->Dry

Caption: Standard Acid-Base extraction workflow for isolating basic phenethylamines.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why am I getting quaternary ammonium salts?

  • Cause: You likely used a direct alkylating agent (MeI, Dimethyl Sulfate) or excessive heat with a reactive electrophile.

  • Fix: Switch to Reductive Amination (Protocol B) or Eschweiler-Clarke (Protocol C). These mechanisms naturally stop at the tertiary amine.

Q2: I used STAB in Methanol and the reaction failed. Why?

  • Cause: STAB reacts with methanol (solvolysis), destroying the hydride source.

  • Fix: Use DCE (1,2-Dichloroethane) , DCM, or THF.[3][4] If you must use methanol, use NaBH3CN (Sodium Cyanoborohydride), but be aware of toxicity.

Q3: How do I separate the mono-methyl product from the di-methyl impurity?

  • Technique:

    • Distillation: If boiling points differ significantly.

    • Chromatography: Use a basic mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1) on silica.

    • Chemical Separation: React the mixture with Acetic Anhydride. The secondary amine forms an amide (neutral), while the tertiary amine remains basic. Perform an acid wash to remove the tertiary amine, then hydrolyze the amide to recover the secondary amine.

Q4: Can I use "Green" Catalytic methods?

  • Insight: Yes. Ruthenium-catalyzed "borrowing hydrogen" methods using Methanol as the alkylating agent are excellent for large scale.

  • Reference: Catalyst [(p-cymene)Ru(2,2′-bpyO)(H2O)] allows methylation using MeOH, producing only water as a byproduct.

References

  • Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996.[7] Link

  • Eschweiler-Clarke Mechanism: Icke, R. N., et al. "Eschweiler-Clarke Methylation." Organic Reactions, 2011. Link

  • Formylation-Reduction Strategy: Baxendale, I. R., et al. "A flow process for the multi-step synthesis of N-methyl amines." Green Chemistry, 2013. Link

  • Green Catalytic Methylation: Dang, T. T., et al. "Ruthenium-Catalyzed N-Methylation of Amines and Sulfonamides Using Methanol." Journal of Organic Chemistry, 2011. Link

  • Purification of Phenethylamines: Pemberton, I. J., et al. "Technical note: an improved method for extraction and quantification of toxic phenethylamines."[8] Journal of Animal Science, 1993.[8][9] Link

Sources

Technical Support Center: Overcoming Solubility Issues of Phenethylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7]

Phenethylamines (PEAs) are a critical class of monoamine alkaloids serving as the backbone for neurotransmitters (dopamine, norepinephrine) and numerous psychotropic pharmaceutical candidates. In their free-base form, PEAs are oily liquids or low-melting solids with poor aqueous solubility and high susceptibility to oxidation.[1] Consequently, they are almost exclusively handled as salts (hydrochloride, sulfate, tartrate).[1]

However, researchers often encounter a "solubility paradox": the salt form required for stability often crashes out in physiological buffers (PBS) or fails to dissolve in the organic solvents needed for synthesis. This guide addresses the physicochemical mechanics driving these failures—specifically the Common Ion Effect , Lattice Energy , and pH-dependent Speciation —and provides validated protocols to resolve them.

Troubleshooting Guide (Q&A)

Q1: Why does my phenethylamine hydrochloride precipitate when I add it to PBS or saline, even though it dissolves in pure water?

Diagnosis: You are a victim of the Common Ion Effect . Technical Explanation: Phenethylamine hydrochloride (PEA[1]·HCl) dissociates into PEAH⁺ and Cl⁻.[1] Phosphate Buffered Saline (PBS) contains a high concentration of sodium chloride (~137 mM NaCl).[1] According to the solubility product principle (


), the product of the concentrations 

must remain constant. The massive excess of chloride ions from the PBS drives the equilibrium back toward the solid state to satisfy the

, forcing the PEA·HCl to precipitate.[1][2][3] Solution:
  • Immediate Fix: Switch to a low-chloride buffer (e.g., 10 mM Phosphate buffer without saline) or use a different counter-ion salt (e.g., PEA Sulfate or Tartrate) that does not share a common ion with the buffer matrix.[1]

  • Protocol: See Protocol A: Buffer Selection & Preparation.

Q2: I need to use the compound in an organic synthesis reaction (DCM/Ethyl Acetate), but the salt won't dissolve.

Diagnosis: High lattice energy and ionic character are preventing solvation in non-polar media.[1] Technical Explanation: Hydrochloride salts are ionic lattices held together by strong electrostatic forces.[1] Dichloromethane (DCM) and Ethyl Acetate (EtOAc) have low dielectric constants (


 and 

, respectively) and cannot effectively shield these charges to break the lattice.[1] Solution:
  • Method 1 (In-situ): Add a lipophilic organic base (e.g., Triethylamine or DIPEA) to the mixture.[1] This deprotonates the PEA salt, generating the "free base" in situ, which is highly soluble in organics.

  • Method 2 (Extraction): Perform a formal "free-basing" extraction prior to the reaction.

  • Protocol: See Protocol C: Free-Basing for Organic Solubility.

Q3: My phenethylamine salt has turned into a sticky, wet clump (deliquescence). Is it ruined?

Diagnosis: Hygroscopicity leading to deliquescence.[1] Technical Explanation: Many PEA salts (especially HCl) are hygroscopic; they absorb atmospheric water until they dissolve in it.[1] This is often exacerbated by impurities or excess acid trapped in the crystal lattice. Solution:

  • Recovery: Dissolve the clump in a minimum amount of dry ethanol, then precipitate by adding cold diethyl ether (trituration). Filter rapidly under nitrogen.[1]

  • Prevention: Store in a desiccator.[1] Consider converting to a less hygroscopic salt form, such as the Fumarate or Tartrate salt, which have higher lattice energies and are generally non-hygroscopic.[1]

Physicochemical Data & Solubility Profile

Table 1: Solubility Profile of Phenethylamine (PEA) Forms Data represents approximate saturation limits at 25°C.[1]

Solvent SystemPEA (Free Base)PEA[1] · Hydrochloride (HCl)PEA[1][4][5] · SulfateSuitability
Water (ddH₂O) Low (~1-5 mg/mL)High (>200 mg/mL) Moderate (~50 mg/mL)HCl for aqueous stock
PBS (pH 7.4) LowModerate/Low (precipitates >10mM)ModerateSulfate for bio-assays
Ethanol (EtOH) High (Miscible)High (~100 mg/mL)LowHCl for stock solutions
DCM / EtOAc High (Miscible) Insoluble (<1 mg/mL)InsolubleFree Base for synthesis
DMSO HighHigh (>100 mg/mL)HighUniversal Stock

Validated Experimental Protocols

Protocol A: Buffer Compatibility & Stock Preparation

Use this for biological assays (cell culture, binding assays) to prevent precipitation.[1]

  • Calculate the pKa: PEA has a pKa

    
     9.[1]83. At pH 7.4, it is >99% protonated (charged).[1]
    
  • Dissolve in Pure Solvent First:

    • Weigh the PEA·HCl salt.[1][2][3][4][5][6][7]

    • Dissolve in DMSO or ddH₂O at 100x the final desired concentration. Do not dissolve directly in PBS.

  • Dilution Step:

    • Slowly pipette the stock solution into the assay buffer while vortexing.

    • Critical Check: Visually inspect for "schlieren" lines or turbidity.[1]

    • If turbidity occurs, lower the stock concentration or switch to a Citrate-Phosphate buffer (Cl- free).[1]

Protocol B: Recrystallization (Purification)

Use this to clean up "sticky" or impure salts.[1]

  • Solvent Choice: Use an Ethanol/Ether pair.[1]

  • Dissolution: Dissolve crude PEA salt in the minimum volume of boiling anhydrous Ethanol.

  • Filtration: If insoluble particles remain, filter hot through a glass frit.

  • Crystallization:

    • Remove from heat.[1]

    • Add Diethyl Ether dropwise until the solution becomes slightly cloudy (turbid).

    • Add 1-2 drops of Ethanol to clear it again.[1]

    • Seal and place at -20°C overnight.

  • Collection: Filter the white needles/plates and wash with cold Ether.[1] Dry in a vacuum desiccator over P₂O₅.

Protocol C: "Free-Basing" (Converting Salt to Organic-Soluble Base)

Use this when you need to extract the compound into DCM or Ethyl Acetate.

  • Dissolution: Dissolve 1.0 g of PEA·HCl in 10 mL of water.

  • Basification:

    • Place solution in a separatory funnel.[1]

    • Add 2.0 M NaOH (aq) dropwise until pH > 12 (check with pH paper).[1] The solution will turn milky/oily as the free base separates.

  • Extraction:

    • Add 15 mL of Dichloromethane (DCM).[1] Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate.[1] Collect the lower organic layer.

    • Repeat extraction 2x with fresh DCM.[1]

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and evaporate solvent in vacuo.

    • Note: PEA free base is volatile.[1] Do not use high vacuum or high heat (>40°C).[1]

Decision Logic & Visualization

Diagram 1: Solubility Troubleshooting Decision Tree

Follow this logic flow to select the correct solvent/salt system.

SolubilityDecision Start Start: Solubility Issue CheckMedium Target Medium? Start->CheckMedium Aqueous Aqueous (Buffer/Media) CheckMedium->Aqueous Biological Assay Organic Organic (DCM/EtOAc) CheckMedium->Organic Synthesis/Extraction CheckSalt Current Salt Form? Aqueous->CheckSalt DirectSol Direct Dissolution? Organic->DirectSol IsHCl HCl Salt CheckSalt->IsHCl Precip Precipitation in PBS? IsHCl->Precip Soln1 Use Sulfate/Tartrate Salt OR Dilute in Water/DMSO first Precip->Soln1 Common Ion Effect FailSol Fails to Dissolve DirectSol->FailSol Soln2 Perform Free-Base Extraction (Protocol C) FailSol->Soln2 High Purity Needed Soln3 Add DIPEA/TEA (In-situ) FailSol->Soln3 Reaction Additive OK

Caption: Decision tree for selecting the appropriate remediation strategy based on solvent system and failure mode.

Diagram 2: The pH-Solubility Equilibrium

Visualizing the Henderson-Hasselbalch relationship for Phenethylamines (pKa ~9.8).

pHEquilibrium Acid Protonated Salt (BH+) Water Soluble Lipid Insoluble Base Free Base (B) Water Insoluble Lipid Soluble Acid->Base pH > 9.8 (Add NaOH) Base->Acid pH < 9.8 (Add HCl) H H+ LowPH pH 7.4 (Physiological) >99% Salt Form LowPH->Acid HighPH pH 12 (Extraction) >99% Free Base HighPH->Base

Caption: At physiological pH (7.4), PEAs exist as charged salts.[1] To extract into organics, pH must be raised above the pKa (9.8).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Source for general salt selection principles and counter-ion effects).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Mechanistic explanation of common ion effect and pH-solubility profiles).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for Henderson-Hasselbalch applications in drug discovery).[1][8]

Sources

Stability and degradation pathways of methoxy-substituted phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methoxy-Substituted Phenethylamines Topic: Stability, Degradation Pathways, and Analytical Troubleshooting Ticket ID: T-PHEN-2024-X Status: Open Responder: Senior Application Scientist

Introduction: Scope of Support

Welcome to the technical support hub for the 2C-x (e.g., 2C-B, 2C-I), DOx (e.g., DOM, DOB), and NBOMe series. This guide addresses the unique physicochemical stability challenges of methoxy-substituted phenethylamines. Unlike simple amphetamines, the electron-rich aromatic rings (2,5-dimethoxy substitution) and labile N-benzyl groups (in NBOMes) create distinct degradation vectors that can compromise your data integrity.

Module 1: Analytical Troubleshooting (The "Ghost Peak" Phenomenon)

Q: I am analyzing a seized sample suspected to be 25I-NBOMe using GC-MS, but the chromatogram only shows 2C-I and an unknown aldehyde. Is my reference standard degraded?

A: Not necessarily. You are likely observing Thermal Degradation Artifacts induced by the GC injector port, not chemical degradation of the sample itself.

The Mechanism: NBOMe compounds (N-methoxybenzyl-phenethylamines) are thermally unstable. The C-N bond connecting the phenethylamine core to the benzyl moiety is labile. At typical GC injector temperatures (


), the molecule undergoes pyrolytic cleavage (retro-reductive amination logic), splitting into the parent primary amine (e.g., 2C-I) and an aldehyde (e.g., 2-methoxybenzaldehyde).

Troubleshooting Steps:

  • Switch Techniques: Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) with Electrospray Ionization (ESI). This "soft" ionization occurs at lower temperatures, preserving the intact molecular ion

    
    .
    
  • Derivatization (If GC is mandatory): You must stabilize the secondary amine before injection. Use MBTFA (N-Methyl-bis(trifluoroacetamide)) or TFAA to form the trifluoroacetyl derivative. This lowers the polarity and prevents thermal cleavage in the injector.

Visualization of Thermal Artifacts:

NBOMe_Thermal_Degradation NBOMe 25I-NBOMe (Analyte) Injector GC Injector Port (>250°C) NBOMe->Injector Injection Imine Imine Intermediate Injector->Imine Pyrolysis Parent 2C-I (Primary Amine) Aldehyde 2-Methoxybenzaldehyde Imine->Parent C-N Cleavage Imine->Aldehyde Hydrolysis/Split

Figure 1: Thermal degradation pathway of NBOMe compounds during GC-MS analysis without derivatization.

Module 2: Storage & Chemical Stability

Q: My crystalline 2C-B HCl standard has turned from white to a faint pink/brown over 6 months. Is it still usable?

A: The color change indicates Oxidative Degradation , likely of the aromatic ring system or trace free-base formation.

The Science: While the hydrochloride salt stabilizes the amine, the 2,5-dimethoxy-4-substituted phenyl ring is electron-rich. Exposure to light and oxygen can lead to the formation of para-benzoquinone species or oxidative coupling products, which are highly chromophoric (colored) even at trace levels (<1%).

Action Plan:

  • Purity Check: Run an HPLC-UV (254/280 nm). If the main peak area is

    
    , the discoloration is likely a surface impurity and the bulk material may be salvageable for qualitative work. For quantitative toxicology, discard  the standard.
    
  • Prevention: Store all methoxy-phenethylamines in amber glass vials, under Argon/Nitrogen, at

    
    .
    
Q: Can I store these compounds as free bases in solution?

A: Strongly Discouraged. Primary amines (2C-x series) in free base form rapidly react with atmospheric


 to form carbamates  (white crusty solids) and are highly susceptible to Oxidative Deamination .

Oxidative Deamination Pathway: Atmospheric oxygen facilitates the conversion of the


-carbon amine to an imine, which hydrolyzes to a ketone (or aldehyde) and ammonia.

Oxidative_Deamination cluster_products Final Species Amine Primary Amine (2C-x / DOx) Imine Imine Intermediate (R-C=NH) Amine->Imine Oxidation (-2H) Oxygen Atmospheric O2 / Light Oxygen->Imine Aldehyde Aldehyde/Ketone (loss of bioactivity) Imine->Aldehyde Deamination Ammonia Ammonia (NH3) Imine->Ammonia Water Hydrolysis (+H2O) Water->Aldehyde Products Degradation Products

Figure 2: Mechanism of Oxidative Deamination in improper storage conditions (Free Base/Air exposure).

Module 3: Experimental Protocols

Standard Operating Procedure (SOP): Forced Degradation Study

Use this protocol to validate the stability of your specific analog in your matrix of choice.

Objective: Determine the intrinsic stability of a target phenethylamine under stress conditions.

Materials:

  • Target Analyte (1 mg/mL in Methanol)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (

    
    )
    
  • UV Chamber

Workflow:

Stress ConditionProcedureExpected Degradation Pathway
Acid Hydrolysis Mix sample 1:1 with 0.1 M HCl. Heat at

for 4 hrs.
Stable. Phenethylamines are generally acid-stable.
Base Hydrolysis Mix sample 1:1 with 0.1 M NaOH. Heat at

for 4 hrs.
Moderate. Look for polymerization or precipitation of free base.
Oxidation Mix sample 1:1 with 3%

. Incubate at RT for 2 hrs.
High. Formation of N-oxides (mass shift +16 Da) and quinones.
Photostability Expose clear vial to UV light (254 nm) for 24 hrs.High. Dehalogenation (e.g., 2C-I

2C-H) and ring oxidation.

Data Analysis: Analyze all stressed samples via LC-MS/MS .

  • Pass Criteria: Recovery of parent peak

    
     relative to control.
    
  • Critical Flag: If N-oxide peaks (

    
    ) exceed 5%, the sample is compromised for biological assays.
    

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[1][2] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. Link

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 2,5-Dimethoxyphenethylamine Analogs via Gas Chromatography-Mass Spectrometry. Microgram Journal.
  • World Health Organization (WHO). (2014). 25I-NBOMe Critical Review Report. Expert Committee on Drug Dependence. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.0. (Standard for GC/LC method validation). Link

Sources

Technical Support Center: High-Resolution Separation of Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist, Chromatography Division Last Updated: January 28, 2026

Mission Directive

You are dealing with a class of compounds—phenethylamines (PEAs)—that presents a "perfect storm" of chromatographic challenges: high basicity (


), structural isomerism (ortho/meta/para substitutions), and optical isomerism (chirality). Standard C18 protocols often fail here, resulting in tailing peaks, co-elution, or matrix suppression.

This guide is not a textbook; it is a troubleshooting engine. It is designed to diagnose your specific failure mode and prescribe a self-validating solution based on mechanistic chromatography.

Module 1: The "Shark Fin" Peak (Severe Tailing)

Symptom: Asymmetric peaks (


) for basic amines, loss of sensitivity, and shifting retention times.

The Mechanism: Phenethylamines are strong bases. On traditional silica columns at neutral or acidic pH (pH 3–6), residual silanols (


) on the stationary phase deprotonate to form 

. The positively charged amine on the phenethylamine undergoes a strong ion-exchange interaction with these silanols. This secondary interaction is slow, causing the "tail" that drags behind the main hydrophobic peak.
Troubleshooting Protocol

Question: I am using a standard C18 column with 0.1% Formic Acid. Why are my peaks tailing?

Answer: You are operating in the "danger zone" where silanols are active, and your analyte is fully charged.

Corrective Workflow:

  • Switch to High pH (The "Hybrid" Strategy):

    • Why: At pH > 10, the phenethylamine amine group deprotonates (becomes neutral). Neutral molecules do not interact with charged silanols.

    • Requirement: You must use a column with Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) particles. Standard silica dissolves above pH 8.

    • Protocol:

      • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

        
        ).
        
      • Mobile Phase B: Acetonitrile.[1]

      • Validation: If tailing persists at pH 10, the issue is likely system dead volume, not chemistry.

  • The "Charged Surface" Alternative (Low pH):

    • Why: If you must use low pH (e.g., for MS sensitivity), use a CSH column. These particles have a slight positive surface charge that repels the protonated amine, preventing it from touching the silanols.

Diagnostic Logic Flow

TailingTroubleshoot Start Symptom: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH PH_Low pH < 3.0 CheckPH->PH_Low PH_Mid pH 3.0 - 8.0 CheckPH->PH_Mid PH_High pH > 9.5 CheckPH->PH_High Col_Type Check Column Type PH_Low->Col_Type Action1 CRITICAL FAILURE: Silanol Ion Exchange. Switch to High pH or CSH Column. PH_Mid->Action1 Worst Region Silica Standard Silica PH_High->Silica Column Dissolving Hybrid Hybrid (BEH/CSH) PH_High->Hybrid Col_Type->Silica Col_Type->Hybrid Silica->Action1 Silica->Action1 Column Dissolving Action2 Ideal State for Basic Amines. Analyte is neutral. Hybrid->Action2 Action3 Check System Dead Volume or Mass Overload. Hybrid->Action3

Figure 1: Decision tree for diagnosing peak tailing in basic analytes. Note that pH 3-8 is the "danger zone" for standard silica.

Module 2: The "Hidden" Peak (Positional Isomers)

Symptom: You have a mixture of 2-, 3-, and 4-fluoromethamphetamine (or similar 2C-x analogs), but they elute as a single blob or partially resolved doublet on C18.

The Mechanism: C18 separates primarily by hydrophobicity.[2] Positional isomers often have identical hydrophobicity (


). To separate them, you need Shape Selectivity  and 

-

Interactions
.[3]
Stationary Phase Selection Matrix
Column PhaseInteraction MechanismBest ForRelative Retention of Isomers
C18 HydrophobicGeneral ScreeningPoor (Co-elution likely)
Phenyl-Hexyl Hydrophobic +

-

AromaticsModerate
Biphenyl Enhanced

-

Bis-aryl compoundsGood
Pentafluorophenyl (PFP) Dipole-Dipole +

-

+ Shape
Halogenated Isomers Excellent (Gold Standard)
Troubleshooting Protocol

Question: My C18 column cannot separate 3-fluoroamphetamine from 4-fluoroamphetamine. What do I do?

Answer: Switch to a Pentafluorophenyl (PFP) core-shell column.[1]

The "Fluorine-Fluorine" Protocol:

  • Column: Core-shell PFP (e.g., Kinetex F5 or Raptor FluoroPhenyl).

  • Mobile Phase: Methanol is preferred over Acetonitrile.

    • Reasoning: Acetonitrile forms a "

      
      -electron cloud" that can shield the stationary phase, dampening the specific 
      
      
      
      -
      
      
      interactions you need. Methanol allows the analyte to interact directly with the PFP rings.
  • Temperature: Lower the temperature to 25°C or 30°C.

    • Reasoning: Isomeric separation is often driven by steric (shape) entropy. High temperatures increase molecular vibration, masking subtle shape differences.

Module 3: Chiral Recognition

Symptom: Biological activity differs between enantiomers (e.g., D- vs L-methamphetamine), but standard LC-MS cannot distinguish them.[4]

The Mechanism: You must create a transient diastereomeric complex. This requires a Chiral Stationary Phase (CSP). For phenethylamines, Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases are most effective.

Troubleshooting Protocol

Question: I am trying to separate amphetamine enantiomers on a chiral column, but the peaks are broad and retention is shifting.

Answer: You are likely using an incompatible mobile phase or failing to suppress ionization.

The "Basic Mode" Chiral Protocol: Most modern polysaccharide columns (e.g., Lux, Chiralpak) are stable in Reversed-Phase (RP) conditions.

  • Mobile Phase: 0.1% Diethylamine (DEA) or Ammonium Hydroxide in Methanol/Water.

    • Critical Step: Basic additives are mandatory. They ensure the amine is neutral, improving the "fit" into the chiral selector grooves.

  • Screening Strategy:

    • Start with an Amylose-1 type column (coated or immobilized).

    • If resolution (

      
      ) < 1.5, switch to Cellulose-1 . The helical twist of the polymer backbone is different, often providing the necessary alternative selectivity.
      

Module 4: Sensitivity & Matrix Effects (LC-MS/MS)

Symptom: Signal suppression in urine/hair samples, or high background noise preventing low LOD detection.

The Mechanism: Endogenous phospholipids and salts elute in the same window as phenethylamines on standard gradients, causing ion suppression in the electrospray source.

Workflow Visualization

MethodDev Sample Biological Sample (Urine/Hair) Prep Sample Prep: SLE or MCX SPE Sample->Prep Sep Separation: Biphenyl or PFP Phase Prep->Sep Sub1 Remove Phospholipids Prep->Sub1 MS Detection: MS/MS (MRM Mode) Sep->MS Sub2 Use Methanol to enhance pi-selectivity Sep->Sub2

Figure 2: Optimized workflow for trace detection of phenethylamines in biological matrices.

Troubleshooting Protocol

Question: I see the peak in solvent standards, but it disappears in urine samples.

Answer: Matrix Effect (Ion Suppression).

The "Wash and Catch" Protocol:

  • Sample Prep: Use Mixed-Mode Cation Exchange (MCX) SPE cartridges.

    • Mechanism:[5][6] Phenethylamines are basic. Bind them to the MCX cartridge using acidic load (analyte charged +), wash away neutrals/acids with 100% MeOH, then elute with 5%

      
       in MeOH (analyte neutral, releases).
      
  • Chromatography:

    • Divert the first 1.0 minute of flow to waste (contains salts).

    • Divert the end of the gradient (high organic wash) to waste (contains phospholipids).

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and Managing Peak Tailing in the HPLC of Basic Solutes. LCGC North America. Retrieved from [Link]

  • Phenomenex. (2022). High pH Chiral Separations of Amphetamine and Substituted Amphetamines with the Polysaccharide-based Lux Column. Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Interaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Technical Support Center: Secondary Amine Synthesis Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions in the Synthesis of Secondary Amines Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction: The Selectivity Paradox

As a Senior Application Scientist, I often see researchers struggle with a fundamental paradox in amine synthesis: secondary amines are often more nucleophilic than their primary precursors.

Whether you are performing a direct alkylation or a reductive amination, the product you form is electronically primed to react again, leading to over-alkylation (tertiary amines) or quaternization. Furthermore, in metal-catalyzed cross-couplings, the catalytic cycle itself introduces competitive pathways like


-hydride elimination.[1]

This guide moves beyond basic textbook protocols to address the causality of these failures and provides self-validating systems to ensure selectivity.

Module 1: Reductive Amination

The Issue: "Runaway" Alkylation (Tertiary Amine Formation)

The Mechanism of Failure

In a "one-pot" reductive amination, if the reducing agent is too active (e.g., NaBH


), it reduces the aldehyde/ketone to an alcohol before imine formation is complete. Worse, if the secondary amine product forms while aldehyde is still present, it condenses to form an iminium ion, which reduces faster than the initial imine, locking in the tertiary amine byproduct.
Troubleshooting Guide

Q: I am seeing significant tertiary amine formation (15-20%). How do I stop this?

A: You must decouple imine formation from reduction.

  • Switch Reagents: Stop using Sodium Borohydride (NaBH

    
    ). It is too aggressive.
    
  • Protocol Adjustment: Adopt a stepwise approach.

    • Step 1: Stir the amine and carbonyl compound in a drying solvent (MeOH or DCE) with a dehydrating agent (Ti(OiPr)

      
       or MgSO
      
      
      
      ) for 2-4 hours. Verify imine formation by 1H NMR (disappearance of aldehyde proton).
    • Step 2: Only then add the reducing agent.

  • Reagent Selection: Use Sodium Triacetoxyborohydride (STAB) . It is sterically bulky and electron-deficient, making it kinetically slow to react with aldehydes but fast to react with imines/iminium ions.

Q: My substrate is acid-sensitive. STAB requires acetic acid; what is the alternative?

A: Use Sodium Cyanoborohydride (NaBH


CN) , but you must control the pH.
  • The Fix: Maintain pH 6–7. At this pH, the imine protonates to the iminium ion (which is reducible), but the carbonyl group remains unactivated.

  • Warning: At pH < 5, you risk reducing the carbonyl to an alcohol. At pH > 7, the imine reduction is sluggish.

Data: Reducing Agent Selectivity Profile
Reducing AgentActivity LevelSelectivityPrimary RiskRecommended Use
NaBH

HighLowAlcohol formation; Over-alkylationAvoid for secondary amine synthesis.
NaBH

CN
ModerateHigh (pH dependent)Cyanide toxicity; Sluggish reactionAcid-sensitive substrates (maintain pH 6).
NaBH(OAc)

(STAB)
LowVery HighSteric hindrance with bulky ketonesGold Standard for general synthesis.
Ti(OiPr)

/ NaBH

HighHigh (via intermediate)Titanium workup (emulsions)Sterically hindered imines.

Module 2: Metal-Catalyzed Coupling (Buchwald-Hartwig)

The Issue: Dehalogenation (Hydrodehalogenation) instead of Amination

The Mechanism of Failure

You expect the amine to bind to the Palladium(II) center. Instead, the complex undergoes


-hydride elimination . This happens when the amine is sterically crowded or the catalyst is electron-rich, prompting the Pd center to "strip" a hydrogen from the amine (or ligand), releasing the reduced arene (Ar-H) instead of the Ar-N product.
Troubleshooting Guide

Q: I am recovering the starting material as the dehalogenated arene (Ar-H). Is my catalyst dead?

A: Your catalyst is likely too active in the wrong pathway.

  • Ligand Switch: Switch from monodentate phosphines (like PPh

    
    ) to chelating ligands  (e.g., BINAP, DPPF) or bulky biaryl phosphines (e.g., BrettPhos , RuPhos ).
    
    • Why? Chelating ligands force the complex into a geometry that disfavors the three-coordinate intermediate required for

      
      -hydride elimination [1].
      
  • Solvent Effect: Avoid ethereal solvents (THF, Dioxane) if possible; use Toluene . Ethereal solvents can sometimes act as hydride sources or stabilize the elimination transition state.

  • Base Selection: Switch from NaOtBu to Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    . Strong alkoxide bases can sometimes promote
    
    
    -elimination pathways or react with electrophilic substrates.

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

A: You are likely experiencing catalyst poisoning by the amine or product inhibition.

  • The Fix: Use a Precatalyst (e.g., XPhos Pd G2 or G3) rather than mixing Pd(OAc)

    
     + Ligand in situ. Precatalysts ensure the active Pd(0) species forms quantitatively without being trapped by the amine substrate before the cycle begins [2].
    

Module 3: Direct Alkylation & The "Nuclear Option"

The Issue: Controlling Polyalkylation when Reductive Amination fails.

The "Cesium Effect" Strategy

If you must perform direct alkylation (e.g., using an alkyl halide), standard bases (K


CO

, Et

N) inevitably lead to mixtures.
  • The Fix: Use Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    in DMF with 4Å molecular sieves.
  • Mechanism: The large ionic radius of Cesium creates a "naked," highly reactive anion, but the lattice energy and solubility profile in DMF often suppress the solubility of the dialkylated salt, precipitating it out or kinetically favoring the mono-alkylation step due to specific solvation effects [3][4].

The Fukuyama Synthesis (Ns-Strategy)

When absolute selectivity is required and other methods fail, use the Fukuyama Amine Synthesis .

Workflow:

  • Protection: React primary amine with 2-nitrobenzenesulfonyl chloride (NsCl) .

  • Alkylation: The Ns-group acidifies the N-H proton (pKa ~10), allowing clean mono-alkylation with mild bases (Mitsunobu conditions or K

    
    CO
    
    
    
    ).
  • Deprotection: Remove the Ns-group using Thiophenol (PhSH) and base.

Q: I cannot remove the Nosyl group. The deprotection step failed. A: The Meisenheimer complex formed during deprotection is stable. Ensure you are using a soft nucleophile (Thiophenol or Mercaptoacetic acid) and a base like Cs


CO

in DMF or Acetonitrile at 50°C. Do not use hard nucleophiles (hydroxide), as they will not cleave the sulfonamide efficiently [5].

Visualizing the Solution

Diagram 1: Decision Tree for Secondary Amine Synthesis

AmineSynthesisStrategy Start Start: Target Secondary Amine SubstrateCheck Substrate Analysis: Is the electrophile an Aldehyde/Ketone? Start->SubstrateCheck ReductiveAmination Method A: Reductive Amination (Preferred Route) SubstrateCheck->ReductiveAmination Yes DirectAlkylationCheck Is the electrophile an Alkyl Halide? SubstrateCheck->DirectAlkylationCheck No Sensitive Acid Sensitive? ReductiveAmination->Sensitive ArylHalideCheck Is the electrophile an Aryl Halide? DirectAlkylationCheck->ArylHalideCheck No DirectAlkylation Method B: Direct Alkylation DirectAlkylationCheck->DirectAlkylation Yes (Primary/Secondary Alkyl Halide) Buchwald Method D: Buchwald-Hartwig ArylHalideCheck->Buchwald Yes NaBH3CN Use NaBH3CN (pH 6, MeOH) Sensitive->NaBH3CN Yes STAB Use NaBH(OAc)3 (DCE/AcOH) Sensitive->STAB No CesiumEffect Use CsOH/DMF + 4Å Sieves (Cesium Effect) DirectAlkylation->CesiumEffect Try First Fukuyama Method C: Fukuyama Synthesis (Ns-Cl Protection) CesiumEffect->Fukuyama If Selectivity Fails BetaHydride Risk of Beta-Hydride Elimination? Buchwald->BetaHydride ChelatingLigand Use Chelating Ligand (BINAP/DPPF) or Precatalyst BetaHydride->ChelatingLigand High Risk (Alkyl amines)

Caption: Strategic decision matrix for selecting the optimal synthetic route based on substrate electrophilicity and sensitivity.

Diagram 2: The Reductive Amination Selectivity Mechanism

ReductiveAminationMech Aldehyde Aldehyde + 1° Amine Imine Imine (Neutral) Aldehyde->Imine -H2O (Slow) Iminium Iminium Ion (Protonated) ACTIVATED Imine->Iminium +H+ (pH < 6) Product Secondary Amine Iminium->Product Fast Reduction (STAB/NaBH3CN) OverAlk Tertiary Amine (Side Reaction) Product->OverAlk Reacts with Aldehyde if reducing agent is too active

Caption: Kinetic pathway showing where selectivity is lost. Protonation to the Iminium ion is the "gatekeeper" for reduction.

References

  • Buchwald-Hartwig Amination Mechanism & Side Reactions Source: Wikipedia / Hartwig Group Studies. URL:[Link]

  • Design of New Ligands for Palladium-Catalyzed Arylation Source: National Institutes of Health (PMC). URL:[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Direct Mono-N-alkylation of Amines in Ionic Liquids Source: ResearchGate / Green Chemistry. URL:[Link]

  • Fukuyama Amine Synthesis: Mechanism and Procedure Source: Chem-Station Int. Ed. URL:[Link]

Sources

Troubleshooting poor signal in NMR analysis of phenethylamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: PEA-NMR-OPT | Specialist: Senior Application Scientist

Introduction: Beyond the Spectrum

Welcome to the Advanced Spectroscopy Support Hub. You are likely here because your phenethylamine (PEA) spectra are failing to meet the rigorous standards required for publication or forensic validation.

Phenethylamines—ranging from endogenous neurotransmitters (dopamine) to synthetic analogs (2C-B, amphetamines)—present a unique "perfect storm" of NMR challenges. Their amphiphilic nature, exchangeable amine protons, and tendency to aggregate lead to specific artifacts that standard automated protocols cannot resolve.

This guide is not a textbook; it is a troubleshooting protocol designed to isolate and eliminate the variables compromising your signal integrity.

Module 1: The Solubility Trap (Salt vs. Free Base)

The Issue: Users frequently observe poor Signal-to-Noise (S/N) ratios or "muddy" baselines. 80% of these cases stem from a mismatch between the compound's ionization state and the deuterated solvent.

The Mechanism: Phenethylamines exist in two distinct forms with opposing solubility profiles:

  • Free Base: Lipophilic, soluble in organic solvents (CDCl₃).

  • Salt (HCl, Fumarate, etc.): Hydrophilic, ionic lattice, requires high dielectric solvents (D₂O, DMSO-d₆).

Attempting to run a PEA-HCl salt in CDCl₃ results in a suspension, not a solution, yielding practically zero signal regardless of scan count. Conversely, free bases in D₂O often oil out, creating magnetic susceptibility gradients that ruin shimming.

Protocol: The Solvent Selection Matrix

Use the following logic flow to select the correct solvent system before acquiring data.

SolventSelection Start Start: Identify Sample Form IsSalt Is it a Salt? (HCl, HBr, Fumarate) Start->IsSalt IsBase Is it a Free Base? Start->IsBase PolarSolvent Select Polar Solvent IsSalt->PolarSolvent NonPolar Select Non-Polar Solvent IsBase->NonPolar D2O D2O (Good solubility, but NH exchange) PolarSolvent->D2O Priority 2 DMSO DMSO-d6 (Best for NH visibility) PolarSolvent->DMSO Priority 1 MeOD MeOD-d4 (Good solubility, NH exchange) PolarSolvent->MeOD Priority 3 CDCl3 CDCl3 (Standard, but watch for aggregation) NonPolar->CDCl3 Standard Benzene C6D6 (Use if aromatic peaks overlap) NonPolar->Benzene Alternative

Figure 1: Decision matrix for matching phenethylamine chemical form to the appropriate deuterated solvent to maximize solubility and signal intensity.

Module 2: The Case of the Missing Amine (Broadening & Exchange)

The Issue: "I know my molecule has an amine (-NH₂ or -NH-), but the peak is either invisible, extremely broad, or integrating poorly."

The Mechanism: This is a classic case of Chemical Exchange . The amine protons are labile.

  • In Protic Solvents (D₂O, MeOD): The NH protons rapidly exchange with deuterium from the solvent. The signal effectively "disappears" because it becomes N-D, which is invisible in ¹H NMR [1].

  • In Aprotic Solvents (CDCl₃): Trace water or acidic impurities catalyze intermediate exchange rates, causing severe line broadening (the "coalescence" phenomenon). Additionally, phenethylamines can self-aggregate via hydrogen bonding, further broadening signals [2].

Troubleshooting Q&A:

SymptomDiagnosisCorrective Action
NH peak is missing entirely. Solvent exchange (D₂O/MeOD).Switch to DMSO-d₆. DMSO is a strong H-bond acceptor; it "locks" the amine protons in place, slowing exchange and sharpening the peak into a visible triplet (primary) or doublet (secondary) [3].
NH peak is a broad hump. Intermediate exchange rate.Dry the sample. Filter through basic alumina to remove acidic impurities or add activated molecular sieves to the NMR tube to remove water.
Peaks are broad, but T1 is normal. Paramagnetic Impurity.See Module 3. You likely have residual metal catalysts.

Module 3: Paramagnetic Impurities (The "Silent Killer")

The Issue: The entire spectrum is broad (linewidths > 5 Hz), and shimming does not improve it.

The Mechanism: Phenethylamines are often synthesized via the reduction of nitrostyrenes using metals like Iron (Fe), Copper (Cu), or Lithium Aluminum Hydride (LAH). Even trace amounts (ppm level) of paramagnetic ions (Fe²⁺, Fe³⁺, Cu²⁺) create local magnetic field inhomogeneities that cause extremely fast relaxation (


 decreases), resulting in severe line broadening that no amount of shimming can fix [4].

The Cleanup Protocol: If your synthesis involved metal reduction, you must perform a chelation wash before NMR analysis.

  • Dissolve: Take your free base in an organic solvent (e.g., Ether or DCM).

  • Wash: Wash 3x with a basic EDTA solution or 10% Ammonium Hydroxide (NH₄OH).

  • Dry: Dry organic layer over Na₂SO₄ and evaporate.

  • Re-test: Run a quick 1-scan NMR. If lines are sharp, proceed.

Module 4: Quantitative NMR (qNMR) for Purity Assessment

The Issue: "My integration values are inconsistent, and I cannot calculate the purity of my seized sample accurately."

The Mechanism: Accurate qNMR requires the system to be fully relaxed between scans. The aromatic protons and the ethyl chain protons in phenethylamines have different Spin-Lattice Relaxation times (


). If your repetition time is too short, the protons with longer 

(usually aromatics) will be saturated, leading to under-integration [5].
Optimization Table: qNMR Parameters
ParameterRecommended SettingScientific Rationale
Pulse Angle 90°Maximizes signal per scan.
Relaxation Delay (d1) 30 - 60 seconds Must be at least

of the slowest proton. Phenethylamine aromatic protons can have

in degassed samples [6].
Acquisition Time (aq) > 3 secondsEnsures full decay of the FID for high resolution.
Internal Standard Maleic Acid or DMTP Use Maleic Acid for D₂O/DMSO (singlet ~6.0 ppm). Use Dimethyl Terephthalate (DMTP) for CDCl₃ (singlet ~8.1 ppm) [7]. Avoid standards that overlap with the aromatic region (6.5 - 7.5 ppm).
Scans (ns) 16 - 64Sufficient for >10mg samples. Signal increases as

.
Workflow Visualization: Troubleshooting Broad Lines

Troubleshooting Problem Problem: Broad Lines (>2Hz) Shim Check Shimming (Line shape of solvent) Problem->Shim Solubility Check Solubility (Is sample clear?) Shim->Solubility Good shape Action1 Re-Shim / Tune Probe Shim->Action1 Bad shape Para Paramagnetic Check (Did synthesis use Fe/Cu?) Solubility->Para Clear Action2 Filter / Add Solvent Solubility->Action2 Cloudy Exchange Exchange Check (Is it the NH peak?) Para->Exchange No metals Action3 EDTA/Base Wash Para->Action3 Yes (Metal used) Action4 Switch to DMSO-d6 Exchange->Action4 Only NH broad

Figure 2: Logical fault-finding path for diagnosing line broadening issues in phenethylamine analysis.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Available at: [Link][1]

  • ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation? Available at: [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Rosen, M., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. NIH PubMed. Available at: [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Data. Relaxation in NMR Spectroscopy. Available at: [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Available at: [Link]

Sources

Method refinement for high-throughput screening of phenethylamine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Scope: Method Refinement for High-Throughput Screening of Phenethylamine Libraries

Welcome to the Assay Development & Screening Core. This technical guide addresses the specific challenges associated with screening phenethylamine-based small molecule libraries. Phenethylamines (scaffolds for neurotransmitters like dopamine, norepinephrine, and serotonin) present unique physiochemical properties—specifically high basicity and lipophilicity—that require tailored screening protocols.

Module 1: Library Management & Compound Handling

Context: Phenethylamines are often stored as hydrochloride or fumarate salts to ensure stability, but HTS libraries are typically dissolved in DMSO as free bases. This transition creates solubility cliffs.

Q: My library plates show inconsistent concentration gradients. What is causing this?

A: The root cause is likely DMSO hygroscopicity interacting with the amine moiety. DMSO is highly hygroscopic. It absorbs atmospheric water, which decreases the solubility of lipophilic phenethylamines, causing "crashing out" (precipitation) or the formation of colloidal aggregates.

Troubleshooting Protocol:

  • Switch to Acoustic Dispensing: Traditional tip-based liquid handlers introduce air bubbles and cross-contamination. Use acoustic droplet ejection (ADE) to transfer nanoliter volumes without contact. This minimizes DMSO exposure to humid air.

  • Implement a "Dry" Workflow:

    • Store source plates at -20°C in heat-sealed foil bags with desiccant.

    • Only unseal plates in a humidity-controlled environment (<30% RH).

    • Critical Step: Centrifuge thawed plates at 1000 x g for 1 minute to remove condensation from seals before opening.

Q: How do I prevent "Edge Effects" in 384-well plates during incubation?

A: Phenethylamines are often volatile; edge effects are exacerbated by evaporation.

  • Thermal Homogeneity: Do not stack plates directly on top of each other in the incubator. Use varying-height spacers to ensure airflow.

  • Dummy Wells: Fill the perimeter wells (rows A/P and columns 1/24) with DMSO/media only. Do not use these wells for data collection.

Module 2: Assay Optimization (GPCR Calcium Flux)

Context: Most phenethylamine screenings target G-protein coupled receptors (GPCRs), specifically Gq-coupled receptors (e.g., 5-HT2A,


1-adrenergic) that mobilize intracellular calcium.
Q: We observe high background signal and rapid dye leakage. How do we fix this?

A: Phenethylamines can alter membrane fluidity, promoting dye leakage. Calcium indicators (e.g., Fluo-4, Calcium 6) are retained in the cell by esterase cleavage. However, anion transporters (OATs) pump the dye back out.

Refined Protocol:

  • Add Probenecid: Supplement the dye-loading buffer with 2.5 mM Probenecid. This inhibits OAT transporters, retaining the dye intracellularly.

    • Note: Prepare Probenecid fresh; it requires high pH to dissolve but must be buffered to pH 7.4 for the assay.

  • Wash vs. No-Wash: Switch to a No-Wash assay format using a masking dye (e.g., quenchers that suppress extracellular fluorescence). This reduces physical stress on the cell monolayer, which is critical when testing lipophilic compounds that may perturb the membrane.

Q: The Z' factor is consistently < 0.5. What parameters should I tune?

A: Low Z' indicates poor separation between positive and negative controls. For phenethylamines, this is often due to slow kinetics or receptor desensitization.

Optimization Table: Z' Factor Improvement

ParameterCommon IssueOptimization Action
Cell Density Over-confluence leads to receptor downregulation.Seeding density titration (e.g., 10k vs 15k cells/well). Aim for 80-90% confluence at assay time.
Agonist Concentration Sub-maximal doses increase variability.For antagonist screens, use EC80 concentration of the reference agonist, not EC50.
DMSO Tolerance >1% DMSO suppresses Calcium flux.Perform a DMSO titration curve. Keep final assay concentration <0.5% v/v.
Injection Speed Too fast disturbs the monolayer (artifactual spike).Adjust liquid handler dispense speed to "Low/Laminar" (approx. 10-20 µL/sec).
Visualizing the Signaling Pathway

The following diagram illustrates the Gq-GPCR pathway utilized in these screens, highlighting the intervention points for troubleshooting (e.g., Probenecid inhibition of Dye Leakage).

GPCR_Calcium_Flux Compound Phenethylamine Library Compound GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Compound->GPCR Binding G_Protein Gαq Protein Activation GPCR->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulates IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca_Release Cytosolic Ca2+ Release ER->Ca_Release Flux Dye Fluorescent Dye (Fluo-4/Calcium-6) Ca_Release->Dye Binding Signal Fluorescence Increase (Readout) Dye->Signal Emission Leakage Dye Leakage (via OATs) Dye->Leakage Transport out Probenecid Probenecid (Inhibitor) Probenecid->Leakage Blocks

Figure 1: Gq-coupled GPCR signaling pathway highlighting the critical role of Probenecid in preventing dye leakage during Calcium Flux assays.

Module 3: Data Analysis & False Positive Identification

Context: Phenethylamines are structurally simple, increasing the risk of "frequent hitters" or PAINS (Pan-Assay Interference Compounds).

Q: How do I distinguish a true hit from an autofluorescent compound?

A: Phenethylamines with extended conjugation can fluoresce in the blue/green spectrum. If your compound fluoresces at the same wavelength as your calcium dye (e.g., Ex 488nm / Em 525nm), you will get a false positive.

Validation Strategy:

  • Dual-Read Mode: Perform a pre-read of the plate before adding the agonist/dye. If the well is already fluorescent, flag it.

  • Red-Shifted Dyes: Switch to red-shifted calcium indicators (e.g., Calbryte-590). Most organic small molecules fluoresce in the blue/green range; fewer fluoresce in the red.

  • Kinetic Profile Analysis: True GPCR agonists show a sharp transient peak followed by decay. Autofluorescent compounds usually show a flat, static signal or a linear drift.

Q: What is the standard for validating "Hits"?

A: Use the Z-Factor (Z') calculation. Do not rely solely on % Inhibition or % Activation. The Z-factor accounts for both the dynamic range of the signal and the variability (standard deviation) of the assay.[1]

Formula:



  • 
    : Standard deviation of positive/negative controls.[2]
    
  • 
    : Mean of positive/negative controls.
    

Interpretation:

  • 1.0 > Z' ≥ 0.5: Excellent assay.[2][3][4]

  • 0.5 > Z' ≥ 0: Marginal assay (requires more replicates).

  • Z' < 0: Unacceptable (signal overlaps with noise).[2]

Workflow Visualization: Screening & Triage

This workflow details the logic for filtering hits and removing artifacts.

HTS_Workflow Library Phenethylamine Library (384-well) Primary Primary Screen (Single Concentration) Library->Primary Threshold Hit Cutoff (e.g., >3 SD from Mean) Primary->Threshold Threshold->Library No Hit PAINS PAINS Filter (In Silico) Threshold->PAINS Hits Counter Counter Screen (Parental Cell Line) Counter->Library Off-Target DoseResponse Dose Response (EC50 Determination) Counter->DoseResponse Specific Activity Lead Validated Lead DoseResponse->Lead Potency Confirmed PAINS->Library Artifact PAINS->Counter Pass

Figure 2: Step-by-step triage workflow for HTS, integrating PAINS filtering and counter-screening to eliminate false positives.

References

  • Assay Guidance Manual. (2012). GPCR-Modulating Compounds: Assay Development and High-Throughput Screening. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. Available at: [Link]

  • Kozikowski, A. P., et al. (2003). Chemistry and Pharmacology of Phenethylamines and Tryptamines. Current Medicinal Chemistry, 10(1), 1-2. (Contextual grounding for scaffold properties).

Sources

Validation & Comparative

Positional Isomerism in Phenethylamines: Efficacy and Pharmacological Divergence of 2-Methoxy vs. 4-Methoxy Derivatives

[1]

Executive Summary

The efficacy of monosubstituted methoxyphenethylamines is strictly governed by the position of the methoxy group on the phenyl ring. While both 2-methoxy (ortho) and 4-methoxy (para) derivatives share a molecular formula (

  • 2-Methoxyphenethylamine (2-MeO-PEA) acts as a potent, full agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , exhibiting high intrinsic efficacy with negligible affinity for 5-HT2A receptors.

  • 4-Methoxyphenethylamine (4-MeO-PEA) functions primarily as a monoamine releasing agent (MRA) and a substrate for Monoamine Oxidase B (MAO-B) .[1] Its in vivo efficacy is severely curtailed by rapid first-pass metabolism.

Molecular Architecture & SAR Analysis

The shift from the ortho (2-position) to the para (4-position) alters the molecule's steric profile and electronic interaction with binding pockets.

Steric and Electronic Influence
Feature2-Methoxy (Ortho)4-Methoxy (Para)
Steric Field Creates steric bulk adjacent to the ethylamine side chain. This "ortho-effect" can restrict rotation and shield the amine from certain enzymatic pockets.Extends the molecule's length along the longitudinal axis. Minimal steric interference with the side chain.
Electronic Effect Inductive withdrawal (-I) dominates due to proximity; Resonance donation (+R) is present but sterically twisted.Strong Resonance donation (+R) into the ring system, increasing electron density at the metabolic para-position.
Lipophilicity Moderate; intramolecular H-bonding potential with the amine (though weak in PEAs).Similar LogP, but more accessible to polar solvents and active sites.

Pharmacological Efficacy Comparison

Receptor Binding Profiles

The primary distinction lies in target selectivity. Unlike polysubstituted PEAs (e.g., 2C-B) where 2,5-substitution drives 5-HT2A agonism, mono-substitution fails to achieve significant serotonergic psychedelia.

2-Methoxyphenethylamine: The TAAR1 Specialist

Experimental data indicates that 2-MeO-PEA is a highly selective TAAR1 agonist . TAAR1 is a G-protein coupled receptor (Gs) that modulates dopaminergic firing rates.

  • Mechanism: Intracellular activation of cAMP signaling.

  • Potency: High (EC50 in the nanomolar range).[2]

  • 5-HT Selectivity: Negligible. It does not bind effectively to 5-HT2A or 5-HT2C, rendering it non-hallucinogenic.

4-Methoxyphenethylamine: The Metabolic Substrate

4-MeO-PEA (O-Methyltyramine) mimics the structure of Tyramine. It fails to bind TAAR1 with high potency but interacts with transporters.

  • Mechanism: Acts as a substrate for SERT and NET, inducing monoamine release.[3]

  • MAO Vulnerability: The exposed para-methoxy group and unhindered amine make it an ideal substrate for MAO-B .

  • In Vivo Efficacy: In human subjects, doses up to 400 mg are inactive orally due to rapid deamination by MAO.

Quantitative Data Summary
Target / Assay2-MeO-PEA (Ortho)4-MeO-PEA (Para)Efficacy Verdict
TAAR1 (Human) EC50 = 144 nM (

)
EC50 = 5,980 nM (

)
2-MeO is ~40x more potent.
5-HT2A Receptor Ki > 10,000 nM (Inactive)Ki > 10,000 nM (Inactive)Both Inactive.
5-HT2C Receptor Ki > 10,000 nM (Inactive)Ki > 10,000 nM (Inactive)Both Inactive.[4][5][6]
MAO-B Interaction Potential substrate (slower kinetics implied)High-affinity Substrate (Rapid clearance)4-MeO is metabolically unstable.

Note: Data derived from comparative binding studies cited in The Shulgin Index and recent TAAR1 deorphanization studies.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways and metabolic fates of the two isomers.

Gcluster_0Input Ligandscluster_1Primary Targetscluster_2Physiological OutcomeL22-MeO-PEA(Ortho)TAAR1TAAR1 Receptor(Intracellular)L2->TAAR1 High Affinity(Agonist)MAOMAO-B Enzyme(Mitochondrial)L2->MAO Steric Hindrance(Reduced Clearance)L44-MeO-PEA(Para)L4->MAO High Affinity(Substrate)SERTSERT/NET(Transporter)L4->SERT Moderate AffinityOut1Neuromodulation(cAMP Increase)TAAR1->Out1 ActivationOut2Metabolic Inactivation(PAA Formation)MAO->Out2 Rapid OxidationOut3Monoamine Release(Transient)SERT->Out3 Efflux

Figure 1: Pharmacodynamic divergence. 2-MeO-PEA activates TAAR1 signaling, while 4-MeO-PEA is preferentially routed toward metabolic degradation by MAO-B.

Experimental Protocols

To verify these efficacy profiles, the following standardized protocols are recommended. These workflows ensure reproducibility and control for the metabolic instability of the para-isomer.

Synthesis: The Henry Reaction Workflow

Both derivatives are synthesized via the condensation of the corresponding methoxybenzaldehyde with nitromethane, followed by reduction.

Reagents:

  • 2-Methoxybenzaldehyde (for 2-MeO) or 4-Methoxybenzaldehyde (for 4-MeO)[7]

  • Nitromethane (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or 
    
    
    /Pd-C

Step-by-Step Protocol:

  • Condensation (Nitrostyrene Formation):

    • Dissolve 0.1 mol of aldehyde in 50 mL nitromethane.

    • Add 1.5g ammonium acetate.

    • Reflux for 2-4 hours. Monitor TLC (Hexane/EtOAc 3:1) for disappearance of aldehyde.

    • Observation: 2-methoxybenzaldehyde may react slightly slower due to steric crowding near the carbonyl.

    • Cool, crystallize the nitrostyrene (yellow needles), and wash with cold MeOH.

  • Reduction (Amine Formation):

    • Prepare a suspension of

      
       (0.15 mol) in dry THF under 
      
      
      atmosphere.
    • Add nitrostyrene solution dropwise (exothermic).

    • Reflux for 24 hours.

    • Quench sequence:

      
       mL 
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      .
    • Filter salts, extract filtrate, and acidify with HCl gas to generate the hydrochloride salt.

In Vitro Binding Assay (TAAR1)

To validate the high potency of 2-MeO-PEA.

  • Cell Line: HEK293 cells stably expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.

  • Incubation: Plate cells (50,000/well). Treat with varying concentrations (

    
     to 
    
    
    M) of 2-MeO-PEA and 4-MeO-PEA.
  • Control: Use

    
    -Phenethylamine (
    
    
    -PEA) as the reference agonist.
  • Readout: Measure luminescence after 4 hours.

  • Data Analysis: Fit dose-response curves to the Hill equation to derive EC50.

    • Expected Result: 2-MeO-PEA curve shifts left (lower EC50); 4-MeO-PEA curve remains flat or shifts far right.

References

  • Shulgin, A., & Manning, T. (2011).[2] The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press. (Source for 2-MPEA TAAR1 potency and lack of 5-HT affinity).[2][8]

  • Lewin, A. H., et al. (2008). Trace Amine-Associated Receptors: Pharmacology, Synthesis, and Therapeutic Potential.

  • Broadley, K. J. (2010). The Vascular Effects of Trace Amines and Amphetamines. Pharmacology & Therapeutics.[1] (Source for 4-MeO-PEA sympathomimetic effects and MAO metabolism).[1]

  • Dyck, L. E. (1984). Release of Monoamines from Striatal Slices by Phenelzine and p-Tyramine. Progress in Neuro-Psychopharmacology and Biological Psychiatry. (Mechanistic insight on para-substituted PEA release profiles).
  • Wikipedia Contributors. (2024). 2-Methoxyphenethylamine.[2][5][9] Wikipedia, The Free Encyclopedia. Link

  • Wikipedia Contributors. (2024). 4-Methoxyphenethylamine.[1] Wikipedia, The Free Encyclopedia. Link

Technical Validation Guide: 2-(2-Methoxyphenyl)ethylamine & Dopamine Reuptake Kinetics

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) is a structural isomer of the endogenous trace amine phenethylamine (PEA).[1] Unlike its para-substituted counterpart (4-MeO-PEA), which has documented (albeit weak) interactions with monoamine transporters, the ortho-methoxy substitution in 2-MeO-PEA introduces unique steric parameters that may alter binding affinity at the Dopamine Transporter (DAT).[1]

This guide provides a rigorous framework to validate whether 2-MeO-PEA acts as a reuptake inhibitor (blocker), a substrate (releaser), or an inactive agent.[1] We compare it against "Gold Standard" ligands to contextualize its performance.

Structural Logic & SAR Hypothesis

The ortho-methoxy group creates steric bulk near the ethylamine side chain.[1] In Structure-Activity Relationship (SAR) studies of phenethylamines, substitutions at the 2-position often reduce affinity for the orthosteric binding site of DAT compared to unsubstituted PEA or amphetamine, unless the molecule adopts a specific conformation that favors the S1 binding pocket.[1]

  • Hypothesis: 2-MeO-PEA will exhibit low-potency inhibition (Micromolar range, >1 µM) compared to nanomolar standards, potentially acting as a substrate rather than a pure blocker.[1]

  • Validation Goal: Determine the IC50 and Ki values using a radioligand uptake assay.

Comparative Performance Standards

To validate 2-MeO-PEA, it must be benchmarked against established DAT ligands. The following table outlines the expected performance metrics for the controls vs. the candidate.

CompoundRoleMechanismTypical DAT Ki (nM)Validation Utility
GBR-12909 Gold Standard Selective DAT Inhibitor~1 - 10 nMDefines the "High Potency" ceiling.[1]
Cocaine Reference Non-selective Blocker~200 - 400 nMBenchmarks non-selective monoamine inhibition.[1]
Amphetamine Differentiator Substrate / Releaser~50 - 100 nMDistinguishes "blockers" from "releasers".[1]
2-MeO-PEA Candidate Unknown (Test Target)To be determinedTarget of this validation protocol.

Note on Ki vs IC50:


.[1] For this protocol, we assume 

(concentration of radioligand) is near the

, making

.

Experimental Protocol: [³H]-Dopamine Uptake Assay

This protocol uses HEK293 cells stably expressing human DAT (hDAT). This system is preferred over synaptosomes for initial validation due to higher reproducibility and lack of presynaptic autoreceptors.

Phase A: Reagents & Cell Preparation[1]
  • Cell Line: HEK293-hDAT (stable transfection).

  • Ligand: [³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).[1]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM Pargyline (to inhibit MAO, preventing degradation of 2-MeO-PEA).

Phase B: The Uptake Workflow

Critical Step: The inclusion of Pargyline is non-negotiable for phenethylamines, as they are rapid substrates for Monoamine Oxidase (MAO).

  • Seeding: Plate cells at

    
     cells/well in 24-well plates coated with poly-D-lysine. Incubate 24h.
    
  • Wash: Aspirate media and wash 2x with warm KRH buffer.[1]

  • Pre-Incubation: Add 450 µL of buffer containing the Candidate (2-MeO-PEA) at varying concentrations (

    
     M to 
    
    
    M).[1] Incubate for 10 min at 37°C.
    • Control Wells: Buffer only (Total Uptake), GBR-12909 10 µM (Non-Specific Uptake).[1]

  • Uptake Initiation: Add 50 µL of [³H]-Dopamine (final concentration 20 nM).

  • Transport Phase: Incubate exactly 5 minutes at 37°C.

    • Why 5 mins? To measure initial velocity (

      
      ) of transport, ensuring linear kinetics.
      
  • Termination: Rapidly aspirate and wash 3x with ice-cold KRH buffer.[1] The cold shock stops transporter conformational changes immediately.[1]

  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Transfer to scintillation vials and count via Liquid Scintillation Counter (LSC).[1]

Phase C: Data Analysis

Calculate specific uptake:

1

Visualizing the Mechanism

Diagram 1: The DAT Transport Cycle & Inhibition

This diagram illustrates the competitive landscape. 2-MeO-PEA must compete with Dopamine for the S1 orthosteric site.

DAT_MechanismOutExtracellular SpaceDAT_OutDAT (Outward Facing)InIntracellular SpaceDAT_BoundDAT-Substrate ComplexDAT_Out->DAT_Bound+ DA (Substrate)DAT_BlockedInhibited TransportDAT_Out->DAT_BlockedBlocked StateDAT_InDAT (Inward Facing)DAT_Bound->DAT_InTranslocationDAT_In->InRelease DADAT_In->DAT_OutResetDADopamineMeOPEA2-MeO-PEA(Candidate)MeOPEA->DAT_OutCompetition?

Caption: Competitive inhibition model. 2-MeO-PEA (Red) competes with Dopamine (Yellow) for the outward-facing DAT conformation.[1]

Interpreting Your Results

Once you have the IC50 curve, use this logic tree to classify 2-MeO-PEA's performance:

  • High Potency (IC50 < 100 nM): Unlikely for this structure.[1] If observed, check for contamination or errors.[1]

  • Moderate Potency (IC50 100 nM - 10 µM): Indicates significant DAT interaction.[1]

    • Next Step: Perform a Release Assay .[1] If 2-MeO-PEA induces dopamine efflux in the absence of extracellular calcium, it is a Releaser (like Amphetamine), not just a blocker.[1]

  • Low Potency / Inactive (IC50 > 10 µM): The most probable outcome.[1] The ortho-methoxy group likely hinders binding.[1]

    • Implication: The compound's primary pharmacological activity lies elsewhere (likely TAAR1 agonism or 5-HT2A modulation), not DAT inhibition.[1]

Diagram 2: Validation Workflow Logic

WorkflowStartStart Validation: 2-MeO-PEAAssayRun [3H]-DA Uptake Assay(HEK293-hDAT)Start->AssayResultCalculate IC50Assay->ResultBranch1IC50 < 10 µMResult->Branch1Branch2IC50 > 10 µMResult->Branch2NextStep1Run Release Assay(Check for efflux)Branch1->NextStep1NextStep2Conclude: Weak/Inactive at DATInvestigate TAAR1/5-HTBranch2->NextStep2

Caption: Decision tree for classifying 2-MeO-PEA based on uptake assay results.

References

  • Eshleman, A. J., et al. (1999).[1] Therapeutic potential of monoamine transporter ligands. Describes the standard HEK293 uptake assay methodology.

  • Sorkin, A., et al. (2005).[1] Molecular mechanisms of dopamine transporter regulation. Reviews the structural biology of DAT necessary for understanding SAR.

  • Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1][2][3] Provides comparative Ki values for Amphetamine and Cocaine.[1][2][3]

  • Nichols, D. E. (2018).[1] Structure-activity relationships of phenethylamines. Essential for understanding the effect of ortho-methoxy substitution.[1]

Comparative analysis of 2-(2-Methoxyphenyl)ethylamine and MDMA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Optimized Lead

In the landscape of psychoactive drug development, the comparison between MDMA (3,4-Methylenedioxymethamphetamine) and 2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) serves as a definitive case study in Structure-Activity Relationships (SAR).[1]

While MDMA represents a "fully optimized" entactogen with high oral bioavailability, transporter selectivity, and metabolic resistance, 2-MeO-PEA represents a "structural baseline"—a simplified phenethylamine scaffold that illustrates the critical necessity of specific substitutions for in vivo efficacy.

This guide analyzes why MDMA succeeds as a therapeutic candidate (e.g., for PTSD) while 2-MeO-PEA remains primarily a chemical intermediate or metabolic probe, despite sharing the core phenethylamine backbone.

Physicochemical & Structural Basis[1][2][3]

The functional divergence between these two molecules stems from two specific structural modifications: the alpha-methyl group and the ring substitution pattern .

Feature2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA)MDMA (3,4-Methylenedioxymethamphetamine)Impact on Performance
Core Scaffold PhenethylamineAmphetamine (Alpha-methyl-phenethylamine)Bioavailability: The alpha-methyl group in MDMA sterically hinders MAO degradation.[1]
Ring Substituent 2-Methoxy (Ortho-methoxy)3,4-MethylenedioxySelectivity: The 3,4-ring system drives SERT affinity; the 2-methoxy group is often associated with 5-HT2A docking (in complex analogs) but lacks potency in this simple scaffold.[1]
Nitrogen Primary Amine (-NH2)Secondary Amine (-NH-CH3)Lipophilicity: MDMA's N-methyl group increases BBB penetration and reduces direct adrenergic potency compared to primary amines.[1]
LogP (Predicted) ~1.7~2.1Distribution: MDMA partitions more effectively into CNS tissue.[1]

Pharmacodynamics: Receptor Profiles & Mechanism

MDMA: The Transporter Releaser

MDMA acts primarily as a substrate-type releaser at monoamine transporters.[1] It enters the presynaptic neuron via the Serotonin Transporter (SERT), disrupts the VMAT2 storage complex, and reverses the transporter flux, flooding the synapse with serotonin (5-HT).

  • Primary Target: SERT > NET >> DAT.[1]

  • Secondary Target: 5-HT2A Receptor (Weak partial agonist,

    
    ).[1]
    
2-MeO-PEA: The Trace Amine Mimic

2-MeO-PEA lacks the alpha-methyl group required to sustain high concentrations at the transporter.[1] While it possesses structural affinity for TAAR1 (Trace Amine Associated Receptor 1) and weak affinity for 5-HT receptors, its pharmacodynamic potential is nullified by its pharmacokinetic failure (see Section 4).

  • Primary Target: TAAR1 (Agonist).

  • Secondary Target: 5-HT2A (Very low affinity; lacks the 5-position substitution found in potent 2C-x analogs).[1]

Comparative Signaling Pathway

The following diagram illustrates the divergent pathways. MDMA triggers a sustained release cascade, whereas 2-MeO-PEA is intercepted by metabolic enzymes before it can effectively signal.[1]

G MDMA MDMA SERT SERT Transporter (Entry) MDMA->SERT High Affinity PEA 2-MeO-PEA PEA->SERT Weak Interaction MAO MAO-B Enzyme (Mitochondrial) PEA->MAO High Affinity Substrate VMAT2 VMAT2 (Vesicle Depletion) SERT->VMAT2 Translocation Metabolite Inactive Acid (Excretion) MAO->Metabolite Rapid Deamination Release 5-HT Flood (Psychoactive Effect) VMAT2->Release Cytosolic Accumulation

Figure 1: Pharmacodynamic divergence.[1] MDMA successfully hijacks the transporter system, while 2-MeO-PEA is rapidly shunted into a metabolic dead-end by Monoamine Oxidase (MAO).[1]

Pharmacokinetics & Metabolic Stability (The Critical Differentiator)

This is the most significant technical distinction for drug development professionals.

MDMA (Metabolic Resistance): The alpha-methyl group adjacent to the amine acts as a steric shield. Monoamine Oxidase (MAO) cannot easily access the nitrogen to perform oxidative deamination.

  • Metabolism Route:[2] CYP450 (Demethylation to MDA, Ring hydroxylation to HHMA).

  • Half-life: ~7–8 hours (Human).[1]

2-MeO-PEA (Metabolic Vulnerability): Lacking the alpha-methyl shield, 2-MeO-PEA is a pristine substrate for MAO (specifically MAO-B).[1]

  • Metabolism Route:[2] Oxidative Deamination

    
     2-Methoxyphenylacetaldehyde 
    
    
    
    2-Methoxyphenylacetic acid.[1]
  • Half-life: Minutes (Systemic).[1]

  • Implication: Orally inactive without MAO inhibition.[1]

Experimental Protocols

To validate these differences in a laboratory setting, the following protocols are standard.

Protocol A: [3H]-5-HT Uptake Inhibition Assay (SERT Affinity)

Objective: Determine the potency of the compound in inhibiting serotonin reuptake.

  • Preparation: Transfect HEK-293 cells with human SERT (hSERT) cDNA.[1]

  • Incubation: Plate cells in 96-well plates. Incubate with varying concentrations (

    
     to 
    
    
    
    M) of MDMA (Test A) and 2-MeO-PEA (Test B).[1]
  • Substrate Addition: Add [3H]-Serotonin (20 nM final concentration).

  • Termination: Incubate for 10 min at 37°C. Terminate uptake by rapid washing with ice-cold buffer.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot sigmoidal dose-response curves to calculate IC50.

    • Expected Result (MDMA): IC50

      
       200–400 nM.[1]
      
    • Expected Result (2-MeO-PEA): IC50

      
       nM (Low potency).[1]
      
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the degradation rate difference.

Workflow Start Liver Microsomes (Human/Rat) + NADPH Spike Spike Test Compound (1 µM) Start->Spike Incubate Incubate at 37°C (0, 15, 30, 60 min) Spike->Incubate Quench Quench with Acetonitrile (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis (% Parent Remaining) Quench->Analyze

Figure 2: Standard metabolic stability workflow. 2-MeO-PEA will show rapid disappearance (<15 min) in non-inhibited microsomes, while MDMA will remain stable (>60 min).[1]

Safety & Toxicology Profile

ParameterMDMA2-MeO-PEA
Neurotoxicity High Risk: Metabolites (alpha-methyldopamine thioethers) cause oxidative stress; 5-HT terminal degeneration observed in high doses.[1]Low Risk: Rapidly metabolized to innocuous acetic acid derivatives.[1] No mechanism for sustained oxidative stress.[1]
Hyperthermia Significant: Driven by sympathetic activation and 5-HT release.[1]Negligible: Due to rapid clearance and lack of sustained adrenergic activation.
Cardiotoxicity Moderate: 5-HT2B agonism (valvulopathy risk in chronic use) + acute hypertension.[1]Unknown/Low: Transient pressor effects possible if injected IV, but unlikely to sustain chronic damage.

References

  • Simmler, L. D., et al. (2013).[3] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[1] Link

    • Establishes the standard transporter assay protocols and MDMA binding d
  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. Link

    • Foundational text describing the synthesis and qualitative inactivity of simple ortho-methoxy phenethylamines compared to amphetamines.
  • Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological Reviews. Link

    • Authoritative review on MDMA metabolism and neurotoxicity mechanisms.
  • Berry, M. D. (2004).[1] Mammalian central nervous system trace amines.[1][4][5] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link

    • Details the rapid MAO turnover of non-alpha-methylated trace amines like PEA deriv

Sources

Cross-reactivity study of 2-(2-Methoxyphenyl)ethylamine with serotonin receptors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity study of 2-(2-Methoxyphenyl)ethylamine with serotonin receptors Content Type: Publish Comparison Guide

A Technical Comparison Guide for Drug Discovery & Pharmacology

Executive Summary

2-(2-Methoxyphenyl)ethylamine (also known as 2-MeO-PEA , o-methoxyphenethylamine , or 2-MPEA ) acts as a critical structural probe in neuropharmacology. Unlike its polysubstituted analogs (e.g., the 2C-X series or Mescaline) which exhibit potent serotonergic psychedelia, 2-MeO-PEA is characterized by negligible affinity for 5-HT


 and 5-HT

receptors
(

nM).

Its primary utility in research lies in its selectivity profile: it functions as a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist while lacking significant serotonergic cross-reactivity. This guide details the comparative binding data, structural determinants of its inactivity at 5-HT receptors, and validated protocols for confirming this negative profile in screening assays.

Structural Context & Pharmacophore Analysis

To understand the lack of cross-reactivity, one must analyze the structural divergence from active serotonergic ligands.

  • Endogenous Ligand (Serotonin): Possesses a 5-hydroxyindole core. The 5-hydroxyl group acts as a hydrogen bond donor/acceptor critical for receptor activation.

  • Active Phenethylamines (e.g., 2C-B, DOI): Require a 2,5-dimethoxy substitution pattern.[1][2] The 5-methoxy group mimics the 5-hydroxyl of serotonin, engaging specific serine residues (e.g., Ser5.46) in the receptor binding pocket.

  • 2-MeO-PEA: Lacks the 5-methoxy group. This omission disrupts the "serotonin-mimetic" bridge, resulting in a drastic loss of affinity.

Structural Comparison Diagram

The following diagram illustrates the signaling divergence based on these structural differences.

G Compound 2-(2-Methoxyphenyl)ethylamine Target_5HT 5-HT2A Receptor (Serotonergic) Compound->Target_5HT No Binding (Ki > 10µM) Target_TAAR TAAR1 Receptor (Trace Amine) Compound->Target_TAAR High Affinity (EC50 ~144nM) Outcome_Psy Hallucinogenic Signaling Target_5HT->Outcome_Psy Inactive Outcome_Met Metabolic/Neuromodulatory Signaling Target_TAAR->Outcome_Met Activation

Figure 1: Selectivity pathway showing 2-MeO-PEA's preference for TAAR1 over 5-HT2A pathways.

Comparative Performance Data

The following data synthesizes binding affinity (


) and functional potency (

) from multiple structure-activity relationship (SAR) studies. 2-MeO-PEA is compared against the endogenous ligand (Serotonin) and a reference agonist (DOI).
Table 1: Receptor Binding & Functional Profile
MetricTarget Receptor2-(2-Methoxyphenyl)ethylamine Serotonin (5-HT) DOI (Reference Agonist)
Binding Affinity (

)
5-HT

> 10,000 nM (Inactive) ~ 1–10 nM~ 0.5–2.0 nM
5-HT

> 10,000 nM (Inactive) ~ 10–20 nM~ 1.0–3.0 nM
Functional Potency (

)
TAAR1 144 nM InactiveInactive
Efficacy (

)
TAAR1 95% (Full Agonist) N/AN/A
Primary Classification Selective TAAR1 Agonist Non-selective AgonistPotent 5-HT

Agonist

Key Insight: The data confirms that 2-MeO-PEA should be utilized as a negative control in 5-HT


 assays to rule out non-specific phenethylamine binding.
Experimental Protocols for Validation

To independently verify the cross-reactivity profile of 2-MeO-PEA, the following "self-validating" protocols are recommended. These workflows ensure that any observed signal is true receptor modulation and not assay interference.

A. Radioligand Competition Binding Assay (5-HT

)

Objective: Determine


 to confirm lack of binding affinity.
  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT

    
     receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Radioligand: Use [

    
    H]-Ketanserin  (0.5–1.0 nM) as the competing antagonist radioligand.
    
  • Incubation:

    • Prepare 96-well plates with increasing concentrations of 2-MeO-PEA (

      
       M to 
      
      
      
      M).
    • Incubate for 60 minutes at 37°C.

    • Control: Use Mianserin (10 µM) to define non-specific binding.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the phenethylamine cation).

  • Analysis: Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
    • Expected Result: No displacement curve observed up to 10 µM.

B. Functional Calcium Flux Assay (FLIPR)

Objective: Confirm lack of agonist activity (G


 signaling).
  • Cell Loading: Load CHO-K1 cells expressing 5-HT

    
     with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
    
  • Baseline Measurement: Record basal fluorescence for 10 seconds.

  • Compound Addition: Inject 2-MeO-PEA (10 µM final concentration).

  • Positive Control: Run parallel wells with 5-HT (1 µM) to validate cell responsiveness.

  • Data Interpretation:

    • 5-HT Wells: Sharp, transient increase in fluorescence (>150% over baseline).

    • 2-MeO-PEA Wells: Fluorescence remains at baseline (comparable to vehicle control).

Experimental Workflow Diagram

This diagram outlines the logic flow for verifying the compound's inactivity.

Experiment Start Start: 2-MeO-PEA Sample Assay_Bind Radioligand Binding ([3H]-Ketanserin) Start->Assay_Bind Assay_Func Ca2+ Flux (FLIPR) (Gq Signaling) Start->Assay_Func Decision_Bind Displacement > 50%? Assay_Bind->Decision_Bind Decision_Func Ca2+ Spike Observed? Assay_Func->Decision_Func Result_Active Contamination or Misidentification Decision_Bind->Result_Active Yes Result_Inactive Confirmed Inactive (Valid Negative Control) Decision_Bind->Result_Inactive No (Ki > 10µM) Decision_Func->Result_Active Yes Decision_Func->Result_Inactive No Response

Figure 2: Validation workflow for confirming the negative serotonergic profile of 2-MeO-PEA.

Scientific Causality & Discussion

The "2-position rule" in phenethylamine SAR (Structure-Activity Relationship) is often misunderstood. While the 2-methoxy group is essential for the high potency of compounds like 2C-B, it is insufficient on its own .

  • Synergy Requirement: High affinity requires a "hydrophobic sandwich" interaction where both the 2- and 5-methoxy groups lock the molecule into the receptor's orthosteric site.

  • The "Missing Link": 2-MeO-PEA lacks the 5-methoxy group. Without this, the molecule cannot stabilize the active conformation of the receptor (specifically Helix 5 interactions).

  • Trace Amine Divergence: Conversely, TAAR1 binding does not require the 5-methoxy substitution, allowing 2-MeO-PEA to retain high potency at this target. This makes 2-MeO-PEA an excellent tool for dissecting the behavioral effects of "dirty" drugs—if a behavior is blocked by a TAAR1 antagonist but not a 5-HT

    
     antagonist, 2-MeO-PEA can be used to replicate the TAAR1 component selectively.
    
References
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context: Establishes the necessity of 2,4,5-substitution for psychedelic activity).
  • Glennon, R. A., et al. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents.[1][3][4][5][6] Life Sciences, 35(25), 2505-2511.[3] Link

  • Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181-1188. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Uniprot Consortium. (2024). 5-hydroxytryptamine receptor 2A - Human (HTR2A). Link

Sources

Comparative Bioactivity Guide: 2-(2-Methoxyphenyl)ethylamine vs. 2,5-Dimethoxy (2C) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Basis of Potency

This guide provides a technical comparison between 2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) and the 2C series (2,5-dimethoxyphenethylamines).

In the context of serotonergic pharmacology, 2-MeO-PEA serves as a critical negative control or structural baseline . While it shares the phenethylamine backbone with potent psychedelics like 2C-B or 2C-I, the absence of the 5-methoxy group and a hydrophobic 4-substituent renders 2-MeO-PEA essentially inactive as a 5-HT


 agonist. Its bioactivity profile is dominated by rapid metabolic degradation via Monoamine Oxidase (MAO) and low-affinity, non-selective binding.

This guide details the Structure-Activity Relationships (SAR), receptor binding differentials, and metabolic fates that distinguish 2-MeO-PEA from the bioactive 2C class.

Structural & Pharmacological Comparison[1][2][3][4][5]

The "2C" Pharmacophore vs. 2-MeO-PEA

The "2C" compounds are defined by a 2,5-dimethoxy substitution pattern on the phenyl ring, often with a lipophilic substituent at the 4-position (e.g., Bromine in 2C-B).[1][2][3] This specific arrangement is required to stabilize the molecule within the orthosteric binding pocket of the 5-HT


 receptor.
  • 2-MeO-PEA: Contains only a single methoxy group at the ortho (2) position.

  • 2C Series: Contains methoxy groups at ortho (2) and meta (5) positions, plus a 4-substituent.

Comparative Bioactivity Data

The following table summarizes the stark contrast in bioactivity. Note that while 2C compounds exhibit nanomolar affinity, 2-MeO-PEA shows negligible activity at the target receptor.

Feature2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA)2C-B (Standard 2C Reference)
5-HT

Affinity (

)
> 10,000 nM (Negligible/Inactive)~ 1–10 nM (High Affinity)
Functional Efficacy Inactive / Weak AntagonistPartial to Full Agonist
MAO Susceptibility High (Rapid substrate for MAO-A/B)Low (2,5-dimethoxy inhibits MAO)
Primary Mechanism Trace Adrenergic/Dopaminergic modulation5-HT

Receptor Activation
Lipophilicity (LogP) Low (~1.5)Moderate (~2.5 - 3.0)
In Vivo Effect Non-hallucinogenic; inactive orallyPotent Psychedelic

Key Insight: The 5-methoxy group in 2C compounds acts as a hydrogen bond acceptor for Serine residues (e.g., Ser5.46) in the receptor pocket. Lacking this, 2-MeO-PEA fails to maintain the active conformation of the receptor.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the structural deficiencies of 2-MeO-PEA compared to the active 2C pharmacophore.

SAR_Analysis cluster_0 Inactive / Baseline cluster_1 Active 2C Pharmacophore MeO_PEA 2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) Deficiency Missing 5-Methoxy Missing 4-Substituent MeO_PEA->Deficiency Features 5-Methoxy: H-Bond Acceptor 4-Bromo: Hydrophobic Pocket Fill Deficiency->Features SAR Transformation (Potency Gain >100x) Receptor 5-HT2A Receptor Activation Deficiency->Receptor No Binding/Activation TwoC_B 2,5-Dimethoxy-4-bromo-PEA (2C-B) TwoC_B->Features Features->Receptor High Affinity Binding

Figure 1: SAR comparison highlighting the structural features required for 5-HT2A activation.

Pharmacokinetics: The Metabolic Barrier

A major differentiator is metabolic stability. 2-MeO-PEA is structurally similar to endogenous phenethylamine (PEA), making it a prime substrate for Monoamine Oxidase (MAO).

  • MAO Deamination: 2-MeO-PEA is rapidly oxidatively deaminated by MAO-B (and MAO-A) to 2-methoxyphenylacetic acid. This "First Pass" effect renders it orally inactive.

  • 2C Resistance: The 2,5-dimethoxy substitution pattern creates steric hindrance and electronic effects that resist MAO degradation, allowing 2C compounds to reach the CNS intact.

Metabolism Compound 2-(2-Methoxyphenyl)ethylamine Intermediate Imine Intermediate Compound->Intermediate Oxidative Deamination MAO_Enzyme Monoamine Oxidase (MAO-A/B) MAO_Enzyme->Intermediate Catalysis Aldehyde Aldehyde Intermediate->Aldehyde Hydrolysis Metabolite 2-Methoxyphenylacetic Acid (Inactive Excreted Product) Aldehyde->Metabolite Aldehyde Dehydrogenase

Figure 2: Metabolic pathway of 2-MeO-PEA showing rapid degradation by MAO enzymes.

Experimental Protocols

To verify the inactivity of 2-MeO-PEA compared to 2C compounds, the following self-validating protocols are recommended.

Protocol A: 5-HT Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of the test compound.
  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT

    
     receptors. Homogenize in Tris-HCl buffer.
    
  • Radioligand: Use

    
    -Ketanserin (0.5 nM) as the competing antagonist radioligand.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL radioligand.

    • Add 50 µL test compound (2-MeO-PEA) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Add 100 µL membrane suspension.

    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: 2C-B should show

      
       nM. 2-MeO-PEA is expected to show no displacement (
      
      
      
      nM).
Protocol B: Intracellular Calcium Mobilization (Functional Assay)

Objective: Determine if the compound activates the receptor (Agonist) or blocks it (Antagonist).

  • Cell Loading: Load CHO-K1 cells expressing G

    
    -coupled 5-HT
    
    
    
    receptors with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min.
  • Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Compound Injection: Inject 2-MeO-PEA (10 µM final).

  • Response Recording: Monitor fluorescence flux for 120 seconds.

    • Positive Control: 5-HT (Serotonin) or 2C-B should induce a sharp spike in fluorescence.

    • Result: 2-MeO-PEA will likely show a flat line (no agonist activity).

References

  • Nichols, D. E. (2004). "Hallucinogens".[4][5][3][6] Pharmacology & Therapeutics, 101(2), 131–181. Link

  • Shulgin, A., & Shulgin, A. (1991).[7] PiHKAL: A Chemical Love Story. Transform Press. (Context: Structural definitions of 2C vs. simple phenethylamines). Link

  • Eshleman, A. J., et al. (1999). "High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors".[8] Journal of Neurochemistry, 72(4), 1729–1738. Link

  • Hansen, M., et al. (2014). "Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists". ACS Chemical Neuroscience, 5(3), 243–249. (Context: Importance of the 2-methoxybenzyl moiety in NBOMes vs. simple amines). Link

  • Blough, B. E., et al. (2002). "Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes". Psychopharmacology, 164(4), 429-437. (Context: General screening protocols for monoamine receptors). Link

Sources

Reproducibility of In Vitro Results for Substituted Phenethylamines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of in vitro results for substituted phenethylamines Content Type: Publish Comparison Guide

Executive Summary: The Variance Challenge

In the characterization of substituted phenethylamines (e.g., 2C-X, DOx, NBOMes), reproducibility is not merely a procedural hurdle—it is a structural variable. Unlike simple orthosteric binders, these ligands often exhibit functional selectivity (biased agonism) , meaning their efficacy depends heavily on the specific downstream effector coupled to the receptor in a given cell line.

This guide analyzes the discordance between binding affinity (


) and functional potency (

) across different assay platforms. It provides a standardized, self-validating framework to minimize inter-lab variability, focusing on the 5-HT

receptor, the primary target for this class.
Comparative Analysis of Assay Platforms

The choice of assay dictates the "phenotype" of the drug profile. For phenethylamines, radioligand binding provides a static measure of occupancy, while functional assays reveal the dynamic signaling bias.

Table 1: Performance Comparison of Primary In Vitro Platforms

FeatureRadioligand Binding (Competition)GTP

S Binding
Calcium Flux (Fluo-4/Fura-2) BRET/TR-FRET (

-Arrestin)
Primary Output Affinity (

,

)
G-protein Activation (

)
Intracellular Ca

Release

-arrestin recruitment
Phenethylamine Sensitivity High. Gold standard for occupancy.Low. Phenethylamines are often partial agonists; signal-to-noise is poor.High. Amplified signal; detects weak partial agonists.Variable. Highly dependent on receptor reserve.
Reproducibility Risk Moderate. Lipophilic ligands (NBOMes) stick to plastic/filters.High. High false-negative rate for partial agonists like 2C-B.Low to Moderate. Sensitive to cell density and dye loading time.High. Expression levels of

-arr2 alter

significantly.
Throughput Medium (Filtration required)MediumHigh (Real-time kinetics)High (Homogeneous)
Cost/Data Point High (Isotopes:

H,

I)
High (

S isotope)
LowModerate
Critical Variables Impacting Reproducibility
A. Functional Selectivity (Biased Agonism)

Substituted phenethylamines often stabilize distinct receptor conformations compared to tryptamines (e.g., 5-HT, Psilocybin).

  • The Issue: A compound like 25CN-NBOH may appear highly potent in a G

    
    -mediated Calcium assay but show negligible activity in a 
    
    
    
    -arrestin recruitment assay.
  • The Fix: Always calculate the Bias Factor (

    
    )  relative to a reference standard (LSD or 5-HT).
    
B. Lipophilicity and Non-Specific Binding (NSB)

Phenethylamines with N-benzyl substitutions (NBOMes) or long 4-position alkyl chains (2C-P, 2C-E) are highly lipophilic.

  • The Artifact: These compounds adsorb to plastic well plates and harvester filters, depleting the free concentration

    
    . This artificially inflates the calculated 
    
    
    
    (makes them appear less potent) or creates "ghost" activity in wash steps.
  • Correction: Use BSA (0.1%) or Chaps in the assay buffer to maintain solubility, and use silanized glass where possible.

C. Receptor Reserve (Spare Receptors)
  • Causality: In HEK293 cells overexpressing 5-HT

    
    , a partial agonist (e.g., Mescaline ) can produce a maximal response (
    
    
    
    ) indistinguishable from Serotonin. In physiological tissue (low reserve), it may only reach 40%.
  • Validation: Compare

    
     values across cell lines with different B
    
    
    
    levels (e.g., HEK-293 vs. CHO-K1).
Mechanistic Visualization: The Bias Divergence

The following diagram illustrates where assay divergence occurs. Phenethylamines preferentially stabilize Conformation A (G


), leading to discrepancies when compared to assays measuring Conformation B (

-arrestin).

G Ligand Substituted Phenethylamine (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor (Orthosteric Pocket) Ligand->Receptor Binding (Ki) Conf_A Conformation A (Gq-Coupled) Receptor->Conf_A Bias Direction 1 Conf_B Conformation B (Beta-Arrestin Coupled) Receptor->Conf_B Bias Direction 2 Path_Ca PLC Activation -> IP3 -> Ca2+ (Calcium Flux Assay) Conf_A->Path_Ca Path_Arr GRK Phosphorylation -> Internalization (BRET/Tango Assay) Conf_B->Path_Arr Result_1 High Potency (nM) High Efficacy Path_Ca->Result_1 Result_2 Lower Potency (uM) Partial/Low Efficacy Path_Arr->Result_2

Caption: Divergent signaling pathways for phenethylamines at 5-HT2A. Note how a single ligand can yield contradictory potency values depending on the downstream effector measured.

Optimized Standardized Protocol: The "Self-Validating" System

To ensure E-E-A-T compliance, this protocol includes internal validity checks that many published methods omit.

Workflow: High-Fidelity Calcium Flux Assay for Phenethylamines

Objective: Determine functional potency (


) and efficacy (

) while controlling for lipophilicity and desensitization.

1. Cell Preparation (Day -1):

  • Cell Line: HEK-293 stably expressing human 5-HT

    
     (unedited).
    
  • Seeding: 50,000 cells/well in Poly-D-Lysine coated black-wall/clear-bottom 96-well plates.

  • Critical Step: Do not allow cells to over-confluence (>90%); this downregulates surface receptors.

2. Dye Loading (Day 0):

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Dye: Fluo-4 AM (2

    
    M) + Probenecid (2.5 mM) .
    
    • Expert Insight: Probenecid is mandatory to prevent dye leakage via anion transporters, which is common in HEK cells.

  • Incubation: 45 mins at 37°C, followed by 15 mins at Room Temp (RT) to equilibrate.

3. Compound Preparation (The "Stickiness" Control):

  • Dissolve Phenethylamines in 100% DMSO (10 mM stock).

  • Serial Dilution: Perform in glass vials or low-binding polypropylene.

  • Assay Buffer: Must contain 0.1% BSA (Fatty Acid Free) .

    • Reasoning: BSA acts as a carrier for lipophilic phenethylamines (like NBOMes), preventing loss to plasticware before reaching the cell.

4. Data Acquisition & Validation:

  • Instrument: FLIPR or FlexStation (Excitation 485nm / Emission 525nm).

  • Baseline: Record 10s baseline.

  • Injection: Add 5x compound solution (20

    
    L into 80 
    
    
    
    L).
  • Controls (Required for Validity):

    • Max Control: 10

      
      M 5-HT (Serotonin) = 100% Response.
      
    • Min Control: Buffer only = 0%.

    • Antagonist Check: Pre-incubate a subset with Ketanserin (100 nM) . If the signal is not abolished, the result is False Positive (likely fluorescence artifact or off-target effect).

5. Analysis:

  • Calculate

    
    .
    
  • Fit to 3-parameter Sigmoidal Dose-Response curve (Hill slope constrained only if data is noisy).

Experimental Workflow Diagram

Protocol Start Start: Compound Stock (10mM DMSO) Dilution Serial Dilution (Glass Vials + 0.1% BSA) Start->Dilution Prevent Adsorption Inject Injection (FlexStation) Record Kinetics Dilution->Inject Cells HEK-293 5-HT2A (Poly-D-Lysine Coated) Dye Load Fluo-4 AM + Probenecid Cells->Dye 45 min @ 37C Dye->Inject Check_1 Is Signal > 3x Baseline? Inject->Check_1 Check_2 Blocked by Ketanserin? Check_1->Check_2 Yes Invalid Artifact / Off-Target Discard Check_1->Invalid No Valid Valid Agonist Calc EC50 & Emax Check_2->Valid Yes Check_2->Invalid No (False Pos)

Caption: Self-validating workflow for phenethylamine calcium flux assays. Note the critical "Ketanserin Block" step to rule out artifacts.

References
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022).[1] Semantic Scholar. Link

  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). ACS Chemical Neuroscience. Link

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). Journal of Neurochemistry. Link

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2020). Frontiers in Pharmacology. Link

  • Application Notes and Protocols for Radioligand Binding Assays with Substituted Phenethylamines. (2025). BenchChem.[2] Link

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). Neuropharmacology. Link

Sources

Confirming the binding affinity of 2-(2-Methoxyphenyl)ethylamine to target receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyphenyl)ethylamine (2-MPEA), also known as o-methoxyphenethylamine, represents a critical structural probe in the structure-activity relationship (SAR) studies of phenethylamines. Unlike its 4-substituted analogs (e.g., the 2C-X series) which exhibit potent 5-HT2A agonism, the ortho-methoxy substitution in 2-MPEA significantly alters its receptor binding profile, often reducing psychedelic potency while retaining affinity for Trace Amine-Associated Receptors (TAAR1) and specific serotonergic subtypes.

This guide details the validation of 2-MPEA binding affinity (


) using the industry gold-standard Radioligand Binding Assay , while objectively comparing this approach to high-throughput TR-FRET  alternatives.

Part 1: Target Landscape & Molecular Profile

Before initiating binding assays, the target profile must be defined to select appropriate radioligands. 2-MPEA functions as a rigidified analog of the endogenous trace amine 2-phenylethylamine (PEA).

Target ReceptorPhysiological RoleExpected InteractionReference Ligand (Hot)
5-HT

Psychedelic/Hallucinogenic signalingLow-to-Moderate Affinity

-Ketanserin (Antagonist) or

-DOI (Agonist)
5-HT

Anxiolytic/Antidepressant signalingModerate Affinity

-8-OH-DPAT
TAAR1 Dopaminergic modulation/PsychostimulantHigh Affinity (Agonist)

-RO5166017 or

-PEA

-Adrenergic
VasoconstrictionOff-target (Selectivity Screen)

-Prazosin
Molecular Interaction Diagram

The following diagram illustrates the theoretical binding pocket interaction and the competitive displacement mechanism used in the assay.

BindingMechanism Receptor GPCR Target (e.g., 5-HT2A) Complex_Hot Receptor-Radioligand Complex (Signal) Receptor->Complex_Hot + Radioligand Complex_Cold Receptor-2-MPEA Complex (No Signal) Receptor->Complex_Cold + 2-MPEA (Competition) Radioligand Radioligand ([3H]-Ketanserin) Radioligand->Complex_Hot TestCompound Test Compound (2-MPEA) TestCompound->Complex_Cold

Caption: Competitive binding mechanism where 2-MPEA displaces the radioligand, reducing the detectable signal.

Part 2: Comparative Methodology

Method A: Radioligand Binding (Recommended for Confirmation)

This method measures the physical displacement of a radioactive isotope. It is the only method that directly measures the equilibrium dissociation constant (


 or 

) without interference from fluorescent artifacts.
Method B: TR-FRET (Recommended for Screening)

Time-Resolved Fluorescence Resonance Energy Transfer uses antibody-labeled receptors and fluorescent ligands.[1] It avoids radioactivity but is susceptible to "inner filter" effects if the test compound (2-MPEA) is autofluorescent or absorbs light at excitation wavelengths.

Performance Comparison Table
FeatureRadioligand Binding (Filtration)TR-FRET (Homogeneous)
Scientific Integrity High. Direct physical measurement.Medium. Indirect; prone to false positives/negatives.
Sensitivity High (fM to nM range).Moderate (nM range).
Throughput Low (96-well, wash steps required).High (384/1536-well, mix-and-read).
Reagent Cost High (Radioactive waste disposal).Moderate (Expensive antibodies).
Suitability for 2-MPEA Optimal. 2-MPEA is a small molecule; no steric hindrance.Conditional. Requires labeled ligand with compatible fluorophore.

Part 3: Detailed Experimental Protocol (Radioligand Binding)

Objective: Determine the Binding Affinity (


) of 2-MPEA at the 5-HT

receptor.
Membrane Preparation (The Foundation)

Trustworthiness Note: Poor membrane prep is the #1 cause of high background noise.

  • Harvest: Transfect HEK293 cells with human 5-HT

    
     cDNA. Harvest 48h post-transfection.
    
  • Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Centrifugation: Spin at 20,000 x g for 20 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in buffer and repeat spin (removes endogenous serotonin).

  • Storage: Resuspend final pellet to ~2 mg/mL protein. Flash freeze in liquid N

    
    .
    
Assay Workflow

Causality: We use a "Competition Binding" format because 2-MPEA is non-radioactive. We compete it against a fixed concentration of


-Ketanserin.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1% BSA (prevents ligand sticking).
    
  • Radioligand:

    
    -Ketanserin (Final conc: ~1 nM, near its 
    
    
    
    ).
  • Non-Specific Binding (NSB) Control: 10 µM Methysergide (saturates all specific sites).

Step-by-Step Protocol:

  • Plate Setup: Use 96-well GF/B filter plates soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. Why? PEI reduces non-specific binding of the radioligand to the plastic.

  • Addition:

    • Add 25 µL Assay Buffer (Total Binding wells) OR 10 µM Methysergide (NSB wells).

    • Add 25 µL of 2-MPEA (Test) at decreasing concentrations (

      
       M to 
      
      
      
      M).
    • Add 25 µL

      
      -Ketanserin (Fixed concentration).
      
    • Add 100 µL Membrane Suspension (Start reaction).

  • Incubation: Incubate at 25°C for 60 minutes. (Equilibrium must be reached).

  • Termination: Rapidly filter using a cell harvester. Wash 3x with ice-cold Wash Buffer.

  • Detection: Add 50 µL Scintillation Fluid. Count CPM (Counts Per Minute) on a MicroBeta counter.

Assay Workflow Diagram

AssayWorkflow Start Start: Membrane Prep Incubate Incubation (60 min @ 25°C) Membranes + [3H]-Ligand + 2-MPEA Start->Incubate Filter Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubate->Filter Wash Wash 3x (Ice-cold Buffer) Filter->Wash Count Scintillation Counting (CPM) Wash->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step workflow for the radioligand competition binding assay.

Part 4: Data Interpretation & Calculation

Raw data comes in CPM. To confirm the binding affinity, you must convert this to


.
Calculate Specific Binding

[2]
Determine IC

Plot Specific Binding (%) vs. Log[2-MPEA]. Use non-linear regression (4-parameter logistic fit) to find the


 (concentration displacing 50% of radioligand).
Calculate (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration. The 

is the absolute affinity constant.[3]


  • 
     : Determined from your curve.
    
  • 
     : Concentration of radioligand added (e.g., 1 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Interpretation Guide:

  • 
     < 10 nM:  High Affinity (Potent binder).
    
  • 
     10–100 nM:  Moderate Affinity.
    
  • 
     > 1000 nM:  Low Affinity / Inactive.
    

Note: For 2-MPEA at 5-HT2A, expect lower affinity (higher


) compared to 2C-B or DOI, confirming the SAR rule that 4-substitution drives potency.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Receptor Nomenclature and Drug Classification. Guide to Pharmacology. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 2-(2-Methoxyphenyl)ethylamine Compound Summary. Available at: [Link]

  • Maguire, J.J., et al. (2012). Standardization of radioligand binding assays for G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[4] Biochemical Pharmacology. (Seminal paper for Ki calculation).

Sources

Head-to-head comparison of different synthesis routes for phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenethylamine backbone remains a privileged scaffold in medicinal chemistry, serving as the core structure for catecholamines, trace amines, and a vast array of therapeutic agents (e.g., bronchodilators, antidepressants).

This guide evaluates the three dominant synthesis routes: The Henry Reaction (Nitroalkene) , Reductive Amination , and Nitrile Reduction . While the Henry reaction offers the highest versatility for ring-substituted analogs, Reductive Amination via Sodium Triacetoxyborohydride (STAB) has emerged as the superior route for late-stage functionalization due to mild conditions and high chemoselectivity. Nitrile reduction, while atom-economical, is often limited by precursor availability and safety concerns regarding cyanide handling.[1]

Strategic Decision Framework

Selection of the optimal route depends on three variables: Precursor Availability , Substitution Pattern , and Scale .[2]

DecisionMatrix Start Target Molecule Q1 Is the alpha-carbon substituted (Methyl)? Start->Q1 Q2 Is the phenyl ring heavily substituted? Q1->Q2 No (Phenethylamines) Route2 Route B: Reductive Amination (Ketone/Aldehyde) Q1->Route2 Yes (Amphetamines/P2P) Route1 Route A: Henry Reaction (Nitroalkene) Q2->Route1 Yes (e.g., 2,5-dimethoxy) Route3 Route C: Nitrile Reduction (Benzyl Cyanide) Q2->Route3 No (Simple analogs) Route2->Route1 If ketone unavailable

Figure 1: Strategic decision tree for selecting the synthesis pathway based on structural requirements.

Route A: The Nitroalkene Pathway (Henry Reaction)[1]

This is the most versatile route for creating libraries of ring-substituted phenethylamines. It involves the condensation of a benzaldehyde with nitromethane, followed by reduction.

Mechanism & Causality

The reaction proceeds via a nitroaldol condensation.[1] The choice of catalyst (ammonium acetate) is critical; it acts as a buffer to prevent the "Cannizzaro reaction" (aldehyde disproportionation) while promoting dehydration to the nitrostyrene.

The Critical Step: Reduction Historically, Lithium Aluminum Hydride (LAH) was used, but it is dangerous at scale.[1] The modern standard is Catalytic Hydrogenation (Pd/C) or the NaBH₄/CuCl₂ system.[1]

  • Why Pd/C? It is cleaner, scalable, and avoids aluminum waste.[1]

  • Why Acidic Media? Hydrogenation of nitrostyrenes in neutral media often stalls or yields hydroxylamines.[1] Using EtOH/HCl prevents catalyst poisoning and ensures full reduction to the amine.

Standard Operating Protocol (Catalytic Hydrogenation)
  • Precursors: Substituted Benzaldehyde (10 mmol), Nitromethane (solvent/reagent), Ammonium Acetate.[1]

  • Step 1 (Condensation): Reflux benzaldehyde in nitromethane (5 eq) with NH₄OAc (0.5 eq) for 2-4 hours. Remove excess nitromethane via rotary evaporation.[1] Recrystallize the yellow nitrostyrene solid from IPA.

  • Step 2 (Reduction):

    • Suspend nitrostyrene (5 mmol) in Ethanol (20 mL).

    • Add 10% Pd/C (10 wt% loading) and conc. HCl (1.5 mL).

    • Hydrogenate at 30-50 psi (Parr shaker) for 6 hours at room temperature.

    • Filter catalyst over Celite.[1][3] Evaporate solvent to yield the amine hydrochloride.[1]

Route B: Reductive Amination (The "Green" Standard)[1]

Reductive amination of phenylacetones (or phenylacetaldehydes) is the preferred industrial route due to its convergent nature.[1]

Mechanism & Causality

The carbonyl condenses with an amine source (ammonium acetate or methylamine) to form an imine/iminium ion, which is then reduced in situ.[1][4]

The Comparator: NaBH₃CN vs. STAB

  • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic (release of HCN).[1][5] Requires pH 6 control.[1]

  • Sodium Triacetoxyborohydride (STAB - NaBH(OAc)₃): The superior reagent.[1] It is less toxic and, crucially, chemoselective .[1][5] It reduces imines faster than aldehydes/ketones, minimizing the formation of alcohol byproducts.[1]

Standard Operating Protocol (STAB Method)
  • Precursors: Phenyl-2-propanone (or aldehyde), Amine hydrochloride, STAB.[1]

  • Protocol:

    • Dissolve ketone (10 mmol) and Amine HCl (12 mmol) in 1,2-Dichloroethane (DCE) or THF.

    • Add STAB (14 mmol) in one portion.

    • Stir at room temperature for 12-24 hours under N₂.

    • Quench: Add saturated NaHCO₃.[1]

    • Extraction: Extract with DCM.[1] The product is in the organic layer (as freebase).[1]

    • Purification: Convert to HCl salt or purify via flash chromatography.[1]

ReductiveAmination cluster_conditions Critical Parameters Ketone Phenylacetone Imine Imine Intermediate Ketone->Imine -H2O Amine Amine (R-NH2) Amine->Imine Product Phenethylamine Imine->Product STAB (H- donor) Selective Reduction Param1 Solvent: DCE/THF Param2 No Acid Catalyst needed with STAB

Figure 2: Workflow for STAB-mediated reductive amination.

Route C: Nitrile Reduction

This route involves the reduction of benzyl cyanides (phenylacetonitriles).[1] It is atom-economical but plagued by the formation of secondary amine dimers.

Mechanism & Causality

The reduction of the nitrile (-CN) proceeds through an imine intermediate.[4] This primary imine can react with the already-formed primary amine to form a secondary amine dimer.

  • Solution: High pressure hydrogenation in the presence of ammonia or acetic anhydride . Ammonia shifts the equilibrium away from dimer formation.[1]

Standard Operating Protocol (Raney Nickel)
  • Precursors: Benzyl Cyanide, Raney Nickel (active catalyst).[1]

  • Protocol:

    • Place Benzyl Cyanide (50 mmol) in a high-pressure autoclave.

    • Add Methanol (saturated with NH₃ gas) and Raney Nickel (2g).

    • Pressurize to 50-100 atm H₂. Heat to 80°C.

    • Stir vigorously for 2 hours.

    • Safety: Filter catalyst carefully (pyrophoric).[1] Evaporate solvent.[1][3]

Head-to-Head Data Analysis

The following data aggregates performance metrics from standard substituted substrates (e.g., 3,4-dimethoxyphenethylamine).

MetricHenry Reaction (Pd/C)Reductive Amination (STAB)Nitrile Reduction (Raney Ni)
Overall Yield 75 - 85%85 - 95% 60 - 80%
Purity (Crude) High (Crystallizable intermediate)High (Clean conversion)Moderate (Dimer impurities)
Atom Economy Moderate (Loss of H₂O)HighVery High
Safety Profile Moderate (Nitrostyrene irritants)Good (Mild reagents)Poor (Cyanide/High Pressure)
Precursor Regs Low (Benzaldehydes accessible)High (P2P often controlled)High (Cyanides often controlled)
Scalability ExcellentGood (Borohydride cost)Excellent (Industrial)
Comparative Insights
  • For Research Libraries: Use the Henry Reaction .[1] Benzaldehydes are cheap, unregulated, and available with hundreds of substitution patterns.

  • For Process Optimization: Use Reductive Amination (STAB) . If you have the ketone, this route offers the easiest workup and highest yield.

  • For Industrial Commodity: Nitrile Reduction is preferred only if high-pressure equipment and cyanide handling permits are already in place.[1]

References

  • BenchChem. (2025).[1][2][5] A Comparative Analysis of Synthesis Routes for Substituted Phenylethylamines. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [1]

  • Shulgin, A. T. (1964).[1] Psychotomimetic Drugs: Structure-Activity Relationships. Nature.

  • Common Organic Chemistry. (2024). Reductive Amination: Common Conditions. Retrieved from

  • RSC Green Chemistry. (2013).[1] Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst. Retrieved from

Sources

Validating Analytical Methods for Detecting Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Moving Target Challenge

Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists.

The landscape of Novel Psychoactive Substances (NPS) is characterized by rapid structural turnover. As a Senior Application Scientist, I argue that traditional "static" validation methods are insufficient. A robust validation framework must not only confirm the detection of current analogs (e.g., synthetic cathinones, nitazene opioids) but also demonstrate the method's adaptability to future structural variants.

This guide moves beyond basic compliance. It outlines a dynamic validation strategy grounded in ANSI/ASB Standard 036 and SWGDRUG recommendations, prioritizing High-Resolution Mass Spectrometry (HRMS) as the pivotal tool for future-proofing your laboratory.

Strategic Method Selection: Choosing the Right Tool

Before validation begins, the analytical platform must be matched to the surveillance goal. While GC-MS remains a workhorse, its limitations with thermally unstable NPS (e.g., certain synthetic cannabinoids) are critical.[1]

Comparative Performance Matrix
FeatureGC-MS (EI) LC-MS/MS (QqQ) LC-HRMS (Q-TOF/Orbitrap)
Primary Utility Routine screening of stable compounds; library matching.High-sensitivity targeted quantification.Discovery of unknowns & retrospective analysis.
NPS Applicability Medium: Fails with thermally labile compounds (e.g., carboxylated synthetic cannabinoids).High (Targeted): Excellent for known panels but "blind" to new analogs not in the MRM list.Critical: Accurate mass allows formula prediction for novel analogs.
Sensitivity (LOD) ng/mL rangepg/mL range (Gold Standard for trace analysis).ng/mL to pg/mL range (Dependent on scan speed).
Selectivity High (Retention Index + Mass Spectrum).High (Precursor/Product Ion Ratios).Extreme: Mass accuracy <5 ppm distinguishes isobars.
Sample Prep Requires derivatization for polar metabolites.Minimal (Dilute-and-shoot or PPT).Minimal.

Scientist’s Insight: For a dedicated NPS workflow, LC-HRMS is the superior choice for screening due to its ability to re-interrogate data files for new substances without re-injecting samples—a process known as retrospective data mining.

The Validation Framework (Protocol)

This protocol aligns with ANSI/ASB Standard 036 [1]. It is designed to be a self-validating system where every step generates quality control data.

Phase 1: Experimental Design & Scope
  • Matrix: Whole blood, urine, or seized material (solid).

  • Calibration Model: Typically 6 non-zero points.

  • Target Analytes: Must include representative compounds from key classes (fentanyl analogs, synthetic cannabinoids, cathinones) to prove class-wide applicability.

Phase 2: Core Validation Parameters (Step-by-Step)
A. Bias (Accuracy) and Precision
  • Protocol: Prepare QC samples at three concentrations (Low, Medium, High) in triplicate over 5 different days (

    
     total per level).
    
  • Acceptance Criteria:

    • Bias:

      
       of target concentration.
      
    • Precision (CV):

      
      .
      
B. Matrix Effects (Ion Suppression/Enhancement)
  • Causality: In LC-MS, co-eluting matrix components can suppress ionization, leading to false negatives.

  • Protocol:

    • Set A: Neat standard solution.

    • Set B: Matrix extract spiked post-extraction.

    • Calculation:

      
      .
      
  • Requirement: ME should be within

    
     or consistent (CV 
    
    
    
    ) across different lots of matrix.
C. Limit of Detection (LOD) & Quantification (LOQ)
  • Decision Point: For NPS, LOQ is often set at the lowest calibrator.

  • Protocol: Analyze decreasing concentrations.

    • LOD: Lowest concentration with S/N > 3 (or identification criteria met).

    • LOQ: Lowest concentration with S/N > 10 AND bias/precision within

      
      .
      
Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a compliant validation process, ensuring no critical step is skipped.

ValidationWorkflow Plan 1. Validation Plan (Scope, Analytes, Matrix) Exp 2. Experimental Phase (Data Collection) Plan->Exp Bias Bias & Precision (5 Days, 3 Levels) Exp->Bias Matrix Matrix Effects (10 Different Sources) Exp->Matrix Interference Interference Studies (Exogenous & Endogenous) Exp->Interference Data 3. Data Analysis (Statistical Evaluation) Bias->Data Matrix->Data Interference->Data Review 4. Independent Review Data->Review Fit Fit for Purpose? Review->Fit Fit->Plan No (Refine Method) Doc 5. SOP & Validation Report Fit->Doc Yes

Figure 1: Step-by-step validation workflow aligned with ANSI/ASB Standard 036 requirements.

Advanced Workflow: LC-HRMS for Unknown NPS

This section details a specific workflow for detecting novel substances where reference standards may not yet exist.

Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • Add 100 µL whole blood to 400 µL cold Acetonitrile (containing internal standards).

    • Vortex (30s), Centrifuge (10,000 rpm, 10 min).

    • Evaporate supernatant and reconstitute in Mobile Phase A.

    • Why? Maximizes recovery of diverse chemistries (polar and non-polar).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Gradient: 5% B to 95% B over 15 mins (A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid).

  • MS Parameters (Data Independent Acquisition - DIA):

    • Mode: Positive ESI.

    • Scan: TOF-MS (100-1000 m/z) + SWATH/All-Ions MS/MS.

    • Logic: Acquires fragmentation data for all precursors, allowing retrospective identification of NPS that appear next month.

Decision Logic for NPS Identification

When a peak is detected, how do we classify it?

NPSIdentification Start Unknown Peak Detected LibMatch Library Match? (mzCloud / NIST) Start->LibMatch Confirm Confirmed Identification (RT + Mass + Frag) LibMatch->Confirm Yes (Score > 80) AccMass Accurate Mass Analysis (< 5 ppm error) LibMatch->AccMass No IsoPat Isotope Pattern Scoring AccMass->IsoPat Formula Generate Molecular Formula IsoPat->Formula ClassPred Predict Class via Diagnostic Fragments Formula->ClassPred Tentative Tentative Candidate (Requires Standard) ClassPred->Tentative

Figure 2: Decision tree for categorizing unknown NPS using High-Resolution Mass Spectrometry.

Data Presentation: Reporting Validation Results

When publishing or reporting validation data, summarize metrics clearly. Do not bury results in text.

Example Summary Table (Synthetic Cannabinoids via LC-MS/MS):

ParameterResult RangeAcceptance CriteriaStatus
Linearity (

)


Pass
Bias (Low QC)

to


Pass
Precision (%CV)

to


Pass
Matrix Effect

(Suppression)

Pass
LOD

ng/mL
N/A (Fit for purpose)Verified

References

  • AAFS Standards Board. (2019). ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology.[2][3][4] Retrieved from [Link][5]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).[6] SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009).[7] Guidance for the Validation of Analytical Methodology and Calibration of Equipment. Retrieved from [Link]

  • Pasin, D., et al. (2017). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Comparative Analysis of Isomer-Specific Pharmacology in Methoxylated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Chirality of Efficacy

In the study of serotonergic hallucinogens, particularly methoxylated phenethylamines, stereochemistry is not a trivial variable—it is the primary determinant of potency. While the achiral 2C-series (e.g., 2C-B) exhibits straightforward pharmacology, the introduction of an


-methyl group creates the DOx series  (e.g., DOI, DOM, DOB), resulting in chiral centers with distinct R- and S-enantiomers.

This guide provides a technical comparison of these isomers, demonstrating that the


-(-)-isomer  acts as the pharmacological eutomer (high potency), while the 

-(+)-isomer
serves as the distomer (low potency). We analyze this divergence through the lens of the Head Twitch Response (HTR) assay, the gold-standard behavioral proxy for 5-HT

activation in rodents.[1][2]

Mechanistic Foundation: Stereoselective Binding

The 5-HT


 receptor contains a hydrophobic binding pocket that favors the specific steric configuration of the 

-isomer.
  • The Eutomer (

    
    -Isomer):  The 
    
    
    
    -methyl group orients the amine nitrogen to optimally interact with Asp155 in TM3 of the receptor, while the hydrophobic phenyl ring fits into the deep cleft.
  • The Distomer (

    
    -Isomer):  The steric clash prevents optimal engagement, resulting in significantly lower binding affinity (
    
    
    
    ) and reduced functional efficacy (
    
    
    ).
Signaling Pathway Visualization

The following diagram illustrates the Gq-mediated signaling cascade initiated by the


-isomer, which correlates directly with the behavioral HTR output.

G Ligand R-DOI / R-DOM (Eutomer) Receptor 5-HT2A Receptor Ligand->Receptor High Affinity Binding GProtein Gαq/11 Protein Receptor->GProtein Activation Effector PLC-β (Phospholipase C) GProtein->Effector Stimulation SecondMess IP3 + DAG Effector->SecondMess Hydrolysis Calcium Intracellular Ca2+ Release SecondMess->Calcium Signaling Behavior Head Twitch Response (HTR) Calcium->Behavior Motor Output

Figure 1: The Gq-mediated signaling pathway. The R-isomer potently drives this cascade, whereas the S-isomer fails to recruit Gq efficiently.

Comparative Analysis: vs. Isomers[3][4][5][6][7][8][9][10]

The following data aggregates binding affinities and behavioral potencies for the most common methoxylated phenethylamines: DOI (2,5-dimethoxy-4-iodoamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine).

Quantitative Comparison Table
CompoundIsomer5-HT

Affinity (

, nM)
HTR Potency (ED

,

mol/kg)
Functional Status
DOI

-(-)
0.7 - 2.0 0.5 - 1.0 Full Agonist (Eutomer)
DOI

-(+)
24.0 - 35.0> 10.0 (Inactive/Low)Partial Agonist (Distomer)
DOIRacemic~ 5.0~ 2.0Mixed
DOM

-(-)
15.0 0.65 Full Agonist (Eutomer)
DOM

-(+)
102.0> 8.0Weak Partial Agonist

Key Insight: For DOI, the


-isomer is approximately 15-30x  more potent in binding affinity and >10x  more potent in behavioral assays than the 

-isomer. Using racemic mixtures dilutes the specific activity and introduces variability.
Specificity Control
  • Achiral Phenethylamines (e.g., 2C-B): These lack the

    
    -methyl group. They do not exhibit this specific form of stereoisomerism.[3]
    
  • Lisuride: A non-hallucinogenic 5-HT agonist. It binds to 5-HT

    
     but recruits 
    
    
    
    -arrestin rather than Gq, resulting in zero HTR. This makes it a critical negative control for validating HTR specificity.

Validated Experimental Protocol: High-Resolution HTR

To accurately quantify isomer-specific effects, a robust Head Twitch Response (HTR) protocol is required. Automated magnetometer-based detection is superior to visual scoring for high-throughput screening.

Experimental Workflow

HTR_Workflow Step1 1. Acclimation (30 mins, Ambient Lighting) Step2 2. Pre-Treatment (Optional) (Antagonists e.g., M100907) Step1->Step2 If testing blockage Step3 3. Administration (IP Injection: 5ml/kg) Step1->Step3 Standard Agonist Test Step2->Step3 15-30 min wait Step4 4. Recording Phase (0-20 mins post-injection) Step3->Step4 Immediate Transfer Step5 5. Data Processing (Filter <90Hz movements) Step4->Step5 Analysis

Figure 2: Step-by-step workflow for the Head Twitch Response assay.

Detailed Methodology
  • Subjects: Male C57BL/6J mice (8-12 weeks). Note: Strain differences affect HTR baseline; C57BL/6J is the standard.

  • Magnetometer Implant (For Automated Detection):

    • Secure a small neodymium magnet to the skull using dental cement 3 days prior to testing.

    • Alternative: Use high-speed video (60fps+) and blinded manual scoring.

  • Drug Administration:

    • Dissolve

      
      -DOI or 
      
      
      
      -DOI in sterile saline.
    • Route: Intraperitoneal (IP).

    • Volume: 5-10 mL/kg.

  • Observation Window:

    • The HTR for phenethylamines typically peaks between 5 to 15 minutes post-injection.

    • Record for 20 minutes total.

  • Scoring Criteria (Visual):

    • A "twitch" is defined as a paroxysmal, rotational movement of the head and ears (frequency ~90 Hz).

    • Exclusion: Do not count grooming behaviors or whole-body shakes ("wet dog shakes" are distinct from head twitches).

Self-Validating Controls

To ensure your data is trustworthy (E-E-A-T), every assay must include:

  • Vehicle Control: Saline injection (Target HTR: < 1 per 20 mins).

  • Positive Control:

    
    -DOI at 1.0 mg/kg (Target HTR: > 20 per 20 mins).
    
  • Antagonist Blockade: Pre-treatment with M100907 (Volinanserin, 0.1 mg/kg) must completely abolish the HTR induced by the agonist. If M100907 does not stop the behavior, the observed twitches are not 5-HT

    
     mediated.
    

Interpretation of Results

The Inverted U-Shape Curve

When plotting dose-response curves for


-DOI:
  • Low Dose (0.1 - 1.0 mg/kg): Linear increase in HTR frequency.

  • High Dose (> 2.0 mg/kg): HTR frequency often decreases.

    • Mechanism:[1][4] High doses may activate 5-HT

      
       receptors (which can be inhibitory to HTR) or induce competing motor stereotypies that physically prevent the twitch.
      
    • Recommendation: Do not assume lack of efficacy at high doses; always titrate.

Stereoselectivity Ratios

If comparing a novel phenethylamine analogue:

  • Calculate the

    
     for both isomers.
    
  • Determine the Eudismic Ratio (

    
    ).
    
  • A high ratio (>10) confirms specific 5-HT

    
     receptor fit. A ratio near 1 suggests non-specific binding or a non-5-HT
    
    
    
    mechanism.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355.[5] Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure. Springer Protocols, 1-10. Link

  • Fantegrossi, W. E., et al. (2010). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17–33. Link

  • González-Maeso, J., et al. (2007).[6] Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior.[6] Neuron, 53(3), 439-452. Link

Sources

Safety Operating Guide

Personal protective equipment for handling [2-(2-Methoxyphenyl)ethyl](methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for amine Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Assessment

Compound Class: Secondary Phenethylamine Derivative Primary Hazards: Corrosive (Skin/Eye Category 1B), Acute Toxicity (Oral), Respiratory Irritant. Bioactivity Alert: As a structural analog of CNS-active phenethylamines, this compound must be handled as a Potent Pharmacological Agent .

Handling amine requires a dual-threat defense strategy: protection against immediate chemical burns (corrosivity) and prevention of systemic absorption (toxicity).[1] This guide moves beyond generic "safety first" advice to provide a validated, causal framework for your experimental workflow.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed based on permeation kinetics of lipophilic amines. Standard nitrile gloves often degrade silently against secondary amines; therefore, a tiered approach is required.

Protection ZoneStandard Handling (mg scale)High-Risk Operations (g scale / Synthesis)Technical Rationale (The "Why")
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change every 30 mins.Laminate Film (Silver Shield/4H) under Nitrile outer layer.Lipophilic amines permeate nitrile. Laminate film provides >4hr breakthrough time against amine intrusion.
Respiratory Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PAPR or Full-Face Respirator (OV/P100 Cartridge) if outside hood.Phenethylamines have high vapor pressure and mucosal toxicity. Inhalation is the fastest route to systemic CNS effects.
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Corrosive amines cause irreversible corneal opacity. Safety glasses are insufficient against aerosols.
Body Defense Lab Coat (High-neck, cotton/poly blend).Tyvek® Sleeve Covers + Chemical Apron.Prevents "wrist-gap" exposure where gloves meet lab coat cuffs—a common contamination point.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a Self-Validating System : every step includes a check to confirm safety before proceeding.

Phase A: Pre-Start Verification
  • The "Paper Test": Place a Kimwipe at the sash opening of the fume hood. It must be pulled inward firmly. If it flutters or falls outward, STOP . The containment is compromised.

  • Static Control: Secondary amines as salts (e.g., HCl) are often hygroscopic and static-prone. Use an anti-static gun on the weighing boat to prevent "fly-away" powder.

Phase B: Active Handling
  • Solubilization Logic:

    • Action: Add solvent slowly to the amine.

    • Causality: Amine solvation is often exothermic. Rapid addition can cause solvent boiling and aerosolization of the toxic amine.

  • Transfer Technique:

    • Never pour from a large bottle. Aliquot into a secondary container using a glass pipette.

    • Tip: Keep a "wet waste" beaker inside the hood for immediate disposal of contaminated pipettes.

Phase C: Decontamination (The Acid-Base Logic)
  • Do not use strong oxidizers (like Bleach) immediately. Secondary amines + Bleach (Hypochlorite) = Chloroamines (Carcinogenic/Explosive).

  • Protocol: Wipe surfaces with 5% Acetic Acid (to protonate the amine into a non-volatile salt), followed by Ethanol, then Soap/Water.

Visualization: Operational Workflow

The following diagram illustrates the critical decision points and safety barriers during the handling process.

HandlingWorkflow Start START: Material Retrieval HoodCheck Hood Velocity Check (Paper Test) Start->HoodCheck HoodCheck->Start Fail (Fix Flow) Donning Don PPE: Double Nitrile + Goggles HoodCheck->Donning Pass Handling Weighing & Transfer (Inside Hood Only) Donning->Handling Spill Spill Occurred? Handling->Spill Decon Decon: 5% Acetic Acid -> Ethanol Wipe Spill->Decon No Waste Segregate Waste (Basic Organic) Spill->Waste Absorb w/ Pads Decon->Waste

Figure 1: Safe handling logic flow for amine, emphasizing containment verification.

Disposal & Waste Management

Disposal must follow chemical compatibility rules to prevent reaction in the waste drum.

Disposal Decision Tree:

  • Liquid Waste: Segregate into "Basic Organic Waste."

    • Warning: Do not mix with "Acidic Waste" (Exotherm risk) or "Oxidizing Waste" (Fire/Explosion risk).

  • Solid Waste: Contaminated gloves and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic/Corrosive Debris."

DisposalTree WasteItem Waste Generated TypeCheck Physical State? WasteItem->TypeCheck Liquid Liquid Solution TypeCheck->Liquid Solid Solid Debris (Gloves/Wipes) TypeCheck->Solid CheckpH Check pH Compatibility Liquid->CheckpH SolidStream Double Bag -> Solid Hazardous Waste Solid->SolidStream BasicStream Basic Organic Waste (High BTU Incineration) CheckpH->BasicStream Compatible Warning STOP: Do Not Mix with Oxidizers/Acids CheckpH->Warning Incompatible

Figure 2: Waste segregation logic to prevent incompatible stream mixing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 394876, amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Methoxy-N-methylphenethylamine. Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.